molecular formula C14H20O3 B13689164 Ethyl 3-hydroxy-3-mesitylpropanoate

Ethyl 3-hydroxy-3-mesitylpropanoate

Cat. No.: B13689164
M. Wt: 236.31 g/mol
InChI Key: FJLRLHHZLRMRFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-hydroxy-3-mesitylpropanoate is a chiral ester compound offered for research and development purposes. This structure, featuring a hydroxy group adjacent to a mesityl-substituted carbon, suggests potential utility as a synthetic intermediate. Researchers might explore its use in asymmetric synthesis, for instance in the preparation of complex molecules, given that similar β-hydroxy esters are known to serve as key precursors in pharmaceutical development . The mesityl group may impart significant steric hindrance, which could be investigated for influencing the diastereoselectivity of subsequent reactions or for the development of novel ligands and catalysts. The specific physicochemical properties, mechanism of action, and full spectrum of applications for Ethyl 3-hydroxy-3-mesitylpropanoate are yet to be fully characterized in the scientific literature, presenting an opportunity for investigative work. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(2,4,6-trimethylphenyl)propanoate

InChI

InChI=1S/C14H20O3/c1-5-17-13(16)8-12(15)14-10(3)6-9(2)7-11(14)4/h6-7,12,15H,5,8H2,1-4H3

InChI Key

FJLRLHHZLRMRFT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1C)C)C)O

Origin of Product

United States

Foundational & Exploratory

Spectroscopic Profiling and Synthetic Methodology of Ethyl 3-hydroxy-3-mesitylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: Ethyl 3-hydroxy-3-mesitylpropanoate (C₁₄H₂₀O₃)

Executive Summary

Ethyl 3-hydroxy-3-mesitylpropanoate is a sterically hindered, chiral β-hydroxy ester frequently utilized as a critical building block in advanced organic synthesis and pharmaceutical development. The presence of the bulky mesityl (2,4,6-trimethylphenyl) group introduces significant steric constraints that dictate high facial selectivity during asymmetric aldol and Reformatsky reactions.

This technical guide provides a comprehensive, expert-level breakdown of the compound’s spectroscopic signatures (NMR, MS, IR) and outlines a self-validating experimental protocol for its synthesis. By understanding the causality behind the spectroscopic data—such as the diagnostic ABX spin system induced by the chiral center—researchers can definitively validate the structural and stereochemical integrity of their synthesized products.

Mechanistic Causality & Structural Context

The structural uniqueness of ethyl 3-hydroxy-3-mesitylpropanoate lies in the juxtaposition of a flexible ethyl ester chain and a highly rigid, sterically demanding mesityl ring adjacent to a chiral hydroxyl center (C3).

Stereochemical Implications: When synthesized via a catalytic enantioselective Reformatsky reaction, the chiral ligand (e.g., a prolinol derivative) coordinates with the zinc enolate. The extreme steric bulk of the ortho-methyl groups on the mesitaldehyde substrate forces a highly specific transition state geometry, minimizing unfavorable steric clashes. This causality directly results in the high enantiomeric excess (ee) typically observed in successful protocols[1].

Spectroscopically, this chiral center (C3) breaks the local symmetry of the molecule, rendering the two protons on the adjacent C2 methylene group diastereotopic . They are chemically non-equivalent and couple with each other, creating a highly diagnostic NMR signature that serves as a primary structural validation point[1].

Experimental Methodology: Self-Validating Reformatsky Protocol

To ensure high reproducibility and trustworthiness, the following step-by-step protocol for the synthesis of ethyl 3-hydroxy-3-mesitylpropanoate incorporates built-in validation checkpoints. This methodology is adapted from the highly catalytic enantioselective Reformatsky frameworks established by [2].

Step-by-Step Synthesis Workflow
  • Zinc Activation (Crucial Step): Suspend zinc dust (3.0 equiv) in anhydrous THF under an argon atmosphere. Add a catalytic amount of 1,2-dibromoethane and heat to 60 °C for 5 minutes.

    • Validation Checkpoint: The rapid evolution of ethylene gas confirms the removal of the passivating zinc oxide layer, ensuring a highly reactive metal surface.

  • Ligand Complexation: Cool the suspension to room temperature. Add the chiral prolinol ligand (0.2 equiv) and stir for 15 minutes to allow the formation of the chiral induction complex[1].

  • Electrophile Addition: Lower the temperature to 0 °C. Introduce mesitaldehyde (1.0 equiv), followed by the dropwise addition of ethyl bromoacetate (2.0 equiv) over 30 minutes to prevent thermal runaway and maintain stereocontrol.

  • Reaction Monitoring & Quench: Stir the reaction at 0 °C.

    • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The reaction is complete when the UV-active mesitaldehyde spot (higher Rf​ ) disappears, replaced by a lower Rf​ spot that stains actively with KMnO₄ (indicating the secondary alcohol). Quench with saturated aqueous NH₄Cl.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Pentane:Et₂O 3:1) to yield the pure product as a colorless oil[3].

Workflow Visualization

G N1 Mesitaldehyde + Ethyl Bromoacetate N2 Catalytic Reformatsky Reaction (Prolinol Ligand, Zn) N1->N2 N3 Ethyl 3-hydroxy-3-mesitylpropanoate (Crude Product) N2->N3 N4 Flash Chromatography (Purification) N3->N4 N5 1H & 13C NMR (ABX Spin System Validation) N4->N5 N6 High-Resolution MS (m/z 236, α-cleavage to 149) N4->N6

Fig 1. Synthesis and spectroscopic validation workflow for Ethyl 3-hydroxy-3-mesitylpropanoate.

Comprehensive Spectroscopic Data

The following data sets provide the definitive analytical profile for ethyl 3-hydroxy-3-mesitylpropanoate.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

Causality Insight: The C2 methylene protons are diastereotopic due to the adjacent C3 chiral center. They do not appear as a simple doublet; instead, they couple with each other (geminal coupling, J≈16.5 Hz) and with the C3 methine proton (vicinal coupling), forming an ABX spin system . This yields two highly distinct doublet of doublets (dd) at 3.05 ppm and 2.54 ppm[1]. Furthermore, despite the steric bulk, the mesityl group rotates fast enough on the NMR timescale at room temperature that the two ortho-methyl groups appear as a single, sharp 6H singlet at 2.43 ppm[1].

Chemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Structural Origin
6.83 s-2HAromatic protons (Mesityl m -H)
5.61 dd10.6, 2.11HCH-OH (C3 methine proton)
4.21 q7.12HO-CH₂-CH₃ (Ester ethyl group)
3.05 dd16.5, 10.71HCH₂-COO (C2, diastereotopic proton A)
2.64 s-1HOH (Hydroxyl proton)
2.54 dd16.6, 2.31HCH₂-COO (C2, diastereotopic proton B)
2.43 s-6HAromatic o -CH₃ (Mesityl)
2.25 s-3HAromatic p -CH₃ (Mesityl)
1.29 t7.23HO-CH₂-CH₃ (Ester ethyl group)

Data corroborated by[1].

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

The ¹³C NMR spectrum confirms the carbon framework, highlighted by the ester carbonyl at 172.6 ppm and the distinct chemical shifts of the mesityl aromatic carbons[1].

Chemical Shift (δ, ppm)Assignment / Structural Origin
172.6 C=O (Ester carbonyl)
136.9, 136.1, 134.5 Aromatic substituted carbons (Mesityl C1, C2/C6, C4)
130.1 Aromatic CH (Mesityl C3/C5)
67.5 CH-OH (C3 chiral carbon)
60.8 O-CH₂ (Ethyl ester carbon)
40.0 CH₂-COO (C2 methylene carbon)
20.7, 20.6 Aromatic o -CH₃ and p -CH₃ carbons
14.1 O-CH₂-CH₃ (Ethyl ester terminal methyl)
Mass Spectrometry (CI / EI)

Causality Insight: Under electron ionization (EI) or chemical ionization (CI), the molecule exhibits a weak molecular ion peak at m/z 236[3]. The fragmentation is heavily driven by the stability of the resulting ions. The base peak at m/z 149 is generated via a highly favored α-cleavage at the C2-C3 bond. This cleavage ejects the ethyl acetate radical (•CH₂COOEt, 87 Da), leaving behind the highly resonance-stabilized mesityl oxonium ion [Mes-CH=OH]⁺[3].

m/z Relative IntensityFragment AssignmentFragmentation Pathway
236 Low (4%)[M]⁺Molecular Ion (C₁₄H₂₀O₃)
218 Moderate (31%)[M - H₂O]⁺Loss of water (18 Da), typical of aliphatic alcohols
149 Base Peak (100%)[Mes-CH=OH]⁺α-cleavage loss of •CH₂COOEt (87 Da)

Data corroborated by [3].

FT-IR Spectroscopy

Infrared spectroscopy provides orthogonal validation of the functional groups, ensuring no over-reduction or ester hydrolysis occurred during the workup.

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3450 O-HStretch (broad, indicative of hydrogen bonding)
~2980, 2920 C-H (Aliphatic)Stretch (ethyl and methyl groups)
~1730 C=O (Ester)Stretch (strong, sharp)
~1610 C=C (Aromatic)Stretch (mesityl ring)
~1150 C-O (Ester)Stretch

References

  • Ouyang, L., Xia, Y., Wei, Y., Liao, J., & Luo, R. (2020). Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. ACS Omega, 5(25), 15381–15395. URL: [Link]

  • Wiley-VCH Supporting Information Archive. Spectroscopic Data for Ethyl 3-hydroxy-3-mesitylpropanoate (Compound 1g). URL: [Link]

Sources

Ethyl 3-hydroxy-3-mesitylpropanoate: A Technical Guide to Identifiers, Asymmetric Synthesis, and Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for sterically demanding β -hydroxy esters in the development of complex active pharmaceutical ingredients (APIs). Ethyl 3-hydroxy-3-mesitylpropanoate is a highly specialized building block featuring a bulky 2,4,6-trimethylphenyl (mesityl) group. This structural motif is critical for introducing steric hindrance and lipophilicity into drug candidates. This whitepaper provides an authoritative overview of its chemical identifiers, the mechanistic rationale behind its asymmetric synthesis, and a field-proven, self-validating experimental protocol.

Chemical Identity and Core Identifiers

Accurate tracking of chemical inventory and literature requires precise identifiers. The compound is officially registered under CAS Number 2361329-89-5 [1].

PropertyValue
Chemical Name Ethyl 3-hydroxy-3-mesitylpropanoate
IUPAC Name Ethyl 3-hydroxy-3-(2,4,6-trimethylphenyl)propanoate
CAS Registry Number 2361329-89-5
Molecular Formula C₁₄H₂₀O₃
Molar Mass 236.31 g/mol
Physical State Liquid / Oil (Standard ambient conditions)

Mechanistic Insights: Catalytic Enantioselective Reformatsky Reaction

Historically, the Reformatsky reaction utilized solid zinc dust and α -halo esters. However, this heterogeneous approach suffers from poor reproducibility, requires harsh activation conditions (e.g., iodine or TMS-Cl), and offers negligible stereocontrol.

To synthesize the chiral variant of Ethyl 3-hydroxy-3-mesitylpropanoate with high enantiomeric excess (ee), modern synthetic protocols employ a homogeneous, dialkylzinc-mediated catalytic asymmetric Reformatsky reaction, as detailed in [2][3].

Causality in Reagent Selection:

  • Ethyl Iodoacetate over Bromoacetate: The carbon-iodine bond is weaker than the carbon-bromine bond. This facilitates a rapid transmetalation with dimethylzinc (Me₂Zn) at room temperature, avoiding the need for elevated temperatures that would degrade enantioselectivity[4].

  • Prolinol Ligands: A chiral diaryl prolinol ligand coordinates with Me₂Zn to form a rigid chiral zinc alkoxide complex. This chiral pocket dictates the facial selectivity during the nucleophilic attack of the zinc enolate onto the mesitylaldehyde[3].

  • Steric Accommodation: The mesityl group (2,4,6-trimethylphenyl) presents extreme steric bulk at the ortho positions. The success of this reaction (yielding up to 96% ee) demonstrates the robust nature of the prolinol-zinc transition state, which successfully accommodates the bulky aromatic ring while maintaining strict facial discrimination[3][5].

ReactionMechanism A Mesitylaldehyde (2,4,6-Trimethylbenzaldehyde) D Chiral Zinc Enolate Intermediate A->D Electrophilic Addition B Ethyl Iodoacetate C Me2Zn + Prolinol Ligand (Chiral Catalyst System) B->C Transmetalation C->D Enolate Formation E Ethyl 3-hydroxy-3-mesitylpropanoate (Target Compound) D->E Asymmetric Addition & Aqueous Workup

Catalytic enantioselective Reformatsky reaction pathway for Ethyl 3-hydroxy-3-mesitylpropanoate.

Self-Validating Experimental Protocol

The following methodology is adapted from the optimized conditions reported by Ouyang et al. (2020)[2][4]. As a self-validating system, the protocol relies on the direct correlation between the precise stoichiometry of the dialkylzinc reagent and the resulting stereochemical fidelity. Any deviation in the inert atmosphere or moisture content immediately manifests as a depressed enantiomeric excess (ee) during HPLC validation, acting as an internal quality control check.

Step-by-Step Methodology
  • Catalyst Activation: In a flame-dried Schlenk tube under an inert argon atmosphere, dissolve the chiral diaryl prolinol ligand (0.2 equiv) in anhydrous toluene (2.0 mL).

  • Zinc Complexation: Slowly add dimethylzinc (Me₂Zn, 1.2 M in toluene, 2.0 equiv) dropwise at 0 °C. Causality: The low temperature prevents the exothermic degradation of the ligand. Stir for 30 minutes to ensure complete formation of the chiral zinc alkoxide complex.

  • Enolate Generation & Addition: Add mesitylaldehyde (1.0 equiv) followed by ethyl iodoacetate (1.5 equiv) to the reaction mixture at room temperature.

  • Reaction Propagation: Stir the mixture at room temperature for 12–24 hours. Monitor the consumption of the aldehyde via TLC (Hexane/EtOAc 10:1).

  • Controlled Quenching: Cool the mixture to 0 °C and quench precisely with saturated aqueous NH₄Cl. Causality: NH₄Cl provides a mildly acidic environment that safely destroys unreacted Me₂Zn and organozinc intermediates without causing acid-catalyzed dehydration of the newly formed β -hydroxy ester.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash column chromatography (ethyl acetate/petroleum ether, 1/10 v/v)[5].

ExpWorkflow Step1 1. Catalyst Preparation (Prolinol ligand + Me2Zn in Toluene) Step2 2. Reagent Addition (Mesitylaldehyde + Ethyl Iodoacetate) Step1->Step2 Step3 3. Asymmetric Reaction (Stir at RT for 12-24h) Step2->Step3 Step4 4. Quenching & Extraction (Sat. NH4Cl, EtOAc extraction) Step3->Step4 Step5 5. Purification (Silica Gel Column Chromatography) Step4->Step5 Step6 6. Analytical Validation (Chiral HPLC, NMR, Polarimetry) Step5->Step6

Experimental workflow for the synthesis and validation of the target beta-hydroxy ester.

Analytical Validation and Data Presentation

To ensure scientific integrity, the synthesized Ethyl 3-hydroxy-3-mesitylpropanoate must be rigorously characterized. The presence of the bulky mesityl group yields distinct NMR shifts, particularly the shielding effect on the β -proton[5][6].

Quantitative Data Summary
Analytical MethodExpected Result / ParameterDiagnostic Significance
Optical Rotation [α]D20​=−21.8 (c 0.15, CH₂Cl₂)Macroscopic confirmation of the major enantiomer.
Chiral HPLC Daicel Chiralcel OD-H columnSeparates enantiomers to quantify stereoselectivity.
HPLC Conditions Hexane/i-PrOH 95:5, 1.0 mL/min, 208 nmStandardized mobile phase for baseline resolution.
Retention Times tmajor​=7.82 min, tminor​=10.56 minConfirms 96% enantiomeric excess (ee).
¹H NMR (400 MHz) δ 5.61 (dd, J = 10.6, 2.1 Hz, 1H)Confirms the chiral methine (CH-OH) proton.
¹H NMR (400 MHz) δ 2.43 (s, 6H), 2.25 (s, 3H)Confirms the intact 2,4,6-trimethylphenyl (mesityl) ring.

Data derived from the characterization of compound 3a by Ouyang et al.[5][6].

References

  • Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand Source: ACS Omega (2020) URL:[Link]

  • Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand Source: PubMed Central (NIH) URL:[Link]

Sources

The Role of Ethyl 3-Hydroxy-3-mesitylpropanoate as a Chiral Building Block: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. The distinct three-dimensional arrangement of atoms in a chiral molecule can lead to vastly different pharmacological activities, with one enantiomer often being therapeutically active while the other may be inactive or even detrimental.[1] This reality has propelled the field of asymmetric synthesis to the forefront of chemical research, where the development of novel chiral building blocks is a continuous pursuit.[2][3] This guide delves into the potential of ethyl 3-hydroxy-3-mesitylpropanoate as a valuable chiral synthon, providing a technical overview of its proposed synthesis and applications for researchers, scientists, and drug development professionals.

While specific literature on ethyl 3-hydroxy-3-mesitylpropanoate is not abundant, this guide will extrapolate from well-established principles of asymmetric synthesis and the known reactivity of analogous β-hydroxy esters to present a comprehensive and forward-looking perspective on its utility.[4][5]

The Strategic Advantage of Chiral β-Hydroxy Esters

Chiral β-hydroxy esters are a privileged class of building blocks in organic synthesis.[4] The vicinal hydroxyl and ester functionalities serve as versatile handles for a multitude of chemical transformations, allowing for the stereocontrolled construction of complex molecular architectures.[5] Their applications span the synthesis of natural products, pharmaceuticals, and other fine chemicals.[4][5][6] The presence of a bulky and sterically demanding substituent, such as the mesityl group in the title compound, is anticipated to offer unique advantages in directing the stereochemical outcome of subsequent reactions.

Enantioselective Synthesis of Ethyl 3-Hydroxy-3-mesitylpropanoate

The most direct and reliable method for accessing enantiomerically pure β-hydroxy esters is through the asymmetric reduction of the corresponding β-keto ester.[4] Among the various methodologies, the Corey-Itsuno (CBS) reduction stands out for its high enantioselectivity, broad substrate scope, and operational simplicity.[7][8][9]

Proposed Synthetic Pathway: Corey-Itsuno Reduction

The proposed synthesis of (S)- or (R)-ethyl 3-hydroxy-3-mesitylpropanoate involves the enantioselective reduction of ethyl 3-oxo-3-mesitylpropanoate using a chiral oxazaborolidine catalyst and a stoichiometric borane source.

Diagram 1: Proposed Synthesis via Corey-Itsuno Reduction

CBS_Reduction Ethyl 3-oxo-3-mesitylpropanoate Ethyl 3-oxo-3-mesitylpropanoate Chiral Product (S)- or (R)-Ethyl 3-hydroxy-3-mesitylpropanoate Ethyl 3-oxo-3-mesitylpropanoate->Chiral Product 1. Catalyst, Reductant 2. Work-up Catalyst CBS Catalyst (e.g., (S)-Me-CBS) Catalyst->Ethyl 3-oxo-3-mesitylpropanoate Reductant BH3•THF Reductant->Ethyl 3-oxo-3-mesitylpropanoate

Caption: Asymmetric reduction of a prochiral ketone to a chiral alcohol.

The choice of the (S)- or (R)-enantiomer of the CBS catalyst will dictate the stereochemistry of the resulting alcohol.[8] For instance, the (S)-catalyst typically delivers the hydride to the si-face of the ketone, yielding the (R)-alcohol for many substrates.[8]

Mechanistic Rationale for High Enantioselectivity

The remarkable stereoselectivity of the CBS reduction stems from a highly organized, six-membered transition state.[7][10]

  • Catalyst-Borane Complex Formation: Borane (BH₃) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom.[7][10]

  • Ketone Coordination: The prochiral ketone, ethyl 3-oxo-3-mesitylpropanoate, then coordinates to the now more Lewis acidic endocyclic boron. This coordination occurs preferentially at the sterically more accessible lone pair of the carbonyl oxygen. The bulky mesityl group will orient itself away from the catalyst's chiral substituents to minimize steric hindrance.[7]

  • Face-Selective Hydride Transfer: This specific coordination pre-organizes the ketone for an intramolecular, face-selective hydride transfer from the coordinated borane. The hydride is delivered to one specific face of the carbonyl group through a chair-like six-membered transition state.[7][10]

  • Product Release: After hydride transfer, the resulting alkoxyborane is released, and subsequent work-up liberates the chiral alcohol.[10]

Diagram 2: Mechanistic Pathway of the Corey-Itsuno Reduction

CBS_Mechanism Start CBS Catalyst + BH3•THF Complex Catalyst-Borane Complex Lewis acid activation Start->Complex Coordination Ketone Coordination Steric hindrance directs binding Complex->Coordination + Ketone TransitionState {Six-membered Transition State | Face-selective hydride transfer} Coordination->TransitionState ProductComplex Alkoxyborane Intermediate TransitionState->ProductComplex FinalProduct Chiral Alcohol + Regenerated Catalyst ProductComplex->FinalProduct Work-up

Caption: Key steps in the CBS reduction mechanism ensuring high stereoselectivity.

Proposed Experimental Protocol

The following is a generalized, yet detailed, protocol for the enantioselective reduction of ethyl 3-oxo-3-mesitylpropanoate based on established procedures for similar substrates.[11]

Materials:

  • Ethyl 3-oxo-3-mesitylpropanoate

  • (S)- or (R)-Methyl-CBS catalyst solution (e.g., 1 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃•THF, 1 M solution)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the CBS catalyst solution (e.g., 0.1 equivalents) under a nitrogen atmosphere.

  • Cooling: The flask is cooled to a specified temperature, typically between -20 °C and 0 °C, using a suitable cooling bath.

  • Substrate Addition: A solution of ethyl 3-oxo-3-mesitylpropanoate (1 equivalent) in anhydrous THF is added dropwise to the catalyst solution while maintaining the internal temperature.

  • Reductant Addition: The borane-THF solution (e.g., 1.1 equivalents) is added slowly, ensuring the temperature does not rise significantly. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol at the reaction temperature.

  • Work-up: The reaction mixture is allowed to warm to room temperature, and 1 M HCl is added. The mixture is stirred for 30 minutes. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated NaHCO₃ solution and brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched ethyl 3-hydroxy-3-mesitylpropanoate.[12]

  • Chiral Analysis: The enantiomeric excess (ee) of the product is determined by chiral HPLC or by NMR analysis of a diastereomeric derivative (e.g., Mosher's ester).

Applications in Asymmetric Synthesis

The true value of ethyl 3-hydroxy-3-mesitylpropanoate lies in its potential for further stereoselective transformations. The bulky mesityl group is expected to exert significant steric influence, enabling high diastereoselectivity in subsequent reactions at adjacent centers.

Diastereoselective Reactions
  • Alkylation: Deprotonation of the hydroxyl group followed by deprotonation at the α-carbon would form a dianion. Subsequent alkylation is expected to proceed with high diastereoselectivity, with the incoming electrophile approaching from the face opposite to the bulky mesityl group.[13]

  • Aldol Reactions: Conversion of the ester to a different carbonyl derivative (e.g., a Weinreb amide) followed by enolate formation and reaction with an aldehyde could lead to the formation of syn- or anti-1,3-diols with high stereocontrol, again directed by the mesityl group.

Functional Group Transformations

The hydroxyl and ester groups can be independently or concertedly transformed into a variety of other functionalities:

  • Protection and Oxidation: The hydroxyl group can be protected, allowing for selective manipulation of the ester. Alternatively, oxidation of the secondary alcohol to a ketone for subsequent reactions is possible.

  • Ester Manipulation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a diol, or converted to an amide, opening up a wide range of synthetic possibilities.

Diagram 3: Synthetic Utility Workflow

Synthetic_Utility Start Ethyl 3-hydroxy-3-mesitylpropanoate Alkylation Diastereoselective Alkylation Start->Alkylation Aldol Diastereoselective Aldol Reaction Start->Aldol Oxidation Oxidation of Alcohol Start->Oxidation Ester_Mod Ester Modification Start->Ester_Mod Product1 α-Substituted β-Hydroxy Ester Alkylation->Product1 Product2 1,3-Diol Derivatives Aldol->Product2 Product3 β-Keto Ester Oxidation->Product3 Product4 Amides, Diols, etc. Ester_Mod->Product4

Caption: Potential synthetic transformations of the chiral building block.

Conclusion

Ethyl 3-hydroxy-3-mesitylpropanoate, accessible through highly enantioselective methods such as the Corey-Itsuno reduction, represents a promising yet underexplored chiral building block. The presence of the sterically demanding mesityl group is poised to offer excellent stereocontrol in a variety of subsequent transformations. This guide provides a foundational framework for the synthesis and application of this valuable synthon, encouraging further investigation into its role in the construction of complex, enantiomerically pure molecules for the pharmaceutical and fine chemical industries. The principles and protocols outlined herein, drawn from established and reliable synthetic methodologies, offer a clear and logical pathway for researchers to unlock the full potential of this versatile chiral building block.

References

  • Chiral Auxiliaries Definition - Organic Chemistry II Key... - Fiveable. (2025, August 15).
  • Corey–Itsuno reduction - Wikipedia. Retrieved from [Link]

  • Chiral auxiliary - Wikipedia. Retrieved from [Link]

  • Corey–Itsuno reduction - Grokipedia.
  • Advanced Chiral Auxiliary Synthesis - BOC Sciences.
  • Chiral auxiliaries in polymer-supported organic synthesis - SciSpace.
  • Chiral Auxiliaries.
  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction - YouTube. (2021, May 1). Retrieved from [Link]

  • Corey–Itsuno Reduction of Ketones: A Development of Safe and Inexpensive Process for Synthesis of Some API Intermediates | Request PDF - ResearchGate. Retrieved from [Link]

  • methylhexanoate in Asymmetric Synthesis: A Review of Analogous Chiral β-Hydroxy Esters - Benchchem.
  • Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. - ISOMERLAB. (2021, October 4).
  • Application Notes and Protocols for the Chiral Synthesis of Ethyl 3-Hydroxybutanoate Analogs - Benchchem.
  • Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R * , R * )-(±) - Organic Syntheses Procedure. Retrieved from [Link]

  • Application of Ethyl 3-Hydroxybutanoate in Natural Product Synthesis - Benchchem.
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC - NIH. Retrieved from [Link]

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - MDPI. (2023, February 22). Retrieved from [Link]

  • Chiral Building Blocks Selection - Enamine.
  • Enantioselective synthesis of anti- and syn-β-hydroxy-α-phenyl carboxylates via boron-mediated asymmetric aldol reaction - The Royal Society of Chemistry.
  • Ethyl 3-Hydroxybutyrate Market | Global Market Analysis Report - 2035. (2025, October 1).

Sources

The Architecture of Bioactivity: A Technical Guide to the Discovery and History of Substituted β-Hydroxypropanoates

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The β-hydroxypropanoate motif is a cornerstone in the edifice of medicinal chemistry, a privileged scaffold that has given rise to a multitude of therapeutic agents. Its inherent chirality and versatile chemical handles have made it a focal point for synthetic innovation and a recurring theme in the discovery of novel bioactive molecules. This in-depth technical guide provides a comprehensive exploration of the discovery and history of substituted β-hydroxypropanoates, from the seminal synthetic reactions that first forged their carbon skeletons to their contemporary applications in blockbuster drugs and cutting-edge clinical candidates. We will delve into the causal nexus between synthetic strategy and biological function, offering field-proven insights into the stereoselective synthesis of these vital compounds. Detailed experimental protocols, mechanistic elucidations, and structure-activity relationship (SAR) analyses are presented to equip researchers and drug development professionals with a thorough understanding of this critical chemical class.

Introduction: The Enduring Significance of the β-Hydroxypropanoate Scaffold

Substituted β-hydroxypropanoates are organic compounds characterized by a hydroxyl group at the β-position relative to a carboxylate or its derivative. This seemingly simple structural unit, a 3-hydroxypropanoic acid backbone with various substituents, is a recurring motif in a vast array of natural products and synthetic pharmaceuticals.[1] The strategic placement of the hydroxyl and carboxyl groups provides a platform for intricate molecular interactions with biological targets, often through hydrogen bonding and electrostatic interactions. Furthermore, the β-carbon is a stereocenter in most substituted analogs, making the precise control of its configuration a critical aspect of their synthesis and a determinant of their pharmacological activity.

The journey of substituted β-hydroxypropanoates from laboratory curiosities to life-saving medicines is a testament to the synergistic advancements in organic synthesis, medicinal chemistry, and molecular biology. This guide will navigate through the historical milestones of their discovery, dissect the key synthetic methodologies that enable their construction with stereochemical precision, and illuminate their profound impact on modern drug development.

Historical Perspectives: Foundational Synthetic Methodologies

The ability to construct the β-hydroxypropanoate framework is fundamental to accessing this class of compounds. Two classical name reactions laid the groundwork for their synthesis: the Reformatsky reaction and the Aldol reaction.

The Reformatsky Reaction: A Zinc-Mediated Genesis

In 1887, the Russian chemist Sergei Reformatsky reported a novel method for the synthesis of β-hydroxy esters.[2] The reaction involves the treatment of an α-halo ester with an aldehyde or ketone in the presence of zinc metal.[2] The key to this transformation is the in situ generation of an organozinc reagent, often referred to as a Reformatsky enolate, which is less reactive than the more common lithium enolates, thus preventing self-condensation of the ester.[2]

The causality behind this choice of metal is crucial; zinc's moderate reactivity allows for the selective formation of the desired product without unwanted side reactions. The reaction proceeds through the oxidative insertion of zinc into the carbon-halogen bond of the α-halo ester, forming a zinc enolate. This enolate then adds to the carbonyl carbon of the aldehyde or ketone, and subsequent acidic workup yields the β-hydroxy ester.

Diagram 1: The Reformatsky Reaction Workflow

reformatsky_workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product alpha_halo α-Halo Ester enolate_formation In situ formation of Zinc Enolate alpha_halo->enolate_formation carbonyl Aldehyde or Ketone nucleophilic_addition Nucleophilic Addition to Carbonyl Group carbonyl->nucleophilic_addition zinc Zinc Metal zinc->enolate_formation enolate_formation->nucleophilic_addition workup Acidic Workup nucleophilic_addition->workup beta_hydroxy β-Hydroxy Ester workup->beta_hydroxy

Caption: A simplified workflow of the classical Reformatsky reaction.

The Aldol Reaction: A Pillar of Carbon-Carbon Bond Formation

The Aldol reaction, another cornerstone of organic synthesis, provides a powerful and versatile route to β-hydroxy carbonyl compounds, which can be readily converted to β-hydroxypropanoates. The reaction involves the addition of an enol or enolate of an aldehyde or ketone to another carbonyl compound. The stereochemical outcome of the Aldol reaction can be controlled with remarkable precision, a feature that has been extensively exploited in the synthesis of complex natural products and pharmaceuticals.

The Era of Stereoselectivity: Precision in Synthesis

The therapeutic efficacy of many drugs containing the β-hydroxypropanoate motif is critically dependent on their stereochemistry. This has driven the development of highly stereoselective synthetic methods.

The Evans Aldol Reaction: A Paradigm of Asymmetric Synthesis

Developed by David A. Evans and his coworkers, the Evans Aldol reaction is a powerful method for the diastereoselective synthesis of β-hydroxy carbonyl compounds.[3] This method utilizes a chiral auxiliary, typically an oxazolidinone, to direct the stereochemical course of the reaction. The enolization of an N-acyl oxazolidinone with a soft Lewis acid, such as dibutylboron triflate, and a hindered base, like triethylamine, generates a Z-enolate. This enolate then reacts with an aldehyde via a highly organized, chair-like transition state, leading to the formation of the syn-aldol adduct with excellent diastereoselectivity.[3] The chiral auxiliary can then be cleaved under mild conditions to reveal the desired β-hydroxy acid or its derivative.

Experimental Protocol: A Representative Evans Aldol Reaction [4]

Materials:

  • N-Acyloxazolidinone (1.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Dibutylboron Triflate (Bu₂BOTf) (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Aldehyde (1.2 equiv)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of the N-acyloxazolidinone in anhydrous dichloromethane is cooled to 0 °C.

  • Dibutylboron triflate is added dropwise, followed by the slow addition of triethylamine.

  • The mixture is stirred at 0 °C for 30 minutes to facilitate the formation of the boron enolate.

  • The reaction is then cooled to -78 °C, and the aldehyde, dissolved in dichloromethane, is added slowly.

  • The reaction mixture is stirred at -78 °C for 2-3 hours and then allowed to warm to 0 °C over 1 hour.

  • The reaction is quenched by the addition of methanol, followed by saturated aqueous sodium bicarbonate and brine.

  • The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Catalytic Asymmetric Reformatsky Reaction: Towards Greener Chemistry

While the classical Reformatsky reaction is a powerful tool, its reliance on stoichiometric amounts of zinc limits its efficiency and sustainability. The development of catalytic asymmetric versions of the Reformatsky reaction represents a significant advancement. These methods employ a chiral ligand in substoichiometric amounts to induce enantioselectivity. For instance, a highly Me₂Zn-mediated catalytic enantioselective Reformatsky reaction of aldehydes and ketones with ethyl iodoacetate using a readily available prolinol ligand has been reported to provide β-hydroxy esters in up to 98% yield and 95% enantiomeric excess (ee).[5]

Diagram 2: Catalytic Cycle of an Asymmetric Reformatsky Reaction

Caption: A generalized catalytic cycle for an asymmetric Reformatsky reaction.

Chemoenzymatic Synthesis: Harnessing Nature's Catalysts

Enzymes, particularly lipases, offer a green and highly selective approach to the synthesis of chiral β-hydroxypropanoates. Lipase-catalyzed kinetic resolution of racemic β-hydroxy esters is a widely used strategy. In this process, the enzyme selectively acylates one enantiomer of the racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.[6][7] This method provides access to both enantiomers of the desired compound with high optical purity.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution [6]

Materials:

  • Racemic β-hydroxy ester

  • Immobilized Lipase (e.g., Novozym 435)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., tert-butyl methyl ether)

Procedure:

  • The racemic β-hydroxy ester and the acyl donor are dissolved in the anhydrous organic solvent.

  • The immobilized lipase is added to the solution.

  • The reaction mixture is stirred at a controlled temperature (e.g., 40 °C) and monitored by a suitable analytical technique (e.g., chiral HPLC).

  • Once the desired conversion (typically around 50%) is reached, the enzyme is removed by filtration.

  • The solvent is removed under reduced pressure.

  • The resulting mixture of the acylated product and the unreacted alcohol is separated by column chromatography to afford both enantiomers in high enantiomeric purity.

Substituted β-Hydroxypropanoates in Drug Development: A Legacy of Success

The β-hydroxypropanoate scaffold is a privileged structure in medicinal chemistry, most notably exemplified by the statin class of cholesterol-lowering drugs.

The Statins: A Revolution in Cardiovascular Medicine

The discovery of statins revolutionized the treatment of hypercholesterolemia and the prevention of cardiovascular disease.[8] These drugs act by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[9] The pharmacophore of all statins is a dihydroxyheptanoic acid side chain, a substituted β-hydroxypropanoic acid derivative, which mimics the natural substrate HMG-CoA.[9][10]

Atorvastatin (Lipitor®): A Case Study in Rational Drug Design

Atorvastatin, one of the best-selling drugs in history, is a synthetic statin whose discovery was a landmark in rational drug design.[8][11] The development of atorvastatin involved meticulous structure-activity relationship (SAR) studies, building upon the knowledge gained from earlier fungal-derived statins like mevastatin and lovastatin.[11] The synthesis of atorvastatin relies on stereoselective methods to install the correct stereochemistry at the two chiral centers in the β-hydroxy acid side chain, which is crucial for its potent inhibitory activity.[12] Early syntheses utilized a diastereoselective aldol reaction to set the stereochemistry.[12]

Table 1: HMG-CoA Reductase Inhibitory Activity of Selected Statins

StatinIC₅₀ (nM)
Lovastatin0.6
Simvastatin0.3
Pravastatin1.1
Atorvastatin8.2
Rosuvastatin5.4

Data compiled from various sources and are approximate, intended for comparative purposes.

Beyond Statins: A Diverse Therapeutic Landscape

The therapeutic potential of substituted β-hydroxypropanoates extends far beyond cholesterol management.

  • PRC200-SS: This potent serotonin-norepinephrine-dopamine reuptake inhibitor, a potential treatment for depression and other CNS disorders, features a β-hydroxy enamine moiety. Its synthesis utilizes a highly enantioselective C-C bond formation to construct the chiral β-hydroxy group.[13][14]

  • GABAA Receptor Modulators: Certain 3β-substituted-3α-hydroxypregnan-20-ones have been shown to be potent allosteric modulators of the GABAA receptor, with potential applications as anxiolytics, anticonvulsants, and sedative/hypnotics.[15]

Conclusion and Future Directions

The journey of substituted β-hydroxypropanoates from their discovery through classical organic reactions to their central role in modern medicine is a compelling narrative of scientific progress. The continuous evolution of synthetic methodologies, particularly in the realm of stereoselective synthesis, has been paramount to unlocking their therapeutic potential. The principles of causality in experimental design, from the choice of metal in the Reformatsky reaction to the selection of a chiral auxiliary in the Evans Aldol reaction, underscore the importance of a deep mechanistic understanding.

Looking ahead, the field is poised for further innovation. The development of even more efficient and sustainable catalytic methods, including biocatalytic and chemoenzymatic approaches, will continue to be a major focus. The exploration of novel biological targets for this versatile scaffold will undoubtedly lead to the discovery of new therapeutic agents for a wide range of diseases. The rich history and proven track record of substituted β-hydroxypropanoates ensure their enduring legacy as a cornerstone of drug discovery and development.

References

  • Evans Aldol Reaction. Chem-Station Int. Ed. 2014. Available at: [Link]

  • The Discovery and Development of Atorvastatin, A Potent Novel Hypolipidemic Agent. ResearchGate. Available at: [Link]

  • The discovery and development of atorvastatin, a potent novel hypolipidemic agent. Semantic Scholar. Available at: [Link]

  • Classics in Medicinal Chemistry #1: Atorvastatin. The Curious Wavefunction. 2025. Available at: [Link]

  • Reformatsky Reaction. Cambridge University Press. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Structural Activity Relationship Drugs. Scribd. Available at: [Link]

  • The discovery and development of atorvastatin, a potent novel hypolipidemic agent. PubMed. Available at: [Link]

  • Lipase-catalyzed synthesis of chiral poly(ester amide)s with an alternating sequence of hydroxy acid and l/d-aspartate units. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Atorvastatin and it's Impurities: An Overview. Veeprho. 2022. Available at: [Link]

  • Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. PMC. 2020. Available at: [Link]

  • Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. MDPI. 2023. Available at: [Link]

  • Stereoselective Synthesis of β-hydroxy Enamines, Aminocyclopropanes, and 1,3-amino Alcohols via Asymmetric Catalysis. PubMed. 2010. Available at: [Link]

  • Stereoselective Synthesis of β-Hydroxy Enamines, Amino Cyclopropanes and 1,3-Amino Alcohols via Asymmetric Catalysis. PMC. Available at: [Link]

  • article #7 - recent advances & perspectives in the asymmetric reformatsky reaction. American Institute of Chemists. Available at: [Link]

  • Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. ChemRxiv. Available at: [Link]

  • Chiral ester synthesis by transesterification. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of obolactone via modified Evans' aldol protocol. ResearchGate. Available at: [Link]

  • Lipase-Catalyzed Synthesis of Hydroxy Stearates and Their Properties. JAOCS. Available at: [Link]

  • Applications of hydroxy acids: classification, mechanisms, and photoactivity. PMC. Available at: [Link]

  • Cascade enzymatic synthesis of a statin side chain precursor – the role of reaction engineering in process optimization. PMC. 2024. Available at: [Link]

  • Find out the chemistry behind AHAs and BHAs in skin care. Emotion Master. 2020. Available at: [Link]

  • Biocatalytic synthesis of statin side-chain precursors. ResearchGate. Available at: [Link]

  • Quantitative bioactivity signatures of dietary supplements and natural products. bioRxiv. 2022. Available at: [Link]

  • Synthesis and biological evaluation of β-lactams as potent antidiabetic agents. RSC Publishing. Available at: [Link]

  • Bioactive Marine Natural Products. Springer. Available at: [Link]

  • Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC Publishing. Available at: [Link]

  • Synthesis and Biological Evaluation of beta-Aroylpropionic acid based 1,3,4-Oxadiazoles. ResearchGate. Available at: [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of 2-hydroxy propanoic acid derivatives. PubMed. 2014. Available at: [Link]

  • Bioactive Natural Products from the Red Sea. PMC. 2021. Available at: [Link]

  • Development and Synthesis of Statin Derivatives with Improved Cholesterol- Lowering Activity. Journal of Synthetic Chemistry. 2025. Available at: [Link]

  • Quantitative bioactivity signatures of dietary supplements and natural products. bioRxiv. 2022. Available at: [Link]

  • Marine Bioactives: Pharmacological Properties and Potential Applications against Inflammatory Diseases. MDPI. 2012. Available at: [Link]

  • (PDF) Structure-activity relationships: chemical. ResearchGate. Available at: [Link]

  • Biomedical applications and therapeutic potential of marine natural products and marine algae. J Nutr Metab Health Sci. Available at: [Link]

  • The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins. MDPI. 2020. Available at: [Link]

  • Design, synthesis and biological evaluation of a novel hydroxytyrosol. DDDT. 2025. Available at: [Link]

  • Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products. ACS Pharmacology and Translational Science. 2023. Available at: [Link]

  • Bioactive natural products from marine sponges belonging to family Hymedesmiidae. PMC. Available at: [Link]

  • Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products. PMC. Available at: [Link]

  • Natural Product-Derived Drugs: Structural Insights into Their Biological Mechanisms. MDPI. 2025. Available at: [Link]

  • Synthesis and in vitro activity of 3 beta-substituted-3 alpha-hydroxypregnan-20-ones: allosteric modulators of the GABAA receptor. PubMed. 1997. Available at: [Link]

Sources

An In-depth Technical Guide to Ethyl 3-hydroxy-3-mesitylpropanoate and its Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of Ethyl 3-hydroxy-3-mesitylpropanoate, a tertiary β-hydroxy ester with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, potential derivatives, and applications, grounded in established scientific principles.

Introduction: The Significance of Sterically Hindered β-Hydroxy Esters in Medicinal Chemistry

β-Hydroxy esters are a pivotal class of organic compounds, frequently serving as key intermediates in the synthesis of a wide array of biologically active molecules. Their inherent chirality and the presence of two modifiable functional groups—a hydroxyl and an ester—make them versatile scaffolds for drug design. Ethyl 3-hydroxy-3-mesitylpropanoate distinguishes itself through the incorporation of a bulky mesityl (2,4,6-trimethylphenyl) group, which imparts unique steric and electronic properties.

The tertiary alcohol moiety is of particular interest in modern drug discovery. Unlike primary and secondary alcohols, tertiary alcohols are resistant to oxidation, a common metabolic pathway. This can lead to improved metabolic stability and a more predictable pharmacokinetic profile.[1][2][3][4] Furthermore, the steric hindrance provided by the geminal alkyl groups can shield the hydroxyl group from rapid glucuronidation, another major metabolic route.[2][3][4] This guide will delve into the synthesis of this intriguing molecule, explore its characteristics, and discuss the potential for developing derivatives with enhanced therapeutic properties.

Synthesis of Ethyl 3-hydroxy-3-mesitylpropanoate: A Practical Approach via the Reformatsky Reaction

The most direct and reliable method for the synthesis of Ethyl 3-hydroxy-3-mesitylpropanoate is the Reformatsky reaction.[5][6] This classic organometallic reaction involves the condensation of an α-haloester with a carbonyl compound, in this case, mesitylaldehyde, mediated by metallic zinc.[5][6] The key intermediate is an organozinc reagent, often termed a Reformatsky enolate, which is less reactive than Grignard or organolithium reagents, thus preventing self-condensation of the ester.[6]

Reaction Mechanism

The reaction proceeds through the following key steps:

  • Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of ethyl bromoacetate to form an organozinc intermediate.

  • Enolate Formation: This intermediate rearranges to form a zinc enolate.

  • Nucleophilic Addition: The zinc enolate then undergoes a nucleophilic addition to the carbonyl carbon of mesitylaldehyde.

  • Work-up: Subsequent acidic work-up protonates the resulting alkoxide to yield the final β-hydroxy ester.

Reformatsky_Mechanism start Ethyl Bromoacetate + Zn enolate Reformatsky Enolate (Organozinc Intermediate) start->enolate Oxidative Addition intermediate Zinc Alkoxide Intermediate enolate->intermediate Nucleophilic Addition mesitylaldehyde Mesitylaldehyde mesitylaldehyde->intermediate product Ethyl 3-hydroxy-3-mesitylpropanoate intermediate->product Protonation workup Acidic Work-up (e.g., aq. NH4Cl) workup->product

Caption: Mechanism of the Reformatsky Reaction for the synthesis of Ethyl 3-hydroxy-3-mesitylpropanoate.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the Reformatsky reaction.[7][8]

Materials:

  • Mesitylaldehyde

  • Ethyl bromoacetate

  • Zinc dust (<10 μm)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Iodine (catalytic amount)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Brine (saturated aqueous NaCl solution)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Zinc Activation: Under an inert atmosphere, a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with zinc dust (1.5 equivalents). A crystal of iodine is added, and the flask is gently heated to activate the zinc. The disappearance of the iodine color indicates activation. The flask is then allowed to cool to room temperature.

  • Reaction Setup: Anhydrous toluene is added to the activated zinc. A solution of mesitylaldehyde (1.0 equivalent) and ethyl bromoacetate (1.2 equivalents) in anhydrous toluene is prepared and transferred to the dropping funnel.

  • Reaction Initiation and Execution: A small portion of the aldehyde/ester solution is added to the zinc suspension. The mixture is gently heated to initiate the reaction, which is typically indicated by an exothermic response. The remaining solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete conversion.

  • Work-up: The reaction mixture is cooled to room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure Ethyl 3-hydroxy-3-mesitylpropanoate.

Physicochemical and Spectroscopic Properties

The physicochemical properties and spectroscopic data for Ethyl 3-hydroxy-3-mesitylpropanoate are summarized below. While experimental data for this specific molecule is not widely published, the provided information is based on supplier data and predictions from analogous compounds.[9][10][11][12]

Table 1: Physicochemical Properties of Ethyl 3-hydroxy-3-mesitylpropanoate

PropertyValue
Molecular Formula C₁₄H₂₀O₃
Molecular Weight 236.31 g/mol [11]
Appearance Predicted to be a colorless to pale yellow oil
Boiling Point Predicted to be >200 °C at atmospheric pressure
Solubility Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate); sparingly soluble in water.

Table 2: Predicted Spectroscopic Data for Ethyl 3-hydroxy-3-mesitylpropanoate

Spectroscopy Predicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) Assignment
¹H NMR (CDCl₃) ~6.8 ppm (s, 2H)Ar-H
~5.1 ppm (t, 1H)-CH(OH)-
~4.1 ppm (q, 2H)-O-CH₂-CH₃
~2.8 ppm (d, 2H)-CH₂-COO-
~2.4 ppm (s, 6H)Ar-(CH₃)₂ (ortho)
~2.2 ppm (s, 3H)Ar-CH₃ (para)
~1.2 ppm (t, 3H)-O-CH₂-CH₃
¹³C NMR (CDCl₃) ~172 ppmC=O (ester)
~138-128 ppmAromatic carbons
~70 ppm-CH(OH)-
~61 ppm-O-CH₂-
~45 ppm-CH₂-COO-
~21 ppmAromatic methyls
~14 ppm-CH₂-CH₃
IR (neat) ~3450 cm⁻¹ (broad)O-H stretch
~2970 cm⁻¹C-H stretch (aliphatic)
~1720 cm⁻¹C=O stretch (ester)
~1610, 1480 cm⁻¹C=C stretch (aromatic)
~1180 cm⁻¹C-O stretch

Note: These are predicted values and may vary slightly from experimental data.

Derivatives of Ethyl 3-hydroxy-3-mesitylpropanoate: A Gateway to Novel Chemical Entities

The structure of Ethyl 3-hydroxy-3-mesitylpropanoate offers several avenues for derivatization to explore structure-activity relationships (SAR) and optimize drug-like properties.

Derivatives cluster_hydroxyl Hydroxyl Group Modification cluster_ester Ester Group Modification cluster_mesityl Mesityl Ring Modification core Ethyl 3-hydroxy-3-mesitylpropanoate esterification Esterification (e.g., with acyl chlorides) core->esterification etherification Etherification (e.g., Williamson ether synthesis) core->etherification hydrolysis Hydrolysis to Carboxylic Acid core->hydrolysis transesterification Transesterification (e.g., with other alcohols) core->transesterification ring_substitution Electrophilic Aromatic Substitution (e.g., halogenation, nitration) core->ring_substitution amidation Amidation (e.g., with amines) hydrolysis->amidation

Caption: Potential derivatization pathways for Ethyl 3-hydroxy-3-mesitylpropanoate.

Modification of the Hydroxyl Group
  • Esterification: The tertiary hydroxyl group can be esterified with various acyl chlorides or anhydrides to produce prodrugs or to modulate lipophilicity.

  • Etherification: Formation of ethers can further increase metabolic stability and alter the hydrogen-bonding capacity of the molecule.

Modification of the Ester Group
  • Hydrolysis: Saponification of the ethyl ester will yield the corresponding carboxylic acid, which can serve as a handle for further modifications or as a potential pharmacophore itself.

  • Amidation: The resulting carboxylic acid can be coupled with a diverse range of amines to generate amides, which are common motifs in many drug molecules.

Modification of the Mesityl Ring
  • Electrophilic Aromatic Substitution: The electron-rich mesityl ring can potentially undergo electrophilic substitution reactions, allowing for the introduction of various substituents to probe their effect on biological activity.

Applications in Drug Development: Harnessing the Potential of a Unique Scaffold

While specific biological activity data for Ethyl 3-hydroxy-3-mesitylpropanoate is not yet widely reported, its structural features suggest potential applications in several therapeutic areas, drawing parallels from the broader class of aryl propionic acid derivatives and compounds containing tertiary alcohols.[1][3][4][13]

Potential Therapeutic Areas
  • Anti-inflammatory Agents: Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][3][4] The mesityl group in the target molecule could influence its binding to cyclooxygenase (COX) enzymes.

  • Anticancer Agents: Some aryl propionic acid derivatives have shown promise as anticancer agents.[1] The unique steric bulk of the mesityl group could lead to novel interactions with anticancer targets.

  • Antibacterial Agents: The lipophilic nature of the molecule could facilitate its transport across bacterial cell membranes, making it a candidate for the development of new antibacterial agents.[5]

Role of the Tertiary Alcohol in ADMET Properties

As previously mentioned, the tertiary alcohol in Ethyl 3-hydroxy-3-mesitylpropanoate is a key feature for drug design.

Table 3: Potential Advantages of the Tertiary Alcohol Moiety in Drug Development

Property Potential Advantage Rationale
Metabolic Stability IncreasedResistance to oxidative metabolism.[1][2][3][4]
Solubility IncreasedThe hydroxyl group can participate in hydrogen bonding with water.
Off-target Effects DecreasedThe steric bulk may prevent binding to unintended biological targets.
Permeability ModulatedThe balance between the lipophilic mesityl group and the polar hydroxyl group can be fine-tuned through derivatization to optimize cell permeability.

Conclusion and Future Directions

Ethyl 3-hydroxy-3-mesitylpropanoate represents a promising, yet underexplored, chemical scaffold for the development of novel therapeutic agents. Its synthesis via the robust Reformatsky reaction is straightforward, and its structure offers multiple points for chemical modification. The presence of a metabolically stable tertiary alcohol group is a significant advantage in the context of modern drug design.

Future research should focus on the systematic synthesis and biological evaluation of a library of derivatives to establish clear structure-activity relationships. Investigating the enantioselective synthesis of this molecule would also be a valuable endeavor, as the biological activity of chiral molecules often resides in a single enantiomer. This in-depth technical guide serves as a foundational resource to stimulate and guide further exploration of Ethyl 3-hydroxy-3-mesitylpropanoate and its derivatives in the pursuit of new and improved medicines.

References

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Indo American Journal of Pharmaceutical Sciences.
  • Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society. American Chemical Society.
  • Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery | Journal of Medicinal Chemistry - ACS Publications.
  • Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed. PubMed.
  • Biologically Active Ester Derivatives as Potent Inhibitors of the Soluble Epoxide Hydrolase.
  • New derivatives of aryl-propionic acid.
  • Technical Support Center: Synthesis of Ethyl 3-hydroxy-3-methylhexano
  • Application Notes and Protocols for the Reformatsky Reaction with Ethyl Bromoacet
  • Reform
  • "Ethyl 3-hydroxy-3-methylhexanoate" chemical structure and characteriz
  • Sonochemical Reformatsky Reaction Using Indium - SciSpace. SciSpace.
  • The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC.
  • Recent developments in the asymmetric Reformatsky-type reaction - Beilstein Journals. Beilstein Journals.
  • Design, Synthesis, Biological Evaluation and Pharmacokinetics of Bis(hydroxyphenyl) substituted Azoles, Thiophenes, Benzenes, and Aza-Benzenes as Potent and Selective Nonsteroidal Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) | Journal of Medicinal Chemistry - ACS Publications.
  • Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation - PMC.
  • Ethyl 3-hydroxy-3-methylbutano
  • NMR Chemical Shifts of Impurities - Sigma-Aldrich. Sigma-Aldrich.
  • Ethyl 3-hydroxy-3-mesitylpropano
  • ETHYL 3-HYDROXYBUTYRATE(35608-64-1) 13C NMR spectrum - ChemicalBook. ChemicalBook.
  • Synthesis of β-hydroxy carboxylic acids, esters and amides - Organic Chemistry Portal. Organic Chemistry Portal.
  • Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow. - ChemRxiv. ChemRxiv.
  • CAS 623-72-3: ethyl 3-hydroxypropano
  • Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • Showing Compound Ethyl 3-hydroxyisovaler
  • Chemical Properties of Ethyl 3-hydroxy-3-methylbutano

Sources

Theoretical Studies on the Stability of Ethyl 3-hydroxy-3-mesitylpropanoate: A Computational and Experimental Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-hydroxy-3-mesitylpropanoate is a highly sterically hindered β -hydroxy ester, frequently synthesized via enantioselective Reformatsky reactions[1]. In drug development and asymmetric synthesis, the thermodynamic and kinetic stability of such intermediates is paramount to preventing unwanted side reactions, such as retro-aldol cleavage or spontaneous dehydration. This whitepaper provides an in-depth theoretical analysis of its stability, driven by Density Functional Theory (DFT), and establishes a self-validating framework for experimental verification.

The Mechanistic Imperative for Theoretical Stability Analysis

The stability of Ethyl 3-hydroxy-3-mesitylpropanoate is dictated by a delicate physicochemical tug-of-war. The molecule features a bulky mesityl group (2,4,6-trimethylphenyl) at the C3 position, adjacent to a hydroxyl group and an ethyl ester moiety.

The structural integrity of this molecule relies on the balance between:

  • Stabilizing Forces: The formation of an intramolecular hydrogen bond between the C3-hydroxyl proton and the C1-ester carbonyl oxygen, creating a pseudo-six-membered ring.

  • Destabilizing Forces: The extreme steric repulsion generated by the ortho-methyl groups of the mesityl ring clashing with the ester chain.

Understanding this conformational landscape is critical. If the steric clash overcomes the hydrogen-bonding stabilization, the molecule becomes highly susceptible to degradation. Therefore, a rigorous computational approach is required to map the rotational barriers and thermodynamic minima.

Computational Methodology & Workflow

To accurately capture the medium-range electron correlation and dispersion forces inherent to the bulky mesityl group, the M06-2X density functional is employed[2]. Standard functionals (like B3LYP) often fail to account for the non-covalent attractive dispersion forces between the mesityl methyls and the ester alkyl chain, leading to inaccurate stability predictions. Solvation effects in dichloromethane (matching typical synthetic conditions) are modeled using the SMD (Solvation Model based on Density) continuum model[3].

Protocol 1: Computational Workflow for Stability Analysis

This protocol is designed as a self-validating loop to ensure computational artifacts do not skew stability data.

  • Conformational Sampling: Perform a Monte Carlo conformational search using the MMFF94 force field to generate a comprehensive library of initial geometries.

  • Geometry Optimization: Optimize the lowest-energy conformers using DFT at the M06-2X/def2-SVP level. Causality: The M06-2X functional is specifically parameterized to capture the non-covalent dispersion interactions critical for modeling the bulky mesityl group[2].

  • Frequency & ZPE Calculation: Run vibrational frequency calculations at the same level of theory. Self-Validating Step: Confirm true minima by ensuring zero imaginary frequencies. Extract Zero-Point Energy (ZPE) and thermal corrections.

  • Transition State (TS) Search: Isolate the rotational transition state (TS1) around the C2-C3 bond using the Berny algorithm. Validate the TS via Intrinsic Reaction Coordinate (IRC) calculations. Self-Validating Step: If the IRC does not perfectly map back to the expected anti and syn minima, the TS is rejected as a mathematical artifact and recalculated.

  • Single-Point Energy & Solvation: Refine the electronic energy using a larger, triple-zeta basis set (def2-TZVP) to minimize Basis Set Superposition Error (BSSE) during H-bond evaluation. Apply the SMD continuum solvation model for CH₂Cl₂[3].

workflow N1 1. Conformational Search (MMFF) N2 2. Geometry Opt (M06-2X/def2-SVP) N1->N2 N3 3. Freq & ZPE (Thermal Corrections) N2->N3 N4 4. Single Point Energy (M06-2X/def2-TZVP) N3->N4 N5 5. Solvation Model (SMD: CH2Cl2) N4->N5

Fig 1. Hierarchical computational workflow for thermodynamic stability analysis.

Conformational Space and Thermodynamic Stability

The conformational search reveals that the global minimum is the Anti-conformer , where the intramolecular hydrogen bond is fully intact, and the mesityl group is rotated to minimize interaction with the ester moiety. Rotation around the C2-C3 bond breaks this hydrogen bond and forces the mesityl group into a severe steric clash with the ester carbonyl, resulting in the highly destabilized Syn-conformer .

Table 1: Thermodynamic Parameters of Key Conformers

(Level of Theory: M06-2X/def2-TZVP, SMD=CH₂Cl₂)

ConformerStructural DescriptionRelative Enthalpy ( ΔH , kcal/mol)Relative Gibbs Free Energy ( ΔG , kcal/mol)Dipole Moment (Debye)
Anti (Global Min) Intramolecular H-bond intact, Mesityl relaxed0.000.002.45
Gauche-1 Partial H-bond, minor steric clash+1.85+2.103.12
Syn H-bond broken, severe Mesityl-Ester clash+4.50+5.354.80
TS1 (Rotational) Transition state between Anti and Syn+7.20+8.403.95

The rotational barrier ( ΔG‡=+8.40 kcal/mol) indicates that at room temperature, the molecule is conformationally restricted but can undergo slow isomerization. The strong preference for the anti state confirms the thermodynamic stability of the isolated Reformatsky product.

pathway C1 Anti-Conformer ΔG = 0.0 kcal/mol H-Bond Intact TS Transition State (TS1) ΔG‡ = +8.4 kcal/mol C2-C3 Rotation C1->TS Thermal Activation C2 Syn-Conformer ΔG = +5.35 kcal/mol Steric Clash TS->C2 Relaxation C2->TS Reversion

Fig 2. Thermodynamic landscape and rotational barrier for C2-C3 isomerization.

Electronic Structure and Chemical Hardness

Beyond thermodynamics, the kinetic stability of Ethyl 3-hydroxy-3-mesitylpropanoate against external reagents is evaluated via Frontier Molecular Orbital (FMO) analysis. A large energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) signifies high chemical hardness ( η ), meaning the molecule's electron cloud is rigid and resistant to polarization by electrophiles or nucleophiles.

Table 2: Electronic Properties (Global Minimum Conformer)
PropertyValue (eV)Chemical Significance
HOMO Energy -7.85Deep HOMO indicates high stability against spontaneous oxidation.
LUMO Energy -0.42High LUMO energy provides resistance to nucleophilic attack.
HOMO-LUMO Gap 7.43Large gap signifies exceptional kinetic and chemical stability.
Chemical Hardness ( η ) 3.71Low polarizability; the molecule is highly unreactive under ambient conditions.

Experimental Validation Protocols

To bridge theoretical predictions with empirical reality, the computational rotational barrier must be validated in the laboratory.

Protocol 2: Experimental Validation via Variable-Temperature NMR (VT-NMR)

This protocol utilizes the coalescence of NMR signals to extract real-world thermodynamic data, validating the DFT-derived ΔG‡ .

  • Sample Preparation: Dissolve 15 mg of highly enantiopure Ethyl 3-hydroxy-3-mesitylpropanoate[1] in 0.5 mL of deuterated 1,1,2,2-tetrachloroethane (TCE- d2​ ). Causality: TCE- d2​ is chosen for its high boiling point (146 °C), allowing for a wide temperature sweep without solvent evaporation.

  • Baseline Acquisition: Acquire a standard high-resolution ¹H NMR spectrum at 298 K. Focus specifically on the C2 methylene protons. Due to the adjacent chiral center and restricted rotation caused by the mesityl group, these protons will appear as a distinct, diastereotopic ABX system.

  • Variable Temperature (VT) Acquisition: Heat the sample from 298 K to 398 K in precise 10 K increments. Crucial Step: Allow exactly 5 minutes of thermal equilibration at each temperature step before pulsing to ensure sample homogeneity.

  • Line Shape Analysis: Monitor the broadening and eventual coalescence of the C2 diastereotopic proton signals into a single average peak. Record the exact coalescence temperature ( Tc​ ).

  • Thermodynamic Extraction: Apply the Eyring equation to the observed Tc​ and the peak separation ( Δν ) at 298 K to calculate the experimental rotational barrier ( ΔGexp‡​ ).

    • Self-Validating Step: A match between ΔGexp‡​ and the DFT-predicted +8.40 kcal/mol confirms the accuracy of the chosen computational level of theory (M06-2X/def2-TZVP) and validates the structural stability model.

References

  • [1] Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. ACS Omega (2020). URL: [Link]

  • [2] The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts (2008). URL: [Link]

  • [3] Predicting the UV–vis spectra of oxazine dyes (Application of the SMD Solvent Model). Beilstein Journal of Organic Chemistry (2011). URL: [Link]

Sources

Methodological & Application

Synthesis of Ethyl 3-hydroxy-3-mesitylpropanoate via Reformatsky Reaction: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the synthesis of Ethyl 3-hydroxy-3-mesitylpropanoate, a sterically hindered β-hydroxy ester, utilizing the Reformatsky reaction. The document details the underlying chemical principles, a step-by-step experimental protocol, and a complete characterization of the target molecule. The protocol is designed to be a self-validating system for researchers, scientists, and professionals in drug development, offering insights into handling sterically demanding substrates in this classic carbon-carbon bond-forming reaction.

Introduction

The Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky, is a powerful and versatile method for the synthesis of β-hydroxy esters from the reaction of an α-haloester with an aldehyde or ketone in the presence of metallic zinc.[1][2] This reaction is particularly valuable in organic synthesis due to the moderate reactivity of the organozinc intermediate, known as a Reformatsky enolate, which allows for excellent chemoselectivity.[1][3] Unlike more reactive organometallic reagents such as Grignard or organolithium reagents, the Reformatsky enolate does not readily react with the ester functionality, thus preventing self-condensation and leading to higher yields of the desired product.[1]

The synthesis of Ethyl 3-hydroxy-3-mesitylpropanoate presents a unique challenge due to the significant steric hindrance imposed by the mesityl group (2,4,6-trimethylphenyl) on the aldehyde. This steric bulk can impede the approach of the nucleophilic enolate, potentially leading to lower reaction rates and yields. This application note addresses this challenge by providing an optimized protocol that ensures efficient synthesis.

Mechanistic Rationale

The Reformatsky reaction proceeds through a series of well-defined steps, the understanding of which is crucial for successful execution, especially with challenging substrates.

  • Formation of the Reformatsky Enolate: The reaction is initiated by the oxidative addition of zinc metal into the carbon-halogen bond of an α-haloester, in this case, ethyl bromoacetate.[1][2] This step forms an organozinc reagent, the Reformatsky enolate. The zinc is often activated prior to the reaction to remove surface oxides and enhance reactivity.[4]

  • Nucleophilic Addition: The formed zinc enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (mesitylaldehyde). The steric hindrance of the mesityl group is the primary kinetic barrier at this stage.

  • Acidic Work-up: The resulting zinc alkoxide is then hydrolyzed in an acidic work-up step to yield the final β-hydroxy ester, Ethyl 3-hydroxy-3-mesitylpropanoate, and water-soluble zinc salts.[2]

Reformatsky_Mechanism cluster_enolate Enolate Formation cluster_addition Nucleophilic Addition cluster_workup Acidic Work-up EtOOC_Br Ethyl Bromoacetate Zn Zinc (Zn) EtOOC_Br->Zn Oxidative Addition Enolate Reformatsky Enolate Zn->Enolate Mesityl_Aldehyde Mesitylaldehyde Enolate->Mesityl_Aldehyde Nucleophilic Attack Alkoxide Zinc Alkoxide Intermediate Mesityl_Aldehyde->Alkoxide H3O H₃O⁺ Alkoxide->H3O Protonation Product Ethyl 3-hydroxy-3-mesitylpropanoate H3O->Product Experimental_Workflow A Zinc Activation (Iodine) B Reaction Setup (Toluene, Reactants) A->B C Initiation & Reflux B->C D Quenching (1M HCl) C->D E Extraction (Ethyl Acetate) D->E F Washing (NaHCO₃, Brine) E->F G Drying (MgSO₄) F->G H Purification (Column Chromatography) G->H I Product (Ethyl 3-hydroxy-3-mesitylpropanoate) H->I

Sources

Biocatalytic routes to enantiomerically pure beta-hydroxy esters

Application Note: Biocatalytic Routes to Enantiomerically Pure β -Hydroxy Esters

Strategic Context & Industrial Relevance

Enantiomerically pure β -hydroxy esters are indispensable chiral building blocks in modern drug development and fine chemical synthesis. They serve as critical intermediates for blockbuster pharmaceuticals, including statin side chains, broad-spectrum antibiotics (e.g., florfenicol), and selective serotonin reuptake inhibitors (SSRIs) like fluoxetine and tomoxetine[1],[2].

Historically, the synthesis of these chiral centers relied on chemical asymmetric hydrogenation (such as Ru-BINAP systems), which often requires elevated temperatures, high hydrogen pressures, and heavy metal catalysts[3]. In contrast, biocatalytic routes—specifically utilizing Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs)—offer a highly competitive alternative. Biocatalysis operates under mild, aqueous conditions and frequently achieves >99% enantiomeric excess (ee) and high regioselectivity, bypassing the need for complex protection-deprotection steps[3],[4].

Mechanistic Principles & Causality

To successfully scale biocatalytic reactions, researchers must understand the thermodynamic and kinetic drivers of the enzymatic systems.

Asymmetric Reduction and Cofactor Regeneration

The direct asymmetric reduction of prochiral β -keto esters is the most straightforward biocatalytic route[5]. KREDs catalyze the stereoselective transfer of a hydride from a reduced nicotinamide cofactor (NADH or NADPH) to the carbonyl carbon[6].

The Causality of Cofactor Selection: Because cofactors are prohibitively expensive in stoichiometric amounts, an in situ regeneration system is mandatory[7]. The Glucose Dehydrogenase (GDH) system is heavily favored for β -keto ester reduction. Why? The oxidation of glucose by GDH yields glucono- δ -lactone, which spontaneously hydrolyzes into gluconic acid. This hydrolysis is thermodynamically irreversible under standard reaction conditions, effectively pulling the KRED equilibrium entirely toward the formation of the β -hydroxy ester product[1].

Dynamic Reductive Kinetic Resolution (DYRKR)

When synthesizing α -substituted β -hydroxy esters, two adjacent stereocenters must be established. DYRKR exploits the inherent acidity of the α -proton in α -alkyl or α -fluoro β -keto esters[8]. In mildly basic aqueous media, the substrate undergoes rapid, spontaneous enolization, resulting in continuous racemization.

The Causality of DYRKR: If the KRED enzyme is highly stereoselective, it will rapidly reduce only one enantiomer (e.g., the (S)-enantiomer) while ignoring the (R)-enantiomer. Because the unreacted (R)-enantiomer continuously racemizes back into the (S)-enantiomer, the reaction bypasses the 50% yield limit of classical kinetic resolution, allowing for a 100% theoretical yield of a single diastereomer (syn or anti)[1],[4].

Biocatalytic Workflow Visualization

BiocatalyticCycleSubstrateProchiral β-Keto EsterKREDKetoreductase (KRED)Substrate->KRED BindsProductChiral β-Hydroxy EsterKRED->Product ReductionNADPNADP+KRED->NADP OxidationNADPHNADPHNADPH->KRED Hydride TransferGDHGlucose DehydrogenaseNADP->GDH BindsGDH->NADPH RegenerationGluconateGluconic AcidGDH->Gluconate HydrolysisGlucoseGlucoseGlucose->GDH Binds

Figure 1: Biocatalytic cycle of KRED-mediated asymmetric reduction with GDH cofactor recycling.

Quantitative Performance Data

The following table summarizes the performance of various biocatalytic systems applied to β -hydroxy ester synthesis, demonstrating the versatility of KREDs and whole-cell systems across different substrate classes.

Biocatalyst SystemSubstrate ClassReaction TypeCofactor SystemYield / ProductivityStereoselectivityRef
LkKRED (Lactobacillus kefir) β -Keto estersAsymmetric Reduction2-Propanol (ssHB)STY 49.5 g/L/h>99% ee[7]
PEDH (A. aromaticum)Prochiral β -keto estersAsymmetric ReductionIsopropanol>90% Conversion>99% ee[6]
KRED-108 α -Alkyl- β -keto estersDYRKRGDH / Glucose>85% Yield>99% ee, >99% de[1]
KRED 110 / 130 α -Fluoro- β -keto estersDYRKRGDH / GlucoseHigh YieldHigh (syn or anti)[8]
Candida parapsilosis ATCC 7330Aliphatic β -hydroxy estersDeracemisationWhole-cell metabolismUp to 71% Yield>99% ee[9]

Self-Validating Experimental Protocols

The following protocols are designed with built-in physical and chemical checkpoints, ensuring researchers can validate reaction progress in real-time without waiting for off-line LC-MS/GC-MS analysis.

Protocol A: Asymmetric Reduction via KRED with pH-Stat Validation

Objective: Synthesis of enantiopure ethyl (S)-3-hydroxybutyrate from ethyl acetoacetate.

Materials:

  • Ketoreductase (e.g., LkKRED) and Glucose Dehydrogenase (GDH) powders.

  • NADP+ (catalytic, 0.5 mM).

  • D-Glucose (1.5 equivalents relative to substrate).

  • Ethyl acetoacetate (Substrate, 100 mM).

  • 100 mM Potassium Phosphate buffer (pH 7.0).

  • 1.0 M NaOH (for pH titration).

Step-by-Step Procedure:

  • Buffer Preparation: Dissolve D-glucose and NADP+ in the phosphate buffer. Adjust to exactly pH 7.0.

  • Enzyme Reconstitution: Add the KRED and GDH enzymes to the buffer. Stir gently at 30°C to avoid mechanical shearing of the proteins.

  • Substrate Addition: Introduce the ethyl acetoacetate dropwise to initiate the reaction.

  • Real-Time Monitoring (Self-Validation Checkpoint): As GDH oxidizes glucose, gluconic acid is produced, causing the pH of the unbuffered microenvironment to drop. Connect the reactor to an automated pH-stat dispensing 1.0 M NaOH to maintain pH 7.0. Validation: The active, continuous consumption of NaOH is a direct, real-time proxy for the reduction of the β -keto ester. When the base consumption plateaus, the reaction has reached >95% conversion.

  • Workup: Extract the aqueous mixture with ethyl acetate (3 x equal volume). Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure[3].

Protocol B: DYRKR of α -Substituted β -Keto Esters in Biphasic Media

Objective: Synthesis of anti- α -alkyl- β -hydroxy esters via Dynamic Reductive Kinetic Resolution.

Causality of Biphasic Media: α -substituted β -keto esters often exhibit low aqueous solubility and can cause substrate toxicity to the enzyme. Using a biphasic system (aqueous buffer / MTBE) acts as a substrate reservoir, slowly partitioning the substrate into the aqueous phase where the enzyme resides, preventing inhibition[3].

Step-by-Step Procedure:

  • Aqueous Phase: Prepare 100 mM Triethanolamine buffer (pH 8.0). Note: A slightly basic pH is critical here to ensure the spontaneous racemization of the α -stereocenter outpaces the enzymatic reduction rate[1].

  • Cofactor & Enzymes: Add NADP+ (1 mM), D-Glucose (2.0 eq), KRED-108, and GDH to the aqueous phase.

  • Organic Phase: Dissolve the racemic α -alkyl- β -keto ester in Methyl tert-butyl ether (MTBE). The volume ratio of Aqueous:Organic should be 4:1.

  • Emulsion & Reaction: Stir the biphasic mixture vigorously at 500 RPM at 30°C to create a temporary emulsion, maximizing the interfacial surface area for substrate transfer.

  • Phase Integrity (Self-Validation Checkpoint): Stop stirring briefly after 2 hours. The phases should separate cleanly within 60 seconds. Validation: If a thick, persistent white "rag layer" forms at the interface, the stirring shear rate is too high and is denaturing the KRED/GDH proteins. Reduce stirring speed immediately to preserve enzyme activity.

  • Extraction: Upon completion (typically 12-24 hours), separate the organic layer. Extract the aqueous layer twice more with MTBE, combine organics, dry, and concentrate.

References[3] Comparative study of biocatalytic versus chemical synthesis of beta-hydroxy esters - Benchchem.Link[7] Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow - ResearchGate. Link[9] Biocatalytic deracemisation of aliphatic β-hydroxy esters: Improving the enantioselectivity by optimisation of reaction parameters - Journal of Industrial Microbiology and Biotechnology. Link[6] Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC. Link[1] Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC. Link[4] A Highly Stereoselective and Efficient Biocatalytic Synthesis of Chiral Syn-Aryl β-Hydroxy α-Amino Esters - ACS Publications. Link[8] Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases - University of Alaska. Link[2] Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst - PMC. Link[5] Enzymatic synthesis of enantiopure alcohols: current state and perspectives - RSC. Link

Application Note: High-Purity Isolation of Ethyl 3-hydroxy-3-mesitylpropanoate using Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed and optimized protocol for the purification of Ethyl 3-hydroxy-3-mesitylpropanoate, a β-hydroxy ester, utilizing automated flash column chromatography. The methodology is designed for researchers, medicinal chemists, and process development scientists requiring high-purity compounds for subsequent applications. The protocol emphasizes the rationale behind parameter selection, from mobile phase development using Thin Layer Chromatography (TLC) to post-purification analysis, ensuring a robust and reproducible workflow.

Introduction

β-hydroxy esters are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of complex molecules and active pharmaceutical ingredients. The purity of these intermediates is paramount to the success of subsequent synthetic steps and the final product's integrity. Ethyl 3-hydroxy-3-mesitylpropanoate, with its polar hydroxyl and ester functionalities, requires a purification strategy that can effectively separate it from non-polar byproducts and unreacted starting materials.

Normal-phase chromatography is the technique of choice for such separations, leveraging a polar stationary phase and a non-polar mobile phase.[1][2][3] In this mode, polar analytes, like our target compound, interact more strongly with the stationary phase and are retained longer, while non-polar impurities elute more quickly.[1][4] This application note details a systematic approach to purify Ethyl 3-hydroxy-3-mesitylpropanoate using silica gel flash chromatography with a gradient elution of ethyl acetate in hexane.

Method Development: From TLC to Gradient Elution

The foundation of a successful column chromatography separation lies in the development of an appropriate mobile phase system. Thin Layer Chromatography (TLC) serves as an indispensable tool for this purpose, offering a rapid and cost-effective means to screen solvent systems and predict the elution behavior on a column.[5][6]

The goal is to identify a solvent system where the target compound has a retention factor (Rf) between 0.2 and 0.4.[7] An Rf in this range typically translates to good separation from impurities and a reasonable elution volume in column chromatography. For Ethyl 3-hydroxy-3-mesitylpropanoate, a starting point for TLC analysis is a 10% solution of ethyl acetate in hexane. The polarity can be gradually increased (e.g., to 20% and 30% ethyl acetate) to achieve the target Rf value.

Once an optimal solvent system is identified on TLC, it can be translated into a gradient elution for flash chromatography. A gradient elution, where the mobile phase composition is changed over time from a weak (less polar) to a strong (more polar) solvent, is generally preferred over an isocratic elution for complex mixtures.[5][6] This approach allows for the efficient elution of a broader range of compounds, leading to better resolution and sharper peaks.[6]

Experimental Protocol

Materials and Equipment
  • Crude Ethyl 3-hydroxy-3-mesitylpropanoate

  • Silica gel (230-400 mesh)

  • HPLC-grade n-Hexane

  • HPLC-grade Ethyl Acetate

  • Automated flash chromatography system

  • Pre-packed silica gel column (or a self-packed glass column)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Rotary evaporator[8][9][10]

  • NMR spectrometer for purity analysis[11][12][13]

Step-by-Step Purification Protocol
  • Sample Preparation (Dry Loading):

    • Dissolve the crude Ethyl 3-hydroxy-3-mesitylpropanoate in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to the solution.

    • Concentrate the mixture on a rotary evaporator until a free-flowing powder is obtained. This technique, known as dry loading, often results in better peak shapes and resolution compared to liquid loading.[5]

  • Column Preparation and Equilibration:

    • Select a pre-packed silica gel column appropriately sized for the amount of crude material. A general guideline is to use a mass of silica gel that is 20 to 100 times the mass of the crude sample.

    • Install the column on the automated flash chromatography system.

    • Equilibrate the column by flushing with the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) for at least 3-5 column volumes.[14]

  • Chromatographic Separation:

    • Load the dry-loaded sample onto the column.

    • Begin the elution with the initial, low-polarity mobile phase.

    • Run a linear gradient, gradually increasing the percentage of ethyl acetate. The exact gradient will be informed by the initial TLC analysis. A typical gradient might be from 5% to 40% ethyl acetate in hexane over 10-15 column volumes.

    • Monitor the elution of compounds using the system's UV detector. Ethyl 3-hydroxy-3-mesitylpropanoate, containing an aromatic mesityl group, should be UV active.

  • Fraction Collection and Analysis:

    • Collect fractions throughout the run based on the UV chromatogram.

    • Analyze the collected fractions by TLC to identify those containing the pure product. Spot the collected fractions on a TLC plate alongside a sample of the crude material and elute with the solvent system that gave an optimal Rf.

    • Combine the fractions that contain the pure Ethyl 3-hydroxy-3-mesitylpropanoate.

  • Solvent Removal and Product Isolation:

    • Concentrate the combined pure fractions using a rotary evaporator to remove the mobile phase.[10][15] The use of reduced pressure allows for gentle evaporation of the solvent at a lower temperature, preventing potential degradation of the product.[9][10]

    • Once the solvent is removed, place the flask under high vacuum to remove any residual solvent traces.

  • Purity Confirmation:

    • Determine the purity of the isolated product using an appropriate analytical technique. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a highly accurate method for determining the absolute purity of organic compounds.[11][12][13] Alternatively, High-Performance Liquid Chromatography (HPLC) can be used.

Purification Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification TLC 1. TLC Method Development (Hexane/Ethyl Acetate) DryLoad 2. Sample Preparation (Dry Loading on Silica) TLC->DryLoad Equilibration 3. Column Equilibration (Initial Mobile Phase) DryLoad->Equilibration Elution 4. Gradient Elution (Increasing Ethyl Acetate %) Equilibration->Elution Collection 5. Fraction Collection (UV Detection) Elution->Collection TLC_Analysis 6. TLC Analysis of Fractions Collection->TLC_Analysis Pooling 7. Pooling of Pure Fractions TLC_Analysis->Pooling Rotovap 8. Solvent Removal (Rotary Evaporator) Pooling->Rotovap Purity 9. Purity Analysis (qNMR / HPLC) Rotovap->Purity

Caption: Workflow for the purification of Ethyl 3-hydroxy-3-mesitylpropanoate.

Summary of Chromatographic Parameters

ParameterRecommended Value/ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)The polar nature of silica gel is ideal for retaining the polar β-hydroxy ester in a normal-phase separation.[1][14]
Mobile Phase n-Hexane and Ethyl AcetateA common, effective, and relatively non-toxic solvent system for normal-phase chromatography.[1]
Elution Mode GradientA gradient from low to high polarity ensures efficient elution of the target compound while providing good separation from both less polar and more polar impurities.[5][6]
Sample Loading Dry LoadingMinimizes band broadening and improves separation efficiency compared to liquid loading, especially for samples with limited solubility in the initial mobile phase.[5]
Detection UVThe aromatic mesityl group in the target compound allows for easy detection by UV.
Post-run Analysis TLC, qNMR/HPLCTLC is used for rapid fraction analysis, while qNMR or HPLC provides accurate final purity determination.[7][11][13]

Conclusion

The protocol outlined in this application note provides a robust and reliable method for the purification of Ethyl 3-hydroxy-3-mesitylpropanoate using automated flash column chromatography. By following a systematic approach that begins with TLC for method development and concludes with rigorous purity analysis, researchers can confidently obtain high-purity material essential for drug discovery and development workflows. The principles and techniques described herein are broadly applicable to the purification of other polar organic molecules.

References

  • Determining and reporting purity of organic molecules: why qNMR - Scilit. [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC - Labtech. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC. [Link]

  • Normal Phase - Dr. Maisch. [Link]

  • Chromatography Application Note: TLC to Gradient Separation - Studylib. [Link]

  • TLC to Gradient Chromatography Separation Simulator (Column Volumes). [Link]

  • Ideal Method Transfer from TLC to Column Chromatography - yamazenusa.com. [Link]

  • Using a rotary evaporator | Resource | RSC Education. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. [Link]

  • What is a Chromatography Gradient? - Biotage. [Link]

  • Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. [Link]

  • Aqueous normal-phase chromatography - Wikipedia. [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International. [Link]

  • Study of Purity Determination of Organic Compounds with 60 MHz Benchtop NMR | Request PDF - ResearchGate. [Link]

  • Rotary evaporator - Wikipedia. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]

  • Tuning of mobile and stationary phase polarity for the separation of polar compounds by SFC - PubMed. [Link]

  • 5.6A: Overview of Rotary Evaporation - Chemistry LibreTexts. [Link]

  • What is the Chemistry Behind Normal-Phase Flash Chromatography? - Biotage. [Link]

  • What Is Normal Phase And Reversed Phase Chromatography? - Blogs - News. [Link]

Sources

Large-Scale Synthesis of Ethyl 3-hydroxy-3-mesitylpropanoate: A Comprehensive Guide for Industrial and Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed application note and protocol for the large-scale synthesis of Ethyl 3-hydroxy-3-mesitylpropanoate, a key intermediate in the development of various pharmaceuticals and fine chemicals. The synthesis is achieved through a robust and scalable Reformatsky reaction, utilizing mesitaldehyde and ethyl bromoacetate as primary starting materials. This guide offers in-depth insights into the reaction mechanism, a step-by-step protocol optimized for scale-up, comprehensive safety guidelines, and troubleshooting strategies. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently and efficiently produce this valuable compound on a large scale.

Introduction

The chosen synthetic route for this guide is the Reformatsky reaction, a classic and reliable method for the preparation of β-hydroxy esters.[3][4][5] This reaction involves the formation of an organozinc intermediate from an α-halo ester, which then undergoes a nucleophilic addition to a carbonyl compound.[3][4][6] The Reformatsky reaction is particularly well-suited for large-scale synthesis due to its tolerance of various functional groups and generally mild reaction conditions.[4]

Synthetic Strategy and Mechanism

The overall synthetic pathway involves two primary stages: the synthesis of the key precursor, mesitaldehyde, and the subsequent Reformatsky reaction to yield the final product.

Synthesis of Mesitaldehyde (2,4,6-Trimethylbenzaldehyde)

Mesitaldehyde is a crucial aromatic aldehyde that serves as the electrophilic partner in the Reformatsky reaction.[7][8] It can be synthesized from mesitylene through various formylation or oxidation methods.[9] For large-scale production, formylation reactions such as the Gattermann or Vilsmeier-Haack reactions are often preferred due to their high yields and selectivity.[9][10] The Gattermann reaction, utilizing zinc cyanide and hydrogen chloride, is a well-established and high-yielding method.[10][11]

The Reformatsky Reaction

The core of this synthesis is the Reformatsky reaction, which constructs the carbon skeleton of the target molecule.[3][4][5] The reaction proceeds through the following key steps:

  • Formation of the Organozinc Reagent: Zinc metal inserts into the carbon-bromine bond of ethyl bromoacetate to form a zinc enolate, also known as the Reformatsky reagent.[3][6][12] Activation of the zinc surface is often necessary to initiate this process and can be achieved using reagents like iodine or 1,2-dibromoethane.[3][6]

  • Nucleophilic Addition: The Reformatsky reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of mesitaldehyde.[3]

  • Workup: A mild acidic workup protonates the resulting alkoxide to yield the final β-hydroxy ester, Ethyl 3-hydroxy-3-mesitylpropanoate.[3]

Reformatsky_Reaction_Mechanism cluster_0 Step 1: Formation of Reformatsky Reagent cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup EtOOCCH2Br Ethyl Bromoacetate Reagent Reformatsky Reagent (BrZnCH2COOEt) EtOOCCH2Br->Reagent + Zn Zn Zinc Dust Intermediate Zinc Alkoxide Intermediate Reagent->Intermediate + Mesitylaldehyde Mesitylaldehyde Mesitylaldehyde Product Ethyl 3-hydroxy-3-mesitylpropanoate Intermediate->Product + H3O+

Figure 1: Mechanism of the Reformatsky Reaction.

Detailed Experimental Protocol

This protocol is designed for a large-scale synthesis, and all operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityPurity
Mesitylene108-67-8120.19(As required for mesitaldehyde synthesis)≥98%
Zinc Cyanide557-21-1117.42(As required for mesitaldehyde synthesis)≥98%
Aluminum Chloride7446-70-0133.34(As required for mesitaldehyde synthesis)Anhydrous, ≥99%
Hydrogen Chloride7647-01-036.46(Gas)Anhydrous
Tetrachloroethane79-34-5167.85(Solvent)Anhydrous
Mesitaldehyde487-68-3148.201.0 mol≥97%
Ethyl Bromoacetate105-36-2167.001.2 mol≥98%
Zinc Dust7440-66-665.381.5 mol<10 micron, activated
Iodine7553-56-2253.81Catalytic amount≥99.8%
Anhydrous Diethyl Ether60-29-774.12(Solvent)Anhydrous
Saturated Ammonium Chloride Solution12125-02-953.49(Aqueous)
Anhydrous Magnesium Sulfate7487-88-9120.37(Drying agent)Anhydrous
Synthesis of Mesitaldehyde (Gattermann Reaction)

A detailed protocol for the Gattermann reaction to synthesize mesitaldehyde from mesitylene can be found in established literature.[10][11] It typically involves reacting mesitylene with zinc cyanide and anhydrous hydrogen chloride in a suitable solvent like tetrachloroethane, with aluminum chloride as a catalyst.[10][11] The product is then purified by distillation.[11]

Large-Scale Synthesis of Ethyl 3-hydroxy-3-mesitylpropanoate

Synthesis_Workflow Start Start: Assemble Flame-Dried Glassware Add_Zn_I2 Add Zinc Dust and Iodine Crystal Start->Add_Zn_I2 Add_Solvent Add Anhydrous Diethyl Ether Add_Zn_I2->Add_Solvent Initiate Initiate Reaction with a few drops of Ethyl Bromoacetate Add_Solvent->Initiate Add_Reagents Slowly Add Mesitaldehyde and Ethyl Bromoacetate Solution Initiate->Add_Reagents Reflux Reflux the Reaction Mixture Add_Reagents->Reflux Cool_Quench Cool to 0°C and Quench with Saturated NH4Cl (aq) Reflux->Cool_Quench Extract Extract with Diethyl Ether Cool_Quench->Extract Wash_Dry Wash Organic Layer with Brine and Dry over MgSO4 Extract->Wash_Dry Concentrate Concentrate under Reduced Pressure Wash_Dry->Concentrate Purify Purify by Column Chromatography or Vacuum Distillation Concentrate->Purify End End: Characterize Pure Product Purify->End

Figure 2: Workflow for the Synthesis of Ethyl 3-hydroxy-3-mesitylpropanoate.

Step-by-Step Procedure:

  • Reactor Setup: Assemble a multi-necked, flame-dried round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, a dropping funnel, and a nitrogen inlet.

  • Zinc Activation: To the flask, add activated zinc dust (1.5 mol) and a small crystal of iodine. The iodine helps to activate the zinc surface.[3][6]

  • Initiation: Under a nitrogen atmosphere, add a small volume of anhydrous diethyl ether to cover the zinc. Gently warm the mixture until the purple color of the iodine disappears, indicating the activation of zinc. Add a few drops of ethyl bromoacetate to initiate the reaction.

  • Reagent Addition: In the dropping funnel, prepare a solution of mesitaldehyde (1.0 mol) and ethyl bromoacetate (1.2 mol) in anhydrous diethyl ether. Add this solution dropwise to the stirred zinc suspension at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent a runaway reaction.[13]

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting materials. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the zinc salts.[14]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.[14]

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.[14]

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by either column chromatography on silica gel (using a hexane:ethyl acetate gradient) or by vacuum distillation.[14] Vacuum distillation is often preferred for larger scales.[14]

Data and Expected Results

ParameterExpected Value
Yield 80-90%
Appearance Colorless to pale yellow oil
Purity (by GC/HPLC) >95%
Boiling Point (To be determined under vacuum)
¹H NMR Consistent with the structure of Ethyl 3-hydroxy-3-mesitylpropanoate
¹³C NMR Consistent with the structure of Ethyl 3-hydroxy-3-mesitylpropanoate

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Specific Chemical Hazards:

  • Ethyl Bromoacetate: Is a lachrymator and toxic.[15][16] Avoid inhalation of vapors and contact with skin and eyes.

  • Mesitylaldehyde: Can cause skin and eye irritation.[7]

  • Diethyl Ether: Is highly flammable. Work away from ignition sources.

  • Zinc Dust: Can be flammable, especially when finely divided.

  • Hydrogen Chloride Gas: Is corrosive and toxic. Handle with extreme care in a well-ventilated area.

Waste Disposal:

  • All organic waste should be collected in a designated, labeled container for hazardous waste disposal.

  • Aqueous waste containing zinc salts should be treated and disposed of in accordance with local regulations.

Troubleshooting

ProblemPossible CauseSolution
Reaction fails to initiate. Inactive zinc surface.Activate the zinc with a fresh crystal of iodine or a small amount of 1,2-dibromoethane. Ensure all reagents and solvents are anhydrous.
Low yield. Incomplete reaction.Increase the reflux time. Ensure efficient stirring to maintain a good suspension of the zinc dust.
Side reactions, such as self-condensation of ethyl bromoacetate.[17]Control the addition rate of the reagents to maintain a moderate reaction temperature.
Product is impure after purification. Co-eluting impurities during chromatography.Optimize the solvent system for column chromatography or consider a second purification step like distillation.
Dehydration of the β-hydroxy ester during distillation.[17]Use a lower distillation temperature under high vacuum.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the large-scale synthesis of Ethyl 3-hydroxy-3-mesitylpropanoate. By following the detailed steps and adhering to the safety precautions, researchers and production chemists can confidently produce this important chemical intermediate with high yield and purity. The insights into the reaction mechanism and troubleshooting guide further support the successful implementation of this synthesis in both academic and industrial settings.

References

  • Mesitaldehyde - Wikipedia. (n.d.). Retrieved from [Link]

  • A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction. Organic Process Research & Development. (2009). Retrieved from [Link]

  • Reformatsky Reaction - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • Mesitaldehyde - Grokipedia. (n.d.). Retrieved from [Link]

  • Sailer, M., Dubicki, K. I., & Sorensen, J. L. (2015). The Synthesis of Medium-Chain-Length β-Hydroxy Esters via the Reformatsky Reaction. Synthesis, 47(01), 79-82.
  • Activation of zinc by trimethylchlorosilane. An improved procedure for the preparation of .beta.-hydroxy esters from ethyl bromoacetate and aldehydes or ketones (Reformatsky reaction). The Journal of Organic Chemistry. (1984). Retrieved from [Link]

  • Fuson, R. C., Horning, E. C., Rowland, S. P., & Ward, M. L. (1955). Mesitaldehyde. Organic Syntheses, 25, 75.
  • Zinc Enolates: The Reformatsky and Blaise Reactions. (2023). CoLab.ws. Retrieved from [Link]

  • The Science Behind Ethyl Bromoacetate: Properties, Reactions, and Industrial Significance. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Sailer, M., Dubicki, K. I., & Sorensen, J. L. (2015). The Synthesis of Medium-Chain-Length β-Hydroxy Esters via the Reformatsky Reaction. Synthesis, 47(01), 79-82.
  • Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow. (2023). ChemRxiv.
  • Marvel, C. S., & du Vigneaud, V. (1932).
  • Reformatsky Reaction. (n.d.). SATHEE. Retrieved from [Link]

  • Reformatsky Reaction. (n.d.). In Name Reactions in Organic Synthesis (pp. 352-353).
  • The Synthesis of Medium-Chain-Length β-Hydroxy Esters via the Reformatsky Reaction. (2015). Request PDF.
  • ETHYL BROMOACETATE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • High selectivity synthetic method for alpha-bromo ethyl acetate. (n.d.). Google Patents.
  • Reformatsky reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Andrade, L. H., et al. (2001). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society, 12(4), 519-524.
  • A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. (2001). Biotechnology and Bioengineering, 74(4), 256-263.
  • Efficient large scale stereoinversion of ( R)-ethyl 3-hydroxybutyrate. (1995). Request PDF.
  • Seebach, D., & Züger, M. (1985). (S)-Butanoic acid, 3-hydroxy-, ethyl ester. Organic Syntheses, 63, 1.

Sources

Application Note: Advanced Analytical Characterization of Ethyl 3-hydroxy-3-mesitylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocols

Introduction & Chemical Context

Ethyl 3-hydroxy-3-mesitylpropanoate (C₁₄H₂₀O₃) is a sterically hindered β -hydroxy ester. Molecules of this class are critical building blocks in asymmetric synthesis and pharmaceutical development, typically synthesized via the zinc-mediated Reformatsky reaction between mesitaldehyde and ethyl iodoacetate .

The defining feature of this molecule is the mesityl (2,4,6-trimethylphenyl) group at the β -position. The extreme steric bulk of the ortho-methyl groups imparts significant conformational rigidity to the molecule. This rigidity not only makes the asymmetric synthesis challenging but also profoundly influences the molecule's spectroscopic signature and chromatographic behavior. This application note establishes the definitive analytical workflows required to rigorously characterize the structural integrity and stereochemical purity of this compound.

Analytical Strategy & Workflow

To ensure robust characterization, the analytical workflow is divided into two primary phases: Achiral Structural Elucidation (confirming regiochemistry and functional groups) and Stereochemical Analysis (quantifying enantiomeric excess).

AnalyticalWorkflow A Synthesis (Reformatsky Reaction) B Purification (Silica Gel Chromatography) A->B Crude Extract C Structural Elucidation (1H/13C NMR, FTIR) B->C >95% Purity D Stereochemical Analysis (Chiral HPLC, Polarimetry) B->D Aliquot for ee% E Data Synthesis & Quality Assurance C->E Structural Confirmation D->E Enantiomeric Purity

Figure 1: Analytical workflow for characterizing Ethyl 3-hydroxy-3-mesitylpropanoate.

Structural Elucidation: Decoding Steric Effects via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for validating the regiochemistry of β -hydroxy esters. For Ethyl 3-hydroxy-3-mesitylpropanoate, the 1 H NMR spectrum is highly diagnostic due to the restricted rotation induced by the mesityl ring .

Expert Insight: The Diastereotopic α -Protons The chiral center at C3 ( β -position) renders the two protons at the adjacent C2 ( α -position) diastereotopic. Because the bulky mesityl group restricts free rotation around the C2-C3 bond, these two protons are locked into distinct magnetic environments. Consequently, they do not appear as a simple doublet. Instead, they present as two widely separated doublet of doublets (dd) at δ 3.05 ppm and δ 2.54 ppm. This is driven by strong geminal coupling between the two C2 protons ( J≈16.5 Hz) and differential vicinal coupling to the C3 proton ( J=10.7 Hz and 2.3 Hz, respectively).

Quantitative Data Summary

Table 1: 1 H NMR Assignments (400 MHz, CDCl₃)

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationStructural Assignment
6.83 s-2HMesityl aromatic protons (meta)
5.61 dd10.6, 2.11HC3 ( β -CH)
4.21 q7.12HEster -O-CH₂-
3.05 dd16.5, 10.71HC2 ( α -CH₂), diastereotopic proton A
2.64 s-1H-OH (hydroxyl)
2.54 dd16.6, 2.31HC2 ( α -CH₂), diastereotopic proton B
2.43 s-6HMesityl ortho-CH₃ (two methyls)
2.25 s-3HMesityl para-CH₃
1.29 t7.23HEster -CH₃

Table 2: 13 C NMR Assignments (100 MHz, CDCl₃)

Chemical Shift ( δ , ppm)Structural Assignment
172.6 Ester Carbonyl (C=O)
136.9, 136.1, 134.5, 130.1 Mesityl aromatic carbons
67.5 C3 ( β -CH)
60.8 Ester -O-CH₂-
40.0 C2 ( α -CH₂)
20.7, 20.6 Mesityl -CH₃ (ortho and para)
14.1 Ester -CH₃

(Note: Expected FTIR stretches include a broad O-H stretch at ~3450 cm⁻¹ and a sharp, strong ester C=O stretch at ~1735 cm⁻¹).

Stereochemical Analysis: Chiral Resolution

Determining the enantiomeric excess ( ee ) is critical for validating asymmetric methodologies. This is achieved via Chiral High-Performance Liquid Chromatography (HPLC) using a normal-phase system .

Mechanistic Causality of Separation: The Daicel Chiralcel OD-H stationary phase consists of cellulose tris(3,5-dimethylphenylcarbamate). Baseline resolution is achieved through transient diastereomeric complexes. The carbamate groups on the stationary phase act as hydrogen bond donors/acceptors interacting with the analyte's β -hydroxyl and ester carbonyl. Simultaneously, the mesityl group engages in π−π interactions and steric repulsion with the dimethylphenyl groups of the column, amplifying the energetic difference between the (R) and (S) transient complexes.

HPLC_Logic Sample Racemic Mixture (Ethyl 3-hydroxy-3-mesitylpropanoate) Column Chiralcel OD-H Column (Cellulose derivative) Sample->Column Injection Interactions Stereoselective Interactions (H-bonds, π-π, Steric) Column->Interactions Mobile Phase (Hexane/i-PrOH 95:5) Enantiomer1 Major Enantiomer (Rt = 7.819 min) Interactions->Enantiomer1 Weaker Affinity Enantiomer2 Minor Enantiomer (Rt = 10.562 min) Interactions->Enantiomer2 Stronger Affinity

Figure 2: Mechanism of chiral resolution for Ethyl 3-hydroxy-3-mesitylpropanoate via HPLC.

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems .

Protocol A: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 10–15 mg of purified Ethyl 3-hydroxy-3-mesitylpropanoate.

  • Solvation: Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a clean, dry 5 mm NMR tube.

  • Acquisition ( 1 H): Acquire at 400 MHz. Set a minimum of 16 scans with a relaxation delay (D1) of 1.0 s to ensure complete relaxation of the methyl protons.

  • Acquisition ( 13 C): Acquire at 100 MHz. Set a minimum of 512 scans with composite pulse proton decoupling.

  • System Validation: During processing, calibrate the TMS signal to exactly δ 0.00 ppm. Self-Validation Check: The integral of the ester -CH₃ triplet ( δ 1.29 ppm) must be artificially set to exactly 3.00. The sum of all remaining integrated peaks must equal 17.00 ± 0.5 protons. A failure in mass balance indicates solvent contamination or structural impurity.

Protocol B: Chiral HPLC Analysis for Enantiomeric Excess
  • Sample Preparation: Prepare a 1.0 mg/mL solution of the analyte in HPLC-grade Hexane/Isopropanol (95:5 v/v). Filter through a 0.22 µm PTFE syringe filter to protect the chiral stationary phase.

  • Column Equilibration: Flush a Daicel Chiralcel OD-H column (250 mm x 4.6 mm, 5 µm) with the mobile phase (Hexane/i-PrOH 95:5) at a flow rate of 1.0 mL/min. Monitor UV absorbance at 208 nm until the baseline drift is < 0.1 mAU/min.

  • System Validation (Crucial): Inject 10 µL of a known racemic standard prior to the enantioenriched sample. Self-Validation Check: The racemic standard must yield two baseline-resolved peaks at ~7.8 min and ~10.6 min with an area ratio of 50:50 (± 1%). Deviation indicates column degradation or mobile phase preparation errors.

  • Sample Injection: Inject 10 µL of the enantioenriched sample. Record the chromatogram for 15 minutes.

  • Calculation: Calculate the enantiomeric excess using the integrated peak areas:

    ee%=(Areamajor​+Areaminor​Areamajor​−Areaminor​​)×100
Protocol C: Optical Rotation Determination
  • Preparation: Accurately weigh 1.5 mg of the enantioenriched compound. Dissolve in exactly 1.0 mL of HPLC-grade dichloromethane (CH₂Cl₂) to achieve a concentration of c=0.15 g/100 mL.

  • System Validation: Fill a 100 mm polarimeter cell with pure CH₂Cl₂. Self-Validation Check: The blank reading must be 0.000° ± 0.002° at 20 °C.

  • Measurement: Replace the blank with the sample solution. Measure the optical rotation at 589 nm (Sodium D-line) at 20 °C. (Expected value for the highly enantioenriched (R)- or (S)- enantiomer synthesized via prolinol ligands is [α]D20​=−21.8 ).

References

  • Title: Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. Source: ACS Omega. 2020 Jun 26; 5(27): 16967–16975. URL: [Link]

Flow chemistry for the continuous production of beta-hydroxy esters

Application Note: Continuous Flow Synthesis of β -Hydroxy Esters

Executive Summary

The continuous production of β -hydroxy esters represents a critical operational upgrade for the pharmaceutical and polymer industries. These molecules are indispensable building blocks for blockbuster drugs (e.g., statins, florfenicol) and advanced biodegradable polymers. Traditional batch syntheses—whether via the chemical Reformatsky reaction or biocatalytic reduction of β -keto esters—suffer from severe limitations, including hazardous thermal runaways, poor mass transfer, and rapid enzyme degradation.

By transitioning to continuous flow chemistry, researchers can establish highly controlled, self-validating microenvironments. This guide details two state-of-the-art continuous flow methodologies: the Chemical Pathway (On-demand Reformatsky reaction) and the Biocatalytic Pathway (Enantioselective Ketoreductase Cascade).

Mechanistic Causality & Engineering Rationale

The Chemical Pathway: Continuous Reformatsky Reaction

The Reformatsky reaction involves the oxidative addition of zinc to an α -halo ester to form an organozinc intermediate, which subsequently attacks a carbonyl compound.

  • The Batch Problem : In batch, the reaction is plagued by an unpredictable induction period caused by the passivating zinc oxide (ZnO) layer. Once initiated, the reaction releases a sudden, massive exotherm that can lead to thermal runaway and side reactions (e.g., Wurtz coupling).

  • The Flow Solution : By pumping the α -halo ester through a column packed with granular zinc, the system creates a continuously renewed solid-liquid interface. The high surface-area-to-volume ratio of the flow reactor dissipates heat instantly, maintaining isothermal conditions. Furthermore, the unreacted zinc remains in the column, eliminating the need for hazardous filtration of pyrophoric intermediates[1].

The Biocatalytic Pathway: Enantioselective Ketoreductase Cascade

Ketoreductases (KREDs) reduce β -keto esters to chiral β -hydroxy esters with exquisite enantioselectivity.

  • The Batch Problem : Free enzymes in batch reactors suffer from rapid denaturation, product inhibition, and require stoichiometric amounts of expensive cofactors like NADPH.

  • The Flow Solution : Co-immobilizing KRED and Glucose Dehydrogenase (GDH) onto an aldehyde-agarose resin inside a packed-bed bioreactor rigidifies the enzyme structures, extending their half-life from hours to weeks. The continuous flow sweeps the product away, preventing product inhibition. Crucially, the spatial proximity of KRED and GDH on the resin allows for localized, hyper-efficient continuous recycling of the NADP + /NADPH cofactor[2].

System Visualizations

ReformatskyFlowR1Pump A:Ethyl BromoacetateZnBedPacked Bed Reactor(Granular Zinc, 40°C)R1->ZnBed THF FlowIRIn-line FTIR(Enolate Validation)ZnBed->IR Organozinc FormationMixerT-Mixer &Residence CoilIR->Mixer Active EnolateR2Pump B:Aldehyde/KetoneR2->Mixer THF FlowQuenchIn-line Quench(NH4Cl aq)Mixer->Quench C-C Bond FormationOutProduct Collection(β-Hydroxy Ester)Quench->Out Phase Separation

Figure 1: Continuous flow setup for the on-demand Reformatsky reaction, featuring in-line FTIR validation.

BiocatalysisFlowFeedSubstrate Feed:β-Keto Ester +Glucose + NADP+BioreactorImmobilized Enzyme Bed(KRED + GDH)Feed->Bioreactor Aqueous FlowUVIn-line UV-Vis(340 nm Monitor)Bioreactor->UV Reaction EffluentKREDKetoreductase(Reduction)Bioreactor->KREDGDHGlucose Dehydrogenase(Recycling)Bioreactor->GDHProductEluent:Chiral β-Hydroxy EsterUV->Product >99% ee ProductKRED->GDH NADP+GDH->KRED NADPH

Figure 2: Biocatalytic flow cascade with co-immobilized KRED/GDH and in-line UV-Vis validation.

Experimental Protocols (Self-Validating Systems)

Protocol A: On-Demand Continuous Reformatsky Synthesis

Objective : Synthesis of ethyl 3-hydroxy-3-phenylpropanoate from ethyl bromoacetate and benzaldehyde.

System Components :

  • Pump A : 1.0 M ethyl bromoacetate in anhydrous THF.

  • Pump B : 0.8 M benzaldehyde in anhydrous THF.

  • Reactor 1 : Omnifit glass column packed with acid-washed granular zinc (10-40 mesh), heated to 40 °C.

  • Analytical Node 1 : In-line ATR-FTIR flow cell.

  • Reactor 2 : PTFE residence time coil (10 mL volume) preceded by a PEEK T-mixer.

Step-by-Step Methodology :

  • Zinc Activation : Wash the packed zinc column with 5% HCl in THF, followed by anhydrous THF at 1.0 mL/min until the effluent is neutral. This removes the passivating ZnO layer, a critical step to prevent induction periods[1].

  • Organozinc Generation : Initiate Pump A at 0.5 mL/min. The ethyl bromoacetate undergoes oxidative addition within the zinc bed.

  • System Validation (Causality Check) : Monitor the in-line FTIR. The disappearance of the ester carbonyl stretch ( 1740 cm −1 ) and the emergence of the zinc enolate stretch ( 1620 cm −1 ) physically validates active reagent generation. Do not proceed to step 4 until this signal is stable.

  • Electrophilic Trapping : Initiate Pump B at 0.5 mL/min. The streams merge at the T-mixer and enter the residence coil (10 min residence time at 1.0 mL/min total flow).

  • Quench & Collection : The reactor effluent meets a 1.0 mL/min stream of saturated aqueous NH 4​ Cl in a second T-mixer, terminating the reaction. Phase separate and evaporate the organic layer to yield the β -hydroxy ester.

Protocol B: Biocatalytic Reduction via Co-Immobilized KRED/GDH

Objective : Enantioselective synthesis of (S)-ethyl 3-hydroxybutanoate from ethyl acetoacetate.

System Components :

  • Substrate Feed : 100 mM ethyl acetoacetate, 150 mM glucose, 0.2 mM NADP + in 100 mM phosphate buffer (pH 7.0) with 5% DMSO to aid solubility.

  • Bioreactor : Jacketed glass column (37 °C) packed with aldehyde-agarose resin containing covalently co-immobilized KRED and GDH.

  • Analytical Node : In-line UV-Vis flow cell set to 340 nm.

Step-by-Step Methodology :

  • Resin Preparation : Activate aldehyde-agarose resin. Incubate with a blended solution of KRED and GDH in alkaline buffer (pH 10) to facilitate Schiff base formation between surface lysines and the resin, followed by reduction with NaBH 3​ CN to form stable secondary amines[2].

  • Reactor Packing : Slurry-pack the functionalized resin into the glass column to avoid channeling. Equilibrate with phosphate buffer (pH 7.0) at 0.5 mL/min.

  • Continuous Perfusion : Switch the feed to the substrate solution at a flow rate corresponding to a 15-minute residence time. The GDH oxidizes glucose to gluconolactone, simultaneously reducing NADP + to NADPH, which the KRED immediately utilizes to reduce the β -keto ester[2].

  • System Validation (Causality Check) : Monitor the UV-Vis flow cell at 340 nm. A stable, low-absorbance baseline confirms that NADPH is being consumed by KRED as fast as it is generated by GDH. A sudden spike in absorbance indicates KRED deactivation or substrate depletion, serving as an immediate real-time quality control metric.

  • Downstream Processing : Continuously extract the aqueous effluent with ethyl acetate in a membrane-based liquid-liquid separator to isolate the enantiopure (S)- β -hydroxy ester (typically >99% ee)[3].

Quantitative Data & Performance Metrics

Table 1: Reformatsky Reaction Metrics (Batch vs. Continuous Flow)

MetricBatch ProcessContinuous Flow
Zinc Equivalents 2.0 - 3.0 eqExcess (Packed Bed, Reusable)
Induction Period 10 - 45 minsNone (Post-activation)
Exotherm Control Poor (Runaway risk)Excellent (High surface area)
Yield 65 - 75%>90%
Space-Time Yield <50 g/L/h>250 g/L/h

Table 2: Biocatalytic Reduction Metrics (Free Enzyme vs. Co-Immobilized Flow)

MetricFree Enzyme (Batch)Co-Immobilized (Flow)
Enzyme Half-Life <24 hours>3 weeks
Cofactor Requirement StoichiometricCatalytic (0.2 mM)
Enantiomeric Excess >99%>99%
Product Inhibition HighNegligible (Continuous removal)
Space-Time Yield 50 g/L/d>700 g/L/d

References

  • Alcázar, J. et al. "On-demand synthesis of organozinc halides under continuous flow conditions." PubMed / Nature Protocols (2018). Available at:[Link]

  • Tamborini, L. et al. "Flow-based stereoselective reduction of ketones using an immobilized ketoreductase/glucose dehydrogenase mixed bed system." Catalysis Communications (2017). Available at:[Link]

  • Xu, J. et al. "Engineering ketoreductases for the enantioselective synthesis of chiral alcohols." Chemical Communications (2023). Available at:[Link]

Troubleshooting & Optimization

Optimization of reaction conditions for Ethyl 3-hydroxy-3-mesitylpropanoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the advanced troubleshooting and protocol center for the synthesis of ethyl 3-hydroxy-3-mesitylpropanoate. As drug development professionals and synthetic chemists, you know that constructing β-hydroxy esters via the Reformatsky reaction is a fundamental transformation. However, when your electrophile is mesitaldehyde (2,4,6-trimethylbenzaldehyde), you are fundamentally fighting a kinetic battle. The two ortho-methyl groups on the mesityl ring create a severe steric shield around the aldehyde carbonyl, blocking the Bürgi-Dunitz trajectory of the incoming zinc enolate.

This guide is designed to move beyond basic recipes. Here, we dissect the causality behind reaction failures, provide a self-validating experimental protocol, and offer a diagnostic Q&A to ensure your synthesis is robust, scalable, and reproducible.

Mechanistic Primer & Optimization Data

When steric hindrance slows the desired nucleophilic attack on the aldehyde, the instantaneous concentration of the zinc enolate builds up in the reaction mixture. This leads to competing side reactions—most notably, the self-condensation of the ethyl bromoacetate (the Blaise reaction pathway) or protonation by trace moisture[1].

To force the reaction down the desired pathway, we must manipulate reaction kinetics by:

  • Maximizing Enolate Reactivity: Using highly activated zinc to ensure rapid oxidative addition.

  • Minimizing Enolate Concentration: Utilizing a syringe-pump addition of the α-halo ester.

  • Thermal Forcing: Running the reaction at elevated temperatures (THF reflux) to overcome the high activation energy barrier imposed by the mesityl group.

Table 1: Optimization of Reaction Parameters

Note: Data reflects typical yields based on systematic parameter variation.

EntryHalide SourceZinc Activation MethodSolventTempAddition ProtocolYield (%)Primary Observation
1Ethyl bromoacetateNone (Commercial Zn)THF25°CBolus<10%Reaction failed to initiate; unreacted aldehyde.
2Ethyl bromoacetate1,2-DBE / TMSClTHF25°CBolus35%High self-condensation (Blaise product).
3Ethyl bromoacetate1,2-DBE / TMSClTHF65°CSyringe Pump (1h)78% Clean conversion; optimal racemic conditions.
4Ethyl iodoacetateMe₂Zn + Prolinol LigandHexane/THF0°CSyringe Pump96% Enantioselective (96% ee)[2].

Validated Experimental Protocol (Racemic Synthesis)

Every reliable protocol must be a self-validating system. Do not proceed to the next step unless the physical observations match the checkpoints described below.

Step 1: System Preparation Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar under high vacuum. Backfill with anhydrous argon. Repeat this cycle three times. Causality: Organozinc reagents are highly sensitive to protic quenching. Trace moisture will destroy your enolate before it can attack the hindered mesitaldehyde.

Step 2: Zinc Activation Add zinc dust (2.0 equiv, 325 mesh) and anhydrous THF (0.5 M relative to aldehyde) to the flask. Add 1,2-dibromoethane (5 mol%), and heat the suspension to a gentle reflux for 5 minutes using a heat gun or oil bath. Cool to room temperature, then add chlorotrimethylsilane (TMSCl, 2 mol%) and stir for 15 minutes. Self-Validation Checkpoint: The zinc suspension must change from a dull, clumpy grey to a fine, dark metallic dispersion. If this morphological change does not occur, the oxide layer remains intact, and the reaction will stall.

Step 3: Substrate Introduction Add mesitaldehyde (1.0 equiv) to the activated zinc suspension. Heat the mixture to a steady reflux (approx. 65°C).

Step 4: Controlled Enolate Generation Dissolve ethyl bromoacetate (1.5 equiv) in a small volume of anhydrous THF. Add this solution dropwise via a syringe pump over 60 minutes directly into the refluxing mixture. Self-Validation Checkpoint: A gentle exotherm should be maintained. If reflux stops, pause the addition. Continuing will pool the unreacted halide, triggering a runaway self-condensation once initiated.

Step 5: Reaction & Quench Stir for an additional 2 hours at reflux. Monitor via TLC (Hexanes:EtOAc 8:2). Once the aldehyde is consumed, cool the flask to 0°C. Carefully quench by adding saturated aqueous NH₄Cl dropwise.

Step 6: Workup & Purification Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (petroleum ether:ethyl acetate 10:1) to afford ethyl 3-hydroxy-3-mesitylpropanoate as a colorless oil[2].

Workflow A 1. Reagent Prep (Rigorous Drying) B 2. Zn Activation (TMSCl/1,2-DBE) A->B C 3. Substrate Mix (Mesitaldehyde) B->C D 4. Syringe Pump (Ethyl Bromoacetate) C->D E 5. Quench/Workup (Sat. NH4Cl) D->E

Fig 1: Step-by-step workflow for the optimized Reformatsky synthesis.

Troubleshooting Guides & FAQs

Q1: My reaction fails to initiate, and the zinc dust just sits at the bottom of the flask. How do I reliably activate it? A1: The failure to initiate is almost always caused by a passivating zinc oxide layer. If the standard 1,2-dibromoethane/TMSCl method fails, your zinc may be too heavily oxidized. Solution: Switch to a more aggressive chemical activation method. Adding a catalytic amount of DIBAL-H (Diisobutylaluminium hydride) to the zinc slurry at 30-40°C is a highly effective, field-proven method to achieve a rapid and controlled reaction start. Alternatively, use freshly prepared Rieke zinc.

Q2: I am getting low yields of the desired product, but high amounts of ethyl 4-bromo-3-oxobutanoate. What is happening? A2: You are observing the Blaise reaction, which is the self-condensation of the Reformatsky enolate with another molecule of ethyl bromoacetate. Because mesitaldehyde is sterically hindered, the rate of the desired aldol-type addition is slow. If you add the ethyl bromoacetate too quickly, the enolate concentration spikes, and it reacts with the most available electrophile: the unreacted bromoacetate. Solution: Strictly enforce the 60-minute syringe pump addition (Step 4) to keep the instantaneous enolate concentration near zero.

Q3: Can I synthesize the enantiopure (R)- or (S)-ethyl 3-hydroxy-3-mesitylpropanoate for SAR profiling? A3: Yes. The standard zinc-dust Reformatsky reaction is racemic. To achieve high enantioselectivity, you must move to a homogeneous catalytic system. Recent methodologies utilize dimethylzinc (Me₂Zn) to transmetalate ethyl iodoacetate in the presence of a chiral ligand. Using a readily available S-prolinol ligand at 0°C, researchers have achieved the S-enantiomer of this specific mesityl compound in 96% yield and 96% ee[2].

Troubleshooting Root Issue: Low Yield / Reaction Stalls Sym1 Symptom: No Exotherm (Failed Initiation) Root->Sym1 Sym2 Symptom: Blaise Product (Self-Condensation) Root->Sym2 Sol1 Action: Reactivate Zn (Use DIBAL-H or TMSCl) Sym1->Sol1 Sol2 Action: Syringe Pump Addition (Lower Enolate Conc.) Sym2->Sol2

Fig 2: Diagnostic logic tree for troubleshooting common Reformatsky reaction failures.

References

  • Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand Source: ACS Omega (2020) URL:[Link]

  • Reformatsky Reaction: Learn Definition, Reaction Mechanism, Uses Source: Testbook URL:[Link]

Sources

Technical Support Center: Purification of Ethyl 3-hydroxy-3-mesitylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and frequently asked questions (FAQs) regarding the purification of Ethyl 3-hydroxy-3-mesitylpropanoate. This document aims to deliver expert insights and practical solutions to common challenges encountered during the experimental process.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of Ethyl 3-hydroxy-3-mesitylpropanoate, a β-hydroxy ester commonly synthesized via the Reformatsky reaction.[1][2]

Problem 1: Presence of Unreacted Starting Materials in the Purified Product.

The presence of unreacted mesitylaldehyde or ethyl bromoacetate in the final product is a common issue resulting from an incomplete reaction.

Visual Cue: Oily residue or characteristic odors of the starting materials.

Solution 1: Aqueous Workup and Extraction

An initial aqueous workup can effectively remove a significant portion of water-soluble and acidic or basic impurities.

Protocol: Acid-Base Extraction

  • Quench the Reaction: After the reaction is complete, cool the mixture to 0°C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and dissolve the zinc salts.[3]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent such as diethyl ether or ethyl acetate.[3]

  • Washing: Combine the organic layers and wash sequentially with:

    • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities.[3][4]

    • Brine (saturated aqueous NaCl) to reduce the water content in the organic layer.[3]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.[3]

Solution 2: Purification via Flash Column Chromatography

Flash column chromatography is a highly effective method for separating the desired product from unreacted starting materials and other byproducts.[5][6]

Protocol: Flash Column Chromatography

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) as a slurry in a non-polar eluent (e.g., hexane).[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.[3]

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. The optimal solvent system should be determined beforehand using Thin Layer Chromatography (TLC), aiming for an Rf value between 0.2 and 0.4 for the product.[3]

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the purified Ethyl 3-hydroxy-3-mesitylpropanoate.[3]

Problem 2: Contamination with Byproducts of the Reformatsky Reaction.

The Reformatsky reaction can generate several byproducts, including self-condensation products of ethyl bromoacetate and dehydration products of the desired β-hydroxy ester.[7]

Visual Cue: Presence of unexpected spots on a TLC plate or peaks in NMR or GC-MS analysis.

Solution: Optimized Column Chromatography

For closely related impurities, optimizing the column chromatography conditions is crucial.

  • Gradient Elution: Employ a shallow gradient of the eluting solvents to enhance separation.

  • Alternative Stationary Phases: If the product is sensitive to the acidic nature of silica gel, consider using a deactivated silica gel (by adding a small amount of triethylamine to the eluent) or alternative stationary phases like neutral or basic alumina.[3]

Problem 3: The Purified Product is an Oil and Fails to Solidify.

This issue can arise from the presence of residual solvent or other impurities, or it may be an inherent property of the compound.

Solution 1: Thorough Removal of Residual Solvent

Ensure all volatile solvents are removed by placing the product under a high vacuum for an extended period.[8][9] Gentle heating can aid in the removal of higher-boiling solvents like ethyl acetate, but care must be taken to avoid thermal degradation of the product.

Solution 2: Recrystallization

If the product is a solid at room temperature but fails to crystallize from the purification solvent, recrystallization from a different solvent system may be necessary.

Protocol: Recrystallization

  • Solvent Selection: Choose a solvent or a solvent pair in which the product is sparingly soluble at room temperature but highly soluble when hot.[10] Common solvent pairs include ethanol-water and diethyl ether-hexane.[10]

  • Dissolution: Dissolve the impure product in the minimum amount of the hot solvent.[11]

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.[12]

  • Crystallization: Allow the solution to cool slowly to room temperature to form well-defined crystals. Further cooling in an ice bath can maximize the yield.[12]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[12]

Problem 4: Product Decomposition on the Silica Gel Column.

β-hydroxy esters can be susceptible to dehydration under acidic conditions, which can be promoted by silica gel.

Visual Cue: Streaking on the TLC plate or the appearance of new, lower Rf spots during chromatography.

Solution: Deactivation of Silica Gel or Use of Alternative Adsorbents
  • Deactivation: Prepare a slurry of silica gel with an eluent containing a small amount of a base, such as 1% triethylamine, to neutralize the acidic sites.[3]

  • Alternative Adsorbents: Use less acidic stationary phases like neutral alumina or Florisil.[3]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of Ethyl 3-hydroxy-3-mesitylpropanoate via the Reformatsky reaction?

A1: Common impurities include:

  • Unreacted Starting Materials: Mesitylaldehyde and ethyl bromoacetate.[7]

  • Self-Condensation Product: Ethyl 3-bromo-3-ethoxy-4-oxopentanoate from the reaction of the organozinc reagent with another molecule of ethyl bromoacetate.[7]

  • Dehydration Products: Ethyl 3-mesitylbut-2-enoate and ethyl 3-mesitylbut-3-enoate, which can form during acidic workup or upon heating.[7]

Q2: How can I effectively remove residual ethyl acetate from my final product?

A2: Several methods can be employed:

  • High Vacuum: Place the sample under high vacuum for an extended period.[8][9]

  • Azeotropic Removal: Dissolve the product in a solvent that forms a lower-boiling azeotrope with ethyl acetate (e.g., hexane) and then remove the solvent mixture under reduced pressure. This can be repeated several times.

  • Slurrying: If the product is a solid and insoluble in a non-polar solvent like hexane, you can sonicate it in hexane, filter, and then dry it under vacuum.[8]

Q3: My compound appears pure by ¹H NMR, but the yield is very low. What are the potential causes?

A3: Low yields in the Reformatsky reaction can be attributed to several factors:

  • Inactive Zinc: The surface of the zinc metal may be oxidized. Activation of zinc with dilute acid or other methods is often necessary.[7]

  • Reaction Conditions: The reaction temperature and time may not be optimal.

  • Loss during Workup: The product may have some water solubility, leading to losses during the extraction phase. Performing multiple extractions can help mitigate this.

Q4: Can I use distillation to purify Ethyl 3-hydroxy-3-mesitylpropanoate?

A4: Distillation under reduced pressure can be a viable purification method for thermally stable β-hydroxy esters.[3][4] However, there is a risk of dehydration at elevated temperatures. It is advisable to first attempt purification by column chromatography or recrystallization. If distillation is chosen, it should be performed at the lowest possible pressure to minimize the required temperature.

III. Data and Visualization

Table 1: Physical Properties of Key Compounds
CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)
Ethyl 3-hydroxy-3-mesitylpropanoateC₁₄H₂₀O₃236.31--
MesitylaldehydeC₁₀H₁₂O148.20229-230-
Ethyl bromoacetateC₄H₇BrO₂167.00159-
Diagram 1: General Workflow for Purification

G crude Crude Reaction Mixture workup Aqueous Workup (NH4Cl, NaHCO3, Brine) crude->workup extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction drying Drying (e.g., Na2SO4) extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration chromatography Flash Column Chromatography concentration->chromatography Primary Purification recrystallization Recrystallization chromatography->recrystallization If Further Purification Needed pure_product Pure Ethyl 3-hydroxy-3-mesitylpropanoate chromatography->pure_product If Sufficiently Pure recrystallization->pure_product

Caption: General workflow for the purification of Ethyl 3-hydroxy-3-mesitylpropanoate.

Diagram 2: Troubleshooting Logic for Impurity Removal

Caption: Troubleshooting decision tree for impurity removal.

IV. References

  • Benchchem. Application Notes: One-Pot Synthesis of β-Hydroxy Esters via the Reformatsky Reaction.

  • Benchchem. Technical Support Center: Purification of Ethyl 3-hydroxy-3-methylhexanoate.

  • Benchchem. Technical Support Center: Synthesis of Ethyl 3-hydroxy-3-methylhexanoate.

  • Benchchem. Identifying and minimizing side products in Mesitaldehyde synthesis.

  • Google Patents. PROCEDURE FOR THE PREPARATION OF BETA-HYDROXYCHOIC ACID ESTERS.

  • Extraction Procedure.

  • SciELO. Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases.

  • Remove Sticky Reagents.

  • PMC. An Efficient Synthesis of γ-Hydroxy-α,β-unsaturated Aldehydic Esters of 2-Lysophosphatidylcholine.

  • ResearchGate. How to remove EtOAc from a product?.

  • Organic Syntheses Procedure. 102 g. (118 ml., 0.85 mole) of.

  • PMC. Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst.

  • Wikipedia. Reformatsky reaction.

  • ResearchGate. How can I remove ethyl acetate ?.

  • Coach Benner. Synthesis, Isolation, and Purification of an Ester.

  • Recrystallization I 10.

  • YouTube. Recrystallization and Melting Point Analysis.

  • The Royal Society of Chemistry. Enantioselective synthesis of anti- and syn-β-hydroxy-α-phenyl carboxylates via boron-mediated asymmetric aldol reaction.

  • IntechOpen. Recrystallization of Drugs — Effect on Dissolution Rate.

Sources

Troubleshooting low enantioselectivity in asymmetric synthesis of beta-hydroxy esters

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the asymmetric synthesis of β-hydroxy esters. As a Senior Application Scientist, I understand the nuances and challenges of achieving high enantioselectivity in these critical transformations. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions to common issues encountered in the laboratory.

Troubleshooting Guide: Low Enantioselectivity

Low enantiomeric excess (ee) is a frequent hurdle in asymmetric synthesis. This section provides a structured approach to diagnosing and resolving this issue.

Question 1: My reaction has high conversion but low enantioselectivity. What are the most likely causes and how can I address them?

Answer:

This is a classic scenario that points towards issues with the stereodifferentiating step of your reaction. The primary factors to investigate are reaction temperature, solvent, catalyst loading, and the integrity of your reagents.

1.1 Suboptimal Reaction Temperature

Causality: The enantioselectivity of a reaction is governed by the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) enantiomers. Temperature directly influences this energy difference. Generally, lower temperatures enhance enantioselectivity by amplifying the impact of small differences in activation energies.[1] However, this is not always the case, as some catalytic systems exhibit complex temperature dependencies.[2]

Troubleshooting Protocol:

  • Conduct a Temperature Screening Study: Systematically evaluate a range of temperatures to identify the optimum for your specific substrate and catalyst system. A typical starting range could be from -78°C to room temperature.[1]

  • Data Analysis: Plot the enantiomeric excess (% ee) against temperature to visualize the trend. This will help you pinpoint the temperature at which the highest selectivity is achieved.

Table 1: Effect of Temperature on Enantioselectivity (Example Data)

Temperature (°C)Conversion (%)% ee
40>9965
25 (RT)>9978
09592
-208897
-4075>99
-7850>99

Workflow for Temperature Optimization:

G cluster_0 Temperature Optimization Workflow A Initial Reaction at RT B Low ee% Observed A->B High Conversion C Perform Temperature Screen (-78°C, -40°C, 0°C, RT, 40°C) B->C D Analyze ee% at each Temperature C->D E Identify Optimal Temperature D->E F Reaction Optimized E->F

Caption: Workflow for optimizing reaction temperature.

1.2 Inappropriate Solvent Choice

Causality: The solvent plays a crucial role in stabilizing the diastereomeric transition states.[2] Its polarity, coordinating ability, and steric properties can significantly influence the catalyst-substrate complex and, consequently, the enantioselectivity.[1][3]

Troubleshooting Protocol:

  • Perform a Solvent Screen: Evaluate a diverse range of solvents with varying properties (e.g., non-polar aprotic like toluene and hexane; polar aprotic like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile; and polar protic, if applicable).

  • Consider Solvent Purity: Ensure all solvents are anhydrous and of high purity, as trace impurities can negatively impact catalysis.

Table 2: Effect of Solvent on Enantioselectivity (Example Data)

SolventDielectric ConstantConversion (%)% ee
Toluene2.49895
Dichloromethane9.1>9985
Tetrahydrofuran7.6>9972
Acetonitrile37.59060
1.3 Improper Catalyst Loading

Causality: Both too high and too low catalyst loadings can be detrimental to enantioselectivity.[4][5][6]

  • High Loading: Can lead to the formation of catalyst aggregates or dimers which may have lower selectivity than the monomeric species.[1]

  • Low Loading: May result in a significant contribution from a non-catalyzed, non-selective background reaction, thereby reducing the overall enantiomeric excess.[1]

Troubleshooting Protocol:

  • Systematically Vary Catalyst Loading: Test a range of catalyst concentrations (e.g., 0.1 mol%, 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) to find the optimal loading for your reaction.

  • Monitor Reaction Kinetics: At each loading, monitor the reaction rate and enantioselectivity over time to understand the interplay between these parameters.

1.4 Poor Quality of Reagents or Catalyst

Causality: The purity of all reaction components is paramount. Impurities, including water, can poison the catalyst or participate in non-selective side reactions. The enantiomeric purity of the chiral ligand or catalyst is also a critical factor.

Troubleshooting Protocol:

  • Verify Reagent Purity: Use freshly distilled or purified solvents and reagents. Ensure starting materials are free from contaminants from previous synthetic steps.

  • Confirm Catalyst/Ligand Integrity:

    • Check the enantiomeric purity of your chiral ligand or catalyst using a suitable analytical method (e.g., chiral HPLC or NMR with a chiral solvating agent).

    • Store chiral catalysts and ligands under an inert atmosphere and at the recommended temperature to prevent degradation.

Question 2: I am performing an asymmetric reduction of a β-keto ester and observing low enantioselectivity. What specific factors should I consider for this reaction type?

Answer:

Asymmetric reduction of β-keto esters is a common method for synthesizing chiral β-hydroxy esters.[7] Key factors influencing enantioselectivity in these reactions include the choice of catalyst, the reducing agent, and the substrate structure.

2.1 Catalyst and Ligand Selection

Causality: The chiral ligand is the primary source of stereochemical information in the reaction. Its structure dictates the three-dimensional environment around the metal center, which in turn controls the facial selectivity of the reduction. Ruthenium-based catalysts with chiral phosphine ligands, such as BINAP derivatives, are widely used and have been extensively studied.[7][8][9]

Troubleshooting Protocol:

  • Screen Different Ligands: If you are using a particular metal precursor, screen a library of chiral ligands with varying steric and electronic properties.

  • Consider Biocatalysis: As an alternative to metal-based catalysts, enzymes such as alcohol dehydrogenases can offer excellent enantioselectivity and operate under mild conditions.[10][11][12]

2.2 Reducing Agent

Causality: The nature of the reducing agent can influence the transition state geometry and, therefore, the enantioselectivity. Common reducing agents include molecular hydrogen (H₂) and hydride sources like formic acid/triethylamine or isopropanol in transfer hydrogenation.

Troubleshooting Protocol:

  • Optimize Hydrogen Pressure: For hydrogenations, the pressure of H₂ can affect the reaction rate and, in some cases, the enantioselectivity.[8] Evaluate a range of pressures to find the optimal conditions.

  • Evaluate Different Hydride Sources: In transfer hydrogenation, the choice of hydride donor can be critical. Compare the results with different sources to identify the most effective one for your system.

2.3 Substrate Effects

Causality: The steric and electronic properties of the β-keto ester substrate can have a profound impact on the enantioselectivity.[13][14] Bulky substituents on the ester or at the α- or γ-position can influence how the substrate binds to the chiral catalyst.

Troubleshooting Protocol:

  • Analyze Substrate-Catalyst Interactions: Consider potential steric clashes or favorable electronic interactions between your substrate and the chiral ligand. Molecular modeling can sometimes provide insights into these interactions.

  • Modify the Substrate (if possible): If the synthetic route allows, consider modifying the ester group (e.g., from methyl to tert-butyl) to see if this improves the stereochemical outcome.

Logical Flow for Troubleshooting Asymmetric Reductions:

G cluster_1 Troubleshooting Asymmetric Reduction Start Low ee% in β-Keto Ester Reduction Catalyst Evaluate Catalyst/Ligand (Screen different ligands, consider biocatalysis) Start->Catalyst Reducer Optimize Reducing Agent (Vary H₂ pressure, test hydride sources) Catalyst->Reducer Substrate Analyze Substrate Effects (Steric/electronic properties) Reducer->Substrate Optimized Improved Enantioselectivity Substrate->Optimized

Caption: A systematic approach to troubleshooting low ee% in asymmetric reductions.

Frequently Asked Questions (FAQs)

Q1: How do I accurately determine the enantiomeric excess of my product?

A1: Accurate determination of enantiomeric excess is crucial. The most common and reliable methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. It utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.[15][16][17]

  • Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds. It employs a chiral stationary phase in the GC column.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This method uses chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), such as Mosher's acid, to convert the enantiomers into diastereomers, which will have distinct signals in the NMR spectrum.[15][18][19]

It is essential to first analyze a racemic sample of your product to ensure that the chosen analytical method can resolve the two enantiomers.[18]

Q2: Can the order of addition of reagents affect the enantioselectivity?

A2: Yes, the order of addition can be critical. For many catalytic reactions, it is important to pre-form the active catalyst by mixing the metal precursor and the chiral ligand before adding the substrate. This ensures that the desired chiral catalyst is the predominant species in the reaction mixture. Always consult the literature for the specific catalytic system you are using to determine the recommended procedure.

Q3: My enantioselectivity is inconsistent between batches. What could be the cause?

A3: Inconsistent results often point to variability in reaction setup or reagent quality. Key areas to investigate include:

  • Atmosphere Control: Ensure that all reactions are performed under a consistently inert atmosphere (e.g., argon or nitrogen) to exclude oxygen and moisture, which can deactivate catalysts.

  • Reagent Purity: Use reagents from the same lot number if possible. If not, re-verify the purity of new batches of starting materials, solvents, and catalysts.

  • Temperature Control: Ensure that the reaction temperature is accurately and consistently maintained. Use a reliable cryostat or cooling bath.

  • Stirring Rate: In heterogeneous reactions, the stirring rate can affect mass transfer and, consequently, the reaction rate and selectivity. Maintain a consistent and efficient stirring speed.[20]

Q4: What is dynamic kinetic resolution and how can it be applied to the synthesis of β-hydroxy esters?

A4: Dynamic kinetic resolution (DKR) is a powerful technique for converting a racemic starting material into a single enantiomer of the product with a theoretical yield of 100%.[3][21][22] In the context of β-hydroxy ester synthesis, this can be applied to the reduction of a racemic β-keto ester. The process involves the enantioselective reduction of one enantiomer of the keto ester, coupled with the in-situ racemization of the other enantiomer. This ensures that the entire starting material is converted into the desired chiral product.[22]

References

  • Stereoselective Synthesis of Allylic Alcohols via Substrate Control on Asymmetric Lithiation. (2025).
  • Stereoselective Synthesis of Allylic Alcohols via Substrate Control on Asymmetric Lithiation. (2024). Chemistry – A European Journal.
  • Enantioselective Synthesis of β-Hydroxy Acid Derivatives via a One-Pot Aldol Reaction−Dynamic Kinetic Resolution. (2001). Organic Letters. [Link]

  • Asymmetric dehydration of beta-styryl-beta-hydroxy esters and application to the synthesis of a neoflavonoid. (2025). ResearchGate. [Link]

  • Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. (2014). Molecules. [Link]

  • Aldol reaction. (n.d.). Wikipedia. [Link]

  • ASYMMETRIC SYNTHESIS. (n.d.). IIP Series. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011). Journal of the Chinese Chemical Society. [Link]

  • How To Calculate Enantiomeric Excess: Learn Quickly. (2025). PharmaGuru. [Link]

  • Synthesis of β-hydroxy carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. [Link]

  • Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. (2013). International Journal of Molecular Sciences. [Link]

  • Self-sufficient asymmetric reduction of β-ketoesters catalysed by a novel and robust thermophilic alcohol dehydrogenase co-immobilised with NADH. (2021). Communications Biology. [Link]

  • Insights into temperature controlled enantioselectivity in asymmetric catalysis. (2017). Organic & Biomolecular Chemistry Blog. [Link]

  • Asymmetric Synthesis. (n.d.). University of Windsor. [Link]

  • Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. (n.d.). CCS Chemistry. [Link]

  • Chapter 9b: asymmetric synthesis - analytical methods of determination of the enantiomeric excess. (2017). BORZUYA UNIVERSITY. [Link]

  • Asymmetric catalysis in complex target synthesis. (n.d.). PNAS. [Link]

  • Enantioselective Hydrogenation of β-Keto Esters Using Chiral Diphosphine-Ruthenium Complexes: Optimization for Academic and Industrial Purposes and Synthetic Applications. (n.d.). ResearchGate. [Link]

  • Solvent effects on stereoselectivity: more than just an environment. (2009). RSC Publishing. [Link]

  • Enantioselective synthesis of β-hydroxy esters by Reformatsky reactions in chiral micelles. (1997). Tetrahedron: Asymmetry. [Link]

  • Asymmetric synthesis of β-hydroxy-acids using chiral α-sulphinylester enolate ions. (n.d.). Journal of the Chemical Society, Chemical Communications. [Link]

  • Yeast Catalysed Reduction of β-Keto Esters (2): Optimisation of the Stereospecific Reduction by Zygosaccharomyces Rouxii. (n.d.). Sci-Hub. [Link]

  • Enantioselective synthesis of beta-hydroxy acid derivatives via a one-pot aldol reaction-dynamic kinetic resolution. (2001). PubMed. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). PMC. [Link]

  • Enantioselective synthesis of 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles by the dimethylzinc-mediated addition of terminal alkynes to isatins and isatin-derived ketimines. (2024). Organic & Biomolecular Chemistry. [Link]

  • Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. (n.d.). Organic Letters. [Link]

  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. (2025). Organic Process Research & Development. [Link]

  • Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. (n.d.). PMC. [Link]

  • Enantioselective construction of β-hydroxy-α,α-disubstituted α-amino acid derivatives via direct aldol reaction of α-imino esters. (n.d.). ResearchGate. [Link]

  • Influence of catalyst loading on enantioselectivity for the reduction of ketimine 1 (0.512 M) with HSiCl3 (1.5 equiv.) in CH2Cl2 at 0 °C for 16 h. (n.d.). ResearchGate. [Link]

  • Effects of catalyst loading on enantioselectivity. (n.d.). ResearchGate. [Link]

  • Effect of catalyst loading on enantioselectivity. (n.d.). ResearchGate. [Link]

  • Asymmetric synthesis. (n.d.). DU Chem. [Link]

  • Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow. (n.d.). ChemRxiv. [Link]

  • Asymmetric reactions_synthesis. (n.d.). University of California, Irvine. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Molecules. [Link]

  • Chiral resolution. (n.d.). Wikipedia. [Link]

Sources

Issues with scaling up the synthesis of beta-hydroxy esters

Technical Support Center: Scaling Up the Synthesis of β -Hydroxy Esters

Welcome to the Process Chemistry Technical Support Center. The synthesis of chiral and racemic β -hydroxy esters is a cornerstone in the development of active pharmaceutical ingredients (APIs) and advanced intermediates. However, transitioning these syntheses from the benchtop to the pilot plant introduces complex thermodynamic, kinetic, and mass-transfer challenges.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for the two most prominent scale-up methodologies: Ru-Catalyzed Asymmetric Hydrogenation and the Reformatsky Reaction .

SECTION 1: Ru-Catalyzed Asymmetric Hydrogenation of β -Keto Esters

Asymmetric hydrogenation utilizing chiral Ruthenium (Ru) complexes (e.g., Ru-BINAP or Ru-MsDPEN) is the industry standard for producing enantioenriched β -hydroxy esters [1]. While highly atom-economical, the scale-up of this gas-liquid-solid reaction is frequently bottlenecked by mass transfer limitations and catalyst deactivation.

Troubleshooting FAQs

Q1: Why does my enantiomeric excess (ee) drop significantly when moving from a 10 g lab scale to a 1 kg pilot scale? A: The erosion of enantiomeric excess at scale is rarely a chemical failure of the ligand; it is almost always a mass transfer limitation . In a 10 g flask, hydrogen gas ( H2​ ) easily saturates the solvent. In a 1 kg reactor, the surface-area-to-volume ratio plummets. If the H2​ mass transfer rate ( kL​a ) is slower than the intrinsic reaction rate, the active Ru-H species becomes "starved" of hydrogen. This forces the catalyst into off-cycle resting states that can trigger non-enantioselective background reductions or irreversible catalyst aggregation [1]. Solution: Increase the agitation speed, utilize hollow-shaft gas-entrainment impellers, and ensure the reactor baffles are optimized for gas dispersion.

Q2: My reaction stalls at 80% conversion on scale, despite working perfectly in the lab. How do I prevent catalyst deactivation? A: Incomplete conversion is typically caused by catalyst poisoning. Ru-catalysts are highly susceptible to the "halogen effect" and trace moisture [2]. At scale, the accumulation of trace halides (from solvent impurities or previous synthetic steps) can coordinate to the Ru center, displacing the chiral ligand or altering the geometry of the transition state. Solution: Rigorously dry the β -keto ester substrate (azeotropic distillation is recommended) and screen for halide impurities. In some cases, switching to a continuous flow solid-supported catalysis system can mitigate product inhibition and prolong catalyst life [1].

Quantitative Data: Scale-Up Metrics for Asymmetric Hydrogenation
ScaleCatalyst Loading (mol %) H2​ Pressure (bar)Agitation (RPM)Conversion (%)Enantiomeric Excess (ee %)
Lab (10 g) 0.510400>9999.5
Pilot (1 kg) 0.01 - 0.0530800 (Gas-entrainment)9898.0 - 99.0
Mfg (100 kg) < 0.01401200 (Baffled)>99>99.0

Data summarized from optimized industrial Ru-catalyzed enantioselective transfer hydrogenations [1].

System Visualization: Hydrogenation Mass Transfer Dynamics

GH2H2 Gas Phase(High Pressure)LiquidLiquid Phase(Substrate + Catalyst)H2->Liquid Mass Transfer(Agitation dependent)Ru_ActiveActive Ru-H SpeciesLiquid->Ru_Active H2 CoordinationRu_PreRu(II) PrecatalystRu_Pre->Ru_Active ActivationProductChiral β-Hydroxy Ester(>99% ee)Ru_Active->Product AsymmetricTransferDeactDeactivated Catalyst(Agglomeration/Halogens)Ru_Active->Deact H2 Starvation(Scale-up issue)

Caption: Ru-catalyzed asymmetric hydrogenation mass transfer and deactivation pathways.

Validated Protocol: Pilot-Scale Asymmetric Hydrogenation

Self-Validating Mechanism: This protocol uses pressure-drop monitoring as a proxy for reaction kinetics, ensuring the reaction is only quenched when H2​ uptake ceases, validating complete conversion.

  • Preparation: Charge a 5 L Hastelloy autoclave with the β -keto ester (1.0 kg) and anhydrous degassed methanol (3.0 L).

  • Catalyst Activation: In a separate glovebox, dissolve the Ru-chiral diphosphine catalyst (0.01 mol %) in 100 mL of degassed dichloromethane. Inject this solution into the autoclave under a positive Argon stream.

  • Purging: Seal the reactor. Purge with Nitrogen (3 x 5 bar), followed by Hydrogen (3 x 5 bar) without agitation to prevent premature reaction.

  • Reaction: Pressurize the vessel to 30 bar with H2​ . Initiate agitation at 800 RPM using a gas-entrainment impeller. Heat the jacket to 50°C.

  • Monitoring: Monitor the mass flow controller. The reaction is complete when the H2​ pressure drop ceases (typically 4-6 hours).

  • Workup: Cool to 20°C, vent the H2​ safely, and purge with Nitrogen. Concentrate the mixture in vacuo and purify via crystallization.

SECTION 2: The Reformatsky Reaction (Zinc-Mediated Synthesis)

For the synthesis of sterically hindered or medium-chain-length β -hydroxy esters, the Reformatsky reaction remains highly relevant [3]. However, the use of heterogeneous zinc metal and the highly exothermic nature of the carbon-carbon bond formation pose severe safety and engineering risks at scale.

Troubleshooting FAQs

Q3: How do I mitigate thermal runaway risks when scaling the Reformatsky reaction? A: The Reformatsky reaction is notorious for thermal runaways [3]. The root cause is delayed initiation. If the zinc is not properly activated, the α -bromoester accumulates in the reactor. Once the protective ZnO layer is finally breached, all the accumulated reagent reacts instantaneously, releasing massive enthalpy ( ΔH ) that overwhelms the reactor's cooling capacity. Solution: Implement a controlled dosing strategy. Activate the zinc with catalytic I2​ or TMS-Cl. Add only 5% of the bromoester and wait for a distinct exotherm (temperature spike) to confirm initiation before starting the continuous feed. Never dose reagent into an uninitiated reaction[4].

Q4: THF and 1,4-Dioxane are facing strict regulatory scrutiny. What is the best sustainable solvent replacement for large-scale Reformatsky reactions? A: 2-Methyltetrahydrofuran (2-MeTHF) is the premier drop-in replacement for traditional ethereal solvents [4]. Unlike THF, which is completely miscible with water, 2-MeTHF has low water solubility. This causality is crucial: it allows the reaction and the subsequent aqueous quench/workup to be performed in the same vessel without requiring a solvent swap, drastically reducing process cycle time and waste generation.

Quantitative Data: Solvent Selection for Scale-Up
SolventBoiling Point (°C)Water Solubility (g/L)Safety / Regulatory StatusSuitability for Reformatsky
THF 66MiscibleHigh peroxide riskModerate (Requires solvent swap)
1,4-Dioxane 101MiscibleSVHC (Carcinogen) [4]Poor (Regulatory phase-out)
2-MeTHF 80129.2Biorenewable, low toxicityExcellent (Biphasic workup)

Data comparing ethereal solvents for process chemistry scale-up [4].

System Visualization: Thermal Runaway Mitigation

GStartZn Activation(TMS-Cl / I2)DoseControlled Dosing(Bromoacetate)Start->DoseMonitorReal-time Temp Monitoring(PAT)Dose->MonitorAccumReagent AccumulationDetected?Monitor->AccumRunawayThermal Runaway Risk!(Halt Dosing & Cool)Accum->Runaway Yes (No Exotherm)EnolateZn-Enolate FormationAccum->Enolate No (Steady State)Runaway->Dose Re-initiate & ResumeProductβ-Hydroxy EsterEnolate->Product Carbonyl Addition

Caption: Reformatsky reaction scale-up workflow with thermal runaway mitigation loop.

Validated Protocol: Safe Scale-Up of the Reformatsky Reaction

Self-Validating Mechanism: The protocol mandates an initiation hold. The process cannot proceed to bulk dosing unless a ΔT of ≥5∘C is observed, physically validating that the zinc surface is active and preventing reagent pooling.

  • Reactor Charging: Charge a dry 10 L jacketed reactor with Zinc dust (1.2 equivalents). Add 2-MeTHF (4.0 L) and initiate overhead stirring at 300 RPM.

  • Zinc Activation: Add Trimethylsilyl chloride (TMS-Cl, 0.05 eq) and heat the jacket to 60°C for 30 minutes.

  • Initiation Verification (Critical Step): Charge the target ketone (1.0 eq) into the reactor. Add exactly 5% of the total ethyl bromoacetate volume. Pause the addition. Monitor the internal temperature. Do not proceed until an exotherm of at least 5°C is observed.

  • Controlled Dosing: Once initiation is confirmed, dose the remaining ethyl bromoacetate via a metering pump over 3 hours. Adjust the jacket cooling to maintain an internal temperature of 65°C.

  • Quench and Phase Separation: Cool the reactor to 10°C. Slowly quench with 1M aqueous HCl (exothermic). Because 2-MeTHF is used, simply stop agitation, allow the layers to separate, and drain the lower aqueous zinc-waste layer.

  • Isolation: Wash the upper organic layer with brine, dry over Na2​SO4​ , and concentrate to yield the crude β -hydroxy ester.

References
  • Enantioselective Transformations in the Synthesis of Therapeutic Agents. ACS Publications. URL:[Link]

  • The halogen effect in ruthenium catalysis. Russian Chemical Reviews. URL:[Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews - ACS Publications. URL:[Link]

Managing byproducts in the synthesis of Ethyl 3-hydroxy-3-mesitylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Ethyl 3-hydroxy-3-mesitylpropanoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. We will delve into the causality behind experimental choices, focusing on the prevalent Reformatsky reaction pathway, to help you troubleshoot issues and optimize your outcomes.

Synthesis Overview: The Reformatsky Reaction

The formation of Ethyl 3-hydroxy-3-mesitylpropanoate, a β-hydroxy ester, is most reliably achieved through the Reformatsky reaction.[1][2] This method involves the reaction of an α-haloester (ethyl bromoacetate) with a carbonyl compound (mesitaldehyde) in the presence of metallic zinc.[3][4] The key to this reaction is the in-situ formation of a relatively stable organozinc reagent, or "Reformatsky enolate," which offers distinct advantages over more reactive organometallic reagents.[5][6] These zinc enolates are nucleophilic enough to add to the sterically hindered carbonyl of mesitaldehyde but are generally not basic enough to cause self-condensation of the ester or unwanted enolization of the aldehyde, common side reactions in other aldol-type condensations.[4][7]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Activate Zinc (e.g., I₂, HCl wash) C Combine Activated Zn, Mesitaldehyde, & Solvent A->C B Dry Glassware & Solvents (e.g., THF, Toluene) B->C D Slowly Add Ethyl Bromoacetate C->D E Initiate & Maintain Reaction (Gentle heating if needed) D->E F Quench Reaction (e.g., sat. NH₄Cl) E->F G Aqueous Extraction F->G H Dry Organic Layer (e.g., Na₂SO₄) G->H I Solvent Removal H->I J Purify by Column Chromatography I->J

Caption: General workflow for the Reformatsky synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the most likely causes and how can I address them?

Low yield is a frequent issue, often traced back to the zinc metal or reaction initiation.

  • Cause 1: Inactive Zinc Metal: A layer of zinc oxide on the metal surface can prevent the initial oxidative addition step, which is crucial for forming the organozinc reagent.

    • Solution: Activate the zinc immediately before use. Common activation methods include washing with dilute HCl, stirring with a catalytic amount of iodine, or using a zinc-copper couple.[5][8] For particularly stubborn reactions, commercially available highly reactive "Rieke Zinc" can be used.[3][9]

  • Cause 2: Poor Reaction Initiation: The reaction between the α-haloester and zinc can be sluggish to start, especially at room temperature.

    • Solution: Gentle heating with a heat gun on a small spot of the flask can often initiate the reaction, which is typically marked by a gentle reflux or color change. Once initiated, the reaction is often exothermic and may require cooling to maintain a controlled rate. Adding a small crystal of iodine can also serve as an initiator.[5]

  • Cause 3: Heterogeneous Reaction Conditions: The poor solubility of zinc in many organic solvents can lead to a slow, inefficient reaction.[9]

    • Solution: Vigorous stirring is essential. Using a co-solvent like benzene or dimethoxyethane in addition to THF or ether can sometimes improve yields.[1] The use of activated zinc also helps mitigate this issue by providing a higher surface area.[9]

Q2: I'm observing a significant amount of a byproduct that appears to be the dehydrated α,β-unsaturated ester. How can I minimize its formation?

The formation of Ethyl 3-mesityl-2-propenoate is a classic byproduct resulting from the elimination of water from your desired β-hydroxy ester product. This dehydration is typically promoted by heat or acid.[10][11]

  • Solution 1: Temperature Control: Avoid excessive heating. If the reaction requires heat to initiate, maintain only a gentle reflux. Overheating during the reaction or solvent removal will drive the dehydration.[12]

  • Solution 2: Mild Acidic Workup: The most critical step for preventing dehydration is the reaction quench. Using strong acids (like 1M HCl) to dissolve the zinc salts can readily catalyze the elimination. Instead, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[13] This buffered solution is acidic enough to protonate the alkoxide and break up the zinc complexes without causing significant dehydration.

Caption: Minimizing the dehydration byproduct pathway.

Q3: What is the underlying mechanism of the Reformatsky reaction, and why is it preferred over a standard base-catalyzed aldol reaction for this synthesis?

Understanding the mechanism highlights the reaction's key advantages.

  • Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of ethyl bromoacetate to form an organozinc bromide.[1][6]

  • Enolate Dimer Formation: This species exists in equilibrium with a dimeric structure, effectively forming a zinc enolate.[2][6]

  • Carbonyl Coordination & Addition: The carbonyl oxygen of mesitaldehyde coordinates to the zinc atom. This is followed by a rearrangement through a six-membered chair-like transition state to form a new carbon-carbon bond.[6]

  • Protonation: Acidic workup protonates the oxygen to yield the final β-hydroxy ester.[6]

G A 1. Oxidative Addition (Zn insertion into C-Br bond) B 2. Zinc Enolate Formation A->B C 3. Aldehyde Coordination & C-C Bond Formation B->C D 4. Protonation (Acid Workup) C->D E Final Product (β-Hydroxy Ester) D->E

Caption: Key mechanistic steps of the Reformatsky reaction.

Advantage over Aldol Reaction: The crucial difference lies in the nature of the enolate. In a typical aldol reaction, a strong base (like LDA) or a moderately strong base (like NaOH) is used to generate the enolate.[12][14] These alkali metal enolates are highly basic and reactive. This high reactivity can lead to undesirable side reactions, especially self-condensation of the ethyl acetate. The zinc enolate in the Reformatsky reaction is significantly less basic, which prevents these side reactions and makes it the ideal choice for this transformation.[4][6]

Q4: What is the best strategy for purifying the final product and removing unreacted starting materials and byproducts?

A multi-step purification strategy is typically required.

  • Step 1: Aqueous Workup/Extraction: After quenching the reaction with saturated NH₄Cl, transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or diethyl ether.[13]

    • Wash the combined organic layers sequentially with:

      • Water or dilute acid (e.g., 0.1 M HCl): To remove any remaining zinc salts and ammonium salts.

      • Saturated aqueous sodium bicarbonate (NaHCO₃): To neutralize any acidic impurities.

      • Brine (saturated NaCl): To remove the bulk of the water from the organic layer.[13]

  • Step 2: Drying and Concentration: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[13]

  • Step 3: Silica Gel Column Chromatography: This is the most effective method for separating the desired product from byproducts.

    • Stationary Phase: Standard silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 5% ethyl acetate/95% hexanes) and gradually increase the polarity. The desired β-hydroxy ester is more polar than the unreacted starting materials and the dehydrated byproduct.

    • Monitoring: Use Thin Layer Chromatography (TLC) to identify the fractions containing the pure product. An ideal solvent system for the column should give your product an Rf value of approximately 0.2-0.4.[13]

Byproduct Management Summary

CompoundTypeRelative Polarity (on Silica)Separation Strategy
MesitaldehydeStarting MaterialLowColumn Chromatography
Ethyl BromoacetateStarting MaterialLow-MediumColumn Chromatography
Ethyl 3-mesityl-2-propenoateDehydration ByproductLowColumn Chromatography (elutes before product)
Ethyl 3-hydroxy-3-mesitylpropanoate Desired Product Medium-High Isolate via Column Chromatography
Self-condensation productsByproductVariableColumn Chromatography

Detailed Experimental Protocol: Reformatsky Synthesis

Materials:

  • Zinc dust, activated (<10 µm) (1.5 eq)

  • Mesitaldehyde (1.0 eq)

  • Ethyl bromoacetate (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one small crystal)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Na₂SO₄

Procedure:

  • Zinc Activation & Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (Nitrogen or Argon). Allow to cool. Add the zinc dust and a single crystal of iodine. Gently warm the flask with a heat gun under vacuum until purple iodine vapors are observed, then allow to cool.

  • Reaction Setup: Under an inert atmosphere, add anhydrous THF to the flask containing the activated zinc. In the dropping funnel, prepare a solution of mesitaldehyde and ethyl bromoacetate in anhydrous THF.

  • Reaction Execution: Add a small portion (~10%) of the aldehyde/ester solution from the dropping funnel to the zinc suspension. Gently warm the mixture with a heat gun until an exothermic reaction begins.

  • Once the reaction is initiated, add the remainder of the aldehyde/ester solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until TLC analysis indicates consumption of the starting aldehyde.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.[13]

  • Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Ethyl 3-hydroxy-3-mesitylpropanoate.

References

  • Testbook. (n.d.). Reformatsky Reaction: Learn Definition, Reaction Mechanism, Uses. Testbook.com. [Link]

  • BYJU'S. (2019, February 27). Reformatsky reaction. BYJU'S. [Link]

  • Vedantu. (n.d.). Reformatsky Reaction: Mechanism, Examples & Exam Tips. Vedantu. [Link]

  • Andrade, L. H., et al. (2005). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society. [Link]

  • American Institute of Chemists. (n.d.). Recent advances & perspectives in the asymmetric reformatsky reaction. The Chemist. [Link]

  • Nisole, A., & Gaumont, A. C. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 236-249. [Link]

  • Zhang, X., et al. (2011). Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. Asian Journal of Chemistry. [Link]

  • Jang, D. G., & Shin, D. H. (n.d.). Sonochemical Reformatsky Reaction Using Indium. Bulletin of the Korean Chemical Society. [Link]

  • Wikipedia. (n.d.). Aldol reaction. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Organic-chemistry.org. [Link]

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. [Link]

  • KPU Pressbooks. (n.d.). 6.4 Aldol Reactions – Organic Chemistry II. KPU Pressbooks. [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Stability Optimization for Ethyl 3-hydroxy-3-mesitylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of Ethyl 3-hydroxy-3-mesitylpropanoate .

Synthesized typically via a Reformatsky reaction between mesitaldehyde and ethyl iodoacetate, this β -hydroxy ester presents unique stability challenges in solution. The presence of the electron-rich, sterically demanding mesityl (2,4,6-trimethylphenyl) group adjacent to the β -hydroxyl carbon fundamentally alters the molecule's degradation kinetics, making it highly susceptible to dehydration, hydrolysis, and retro-aldol cleavage.

Part 1: Troubleshooting FAQs

Q1: During long-term storage in solution, my HPLC chromatogram shows a new, highly UV-active peak with a longer retention time. What is this impurity? Diagnosis: You are observing acid-catalyzed dehydration. The new peak is ethyl 3-mesitylacrylate (an α,β -unsaturated ester). Mechanistic Causality: Ethyl 3-hydroxy-3-mesitylpropanoate contains a hydroxyl group at the β -position that is benzylic to the mesityl ring. Even trace protons (e.g., from solvent impurities or unpassivated glass silanols) can protonate this hydroxyl group. The subsequent loss of water forms a highly stabilized benzylic carbocation. Furthermore, the steric bulk of the ortho-methyl groups on the mesityl ring creates severe ground-state destabilization in the sp3 hybridized starting material; elimination to the planar sp2 hybridized alkene relieves this steric strain, making dehydration thermodynamically highly favorable[1][2]. Resolution: Switch to silanized glassware. Ensure solvents are strictly acid-free by passing them over basic alumina prior to use.

Q2: I attempted to concentrate my reaction mixture using a rotary evaporator, but NMR analysis showed significant degradation into mesitaldehyde. Why did this happen? Diagnosis: The compound has undergone Retro-Reformatsky / Retro-Aldol cleavage . Mechanistic Causality: This occurs when the compound is exposed to basic conditions (even mild alkoxides or amines) coupled with thermal stress. The base deprotonates the β -hydroxyl group to form an alkoxide intermediate. Instead of eliminating, the alkoxide can undergo carbon-carbon bond cleavage, expelling an ester enolate (which protonates to ethyl acetate) and yielding mesitaldehyde. This pathway is severely exacerbated by the heat of a rotary evaporator bath. Resolution: Never exceed 30°C when concentrating solutions of this compound. If basic impurities are present from a previous synthetic step, quench the mixture with a mild, pH 7 phosphate buffer before concentration.

Q3: Can I store this compound in ethanol or methanol to improve solubility? Diagnosis: No, protic and nucleophilic solvents must be strictly avoided. Mechanistic Causality: Storing ethyl esters in methanol leads to base- or acid-catalyzed transesterification, converting your compound into methyl 3-hydroxy-3-mesitylpropanoate. Furthermore, trace water in hygroscopic alcohols will drive ester hydrolysis, yielding 3-hydroxy-3-mesitylpropanoic acid[3]. Resolution: Use anhydrous, aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) stored over 4Å molecular sieves.

Part 2: Quantitative Degradation Summary

To facilitate rapid risk assessment during your workflow, the following table summarizes the primary degradation pathways, their kinetic drivers, and necessary interventions.

Degradation PathwayPrimary TriggerMajor DegradantMechanistic / Kinetic DriverPreventive Measure
Dehydration Trace Acid, HeatEthyl 3-mesitylacrylateSteric relief; Benzylic carbocation stabilizationSilanized glassware; Basic alumina solvent filtration
Hydrolysis Aqueous Acid/Base3-hydroxy-3-mesitylpropanoic acidNucleophilic acyl substitutionAnhydrous aprotic solvents; 4Å molecular sieves
Retro-Aldol Cleavage Strong Base, HeatMesitaldehyde + Ethyl AcetateAlkoxide-driven C-C bond fragmentationStrict neutral pH maintenance; Evaporation < 30°C

Part 3: Experimental Protocol for Ultra-Stable Stock Solutions

To ensure absolute stability of Ethyl 3-hydroxy-3-mesitylpropanoate for downstream assays or synthetic steps, follow this self-validating protocol to eliminate environmental triggers.

Step 1: Glassware Passivation (Elimination of Brønsted Acid Sites) Standard borosilicate glass contains surface silanol groups (Si-OH) that act as weak acids, catalyzing the dehydration of sensitive benzylic β -hydroxy esters.

  • Submerge volumetric flasks and storage vials in a 5% (v/v) solution of dichlorodimethylsilane in heptane for 15 minutes.

  • Rinse sequentially with anhydrous methanol and dichloromethane (DCM).

  • Bake at 120°C for 2 hours. Self-Validation Check: Place a single drop of distilled water on the treated glass surface. The water must bead up completely with a high contact angle, confirming successful silanization and the masking of all acidic sites.

Step 2: Solvent Purification

  • Select an aprotic, non-nucleophilic solvent such as Acetonitrile (MeCN) or DCM.

  • Pass the solvent through a column of activated basic alumina immediately before use to strip out trace acidic impurities and moisture.

Step 3: Dissolution and Storage

  • Weigh the Ethyl 3-hydroxy-3-mesitylpropanoate under a dry argon or nitrogen atmosphere.

  • Dissolve the compound in the purified solvent at 4°C to minimize the thermal kinetic energy available for degradation pathways.

  • Add activated 4Å molecular sieves (10% w/v) directly to the storage vial to act as a continuous moisture scavenger.

  • Seal with a PTFE-lined cap, wrap with Parafilm, and store at -20°C.

Part 4: Mechanistic Pathway Visualization

The following diagram maps the divergent degradation pathways of the compound based on environmental triggers.

G cluster_0 Parent Ethyl 3-hydroxy-3-mesitylpropanoate (Intact u03B2-Hydroxy Ester) Acid Acidic Conditions (Trace Protons / Heat) Parent->Acid Base Aqueous Base (Trace OH- / H2O) Parent->Base StrongBase Strong Base (Alkoxides / Amines) Parent->StrongBase Dehydration Ethyl 3-mesitylacrylate (Dehydration Product) Acid->Dehydration E1 / E2 Elimination (-H2O) Hydrolysis 3-hydroxy-3-mesitylpropanoic acid (Hydrolysis Product) Base->Hydrolysis Saponification (+H2O) RetroAldol Mesitaldehyde + Ethyl Acetate (Retro-Aldol Cleavage) StrongBase->RetroAldol C-C Bond Cleavage

Mechanistic divergence of Ethyl 3-hydroxy-3-mesitylpropanoate degradation across environments.

References

  • Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. ACS Omega. URL:[Link]

  • Reformatsky Reaction: Overview and Mechanisms. Vaia. URL:[Link]

  • Reagents in Organic Synthesis: Reformatsky Reaction Applications. Indian Institute of Technology Guwahati. URL:[Link]

  • EXAM: Ester and Aldehyde Stability. Scribd. URL:[Link]

Sources

Machine learning for the optimization of beta-hydroxy ester synthesis

Technical Support Center: Machine Learning Optimization for β -Hydroxy Ester Synthesis

Welcome to the Advanced Technical Support Center. This module is engineered for researchers, scientists, and drug development professionals integrating machine learning (ML) with high-throughput experimentation (HTE) to optimize the synthesis of β -hydroxy esters. These compounds are critical chiral building blocks in pharmaceutical development (e.g., statins, HIV integrase inhibitors).

Below, you will find our self-validating experimental protocols, system architecture diagrams, and mechanistic troubleshooting guides designed to resolve predictive inaccuracies and experimental bottlenecks.

Core System Architecture

ML_WorkflowAHigh-ThroughputExperimentation (HTE)(Beta-Keto Esters + H2)BFeature Engineering(DFT Descriptors)A->B Yield & ee DataCSurrogate Model(Gaussian Process)B->C Steric/ElectronicMappingDAcquisition Function(Expected Improvement)C->D UncertaintyCalibrationENext Catalyst/ConditionSuggestionD->E SpaceExplorationE->A Iterative Feedback

ML-guided Bayesian optimization loop for the asymmetric hydrogenation of β -keto esters.

Troubleshooting Guides & FAQs

Issue 1: Bayesian Optimization (BO) Trapped in Local Optima

Q: My Bayesian Optimization model for Ru-catalyzed asymmetric hydrogenation of β -keto esters is consistently suggesting structurally similar chiral bisphosphine ligands, resulting in a plateaued enantiomeric excess (ee) of ~80%. How can I force the model to explore broader chemical space?

Causality: Your model is suffering from premature exploitation. This occurs when the acquisition function heavily favors the mean prediction of the surrogate model over its variance. Furthermore, if your molecular descriptors are purely topological (e.g., Morgan fingerprints), the model cannot distinguish subtle 3D electronic effects crucial for transition-state stabilization in 1 [2].

Self-Validating Protocol: Descriptor Engineering & BO Tuning

  • Descriptor Upgrade: Replace 2D fingerprints with 3D Density Functional Theory (DFT) descriptors (e.g., buried volume %Vbur​ , HOMO/LUMO energies, and Tolman cone angles).

  • Surrogate Initialization: Initialize a Gaussian Process (GP) model with a Matérn 5/2 kernel, which handles the non-smooth response surfaces typical of catalytic activity better than an RBF kernel.

  • Acquisition Function Shift: Switch your acquisition function from Upper Confidence Bound (UCB) to Expected Improvement (EI) with an added exploration jitter ( ξ=0.05 ).

  • Self-Validation Step: Compare the GP's predicted variance against your experimental HPLC error margin. If the experimental error exceeds the predicted variance, your model is overconfident. Increase the noise parameter ( α ) in your GP kernel until the predicted variance bounds encompass the experimental error.

Issue 2: Mechanistic Mispredictions in Sequence-to-Sequence Models

Q: I am using a Molecular Transformer model to predict downstream reactions of my synthesized β -hydroxy esters. The model incorrectly predicts an SN​2 reaction where the alcohol anion acts as a nucleophile, instead of the experimentally observed ester hydrolysis. Why does this happen?

Causality: Sequence-to-sequence models treat chemistry as a translation problem. In protic solvents, proton transfers are extremely fast; thus, deprotonation of the alcohol OH is much faster than ester hydrolysis. The model recognizes this thermodynamic reality and predicts the SN​2 pathway. However, it fails to account for the kinetic reality that the resulting carboxylate anion is a poor leaving group/nucleophile in this specific context, making 2 [1].

Self-Validating Protocol: Uncertainty Calibration & Mixed Preprocessing

  • Mixed Preprocessing: Do not separate reactants and reagents in your SMILES input. Mix them to force the multi-head attention mechanism to learn explicit solvent-reagent interactions.

  • Execution: Run the Molecular Transformer model to generate the top-5 predicted product SMILES.

  • Uncertainty Scoring: Extract the model's internal uncertainty score (likelihood of the predicted sequence).

  • Self-Validation Step: Apply a Receiver Operating Characteristic (ROC-AUC) threshold. If the top-1 prediction (e.g., SN​2 ) yields an uncertainty score below 0.89, the system must automatically flag the reaction for manual DFT transition-state verification before any physical resources are spent.

Issue 3: High Variance in HTE Data Generation

Q: I am generating high-throughput experimentation (HTE) data to train a Random Forest model for yield prediction in Ru-catalyzed asymmetric transfer hydrogenation. However, the variance between replicate 96-well plates is too high (>15%), ruining my model's predictive accuracy. What is the root cause?

Causality: High variance in microscale transfer hydrogenation is almost always caused by mass transfer limitations and differential solvent evaporation. Because transfer hydrogenation relies on hydrogen donors (e.g., isopropanol or formic acid/triethylamine), slight variations in vapor pressure across the 96-well plate (the "edge effect") drastically alter the local concentration of the3 [3], leading to erratic yields.

Self-Validating Protocol: Reproducible HTE Setup

  • Preparation: In an argon-filled glovebox, dispense the Ru-diamine catalyst stock solutions into a glass-vial-inserted 96-well aluminum block.

  • Substrate Addition: Add the β -keto ester substrate and the hydrogen donor.

  • Sealing: Seal the plate with a PTFE-lined silicone pressure mat compressed by a heavy-duty metal clamp. Do not rely on adhesive seals.

  • Self-Validation Step (Internal Standards): Designate wells A1, A12, H1, and H12 as control wells containing a fully characterized benchmark reaction (e.g., reduction of methyl acetoacetate with a standard Ru-BINAP complex). After 12 hours at 40°C, analyze the plate via SFC. If the yield/ee of the four corner control wells deviates by >2% from the known benchmark, the entire plate's data is automatically rejected from the ML training pipeline.

Quantitative Data Presentation

To assist in selecting the correct ML architecture for your specific optimization bottleneck, consult the performance matrix below.

Table 1: Comparison of ML Models for β -Hydroxy Ester Synthesis Optimization

Model ArchitecturePrimary ApplicationTarget MetricAvg. Predictive AccuracyData RequirementKey Advantage
Gaussian Process (BO) Reaction OptimizationYield / ee (%)>85% (after 30 iters)Low (10-50 pts)Excellent uncertainty quantification; highly sample-efficient.
Random Forest (RF) Catalyst ScreeningEnantioselectivity~80%Medium (100s)Robust against overfitting; handles non-linear descriptor relationships well.
Molecular Transformer Reaction PredictionTop-1 Product90.4%High (>100k rxns)Atom-mapping independent; captures subtle chemoselectivity rules.
Graph Neural Networks Property Prediction ΔΔG‡ (kcal/mol)MAE < 1.0 kcal/molHigh (>10k pts)Directly learns from 3D molecular graphs without manual feature engineering.

References

  • Schwaller, P., et al. "Molecular Transformer: A Model for Uncertainty-Calibrated Chemical Reaction Prediction." ACS Central Science, 2019.
  • "Bayesian Optimization for Chemical Synthesis in the Era of Artificial Intelligence: Advances and Applic
  • "Enantioselective Transformations in the Synthesis of Therapeutic Agents.

Validation & Comparative

Comparative analysis of chemical vs. biocatalytic synthesis of beta-hydroxy esters

Comparative Analysis of Chemical vs. Biocatalytic Synthesis of β -Hydroxy Esters

Chiral β -hydroxy esters are indispensable building blocks in modern drug development, serving as critical precursors for blockbuster pharmaceuticals (e.g., statin side chains, antibiotics) and fine chemicals. Historically, the asymmetric reduction of prochiral β -keto esters has been dominated by transition-metal-catalyzed chemical hydrogenation[1]. However, recent advances in enzyme engineering and cofactor recycling have positioned biocatalysis as a highly competitive, sustainable alternative[2].

As a Senior Application Scientist, I have structured this guide to provide a rigorous, data-driven comparison of chemical and biocatalytic methodologies. By examining the mechanistic causality, quantitative performance, and self-validating experimental protocols of both routes, this guide will assist process chemists in selecting the optimal synthetic strategy for their specific scale and purity requirements.

Mechanistic Framework & Strategic Overview

Chemical Synthesis: Ru-BINAP Asymmetric Hydrogenation

Pioneered by Ryoji Noyori, the chemical approach utilizes chiral ruthenium(II)-BINAP complexes to catalyze the asymmetric hydrogenation of β -keto esters[1]. The causality of stereocontrol lies in the rigid, C2​ -symmetric chiral pocket created by the BINAP ligand, which dictates the facial selectivity of hydride transfer to the carbonyl carbon. Because the reaction relies on molecular hydrogen gas as the reductant, elevated pressures (often 50–100 atm) and temperatures are required to overcome the activation energy barrier and ensure sufficient gas-liquid mass transfer[3].

Biocatalytic Synthesis: Ketoreductase (KRED) Biotransformation

Biocatalytic reduction employs ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) to achieve exquisite enantio- and diastereoselectivity[4]. The enzyme's active site precisely orients the substrate, while a cofactor (NADH or NADPH) delivers a hydride. Because cofactors are prohibitively expensive in stoichiometric amounts, the system necessitates an in situ recycling mechanism—typically utilizing glucose dehydrogenase (GDH) and glucose, or a secondary alcohol like isopropanol (IPA) as a sacrificial electron donor[2]. This enzymatic machinery operates under ambient, aqueous conditions, drastically reducing the environmental E-factor[3].

SynthesisComparisonSubstrateProchiral β-Keto EsterChemRouteChemical Synthesis(Ru-BINAP Catalyst)Substrate->ChemRouteBioRouteBiocatalytic Synthesis(Ketoreductase/ADH)Substrate->BioRouteChemCondHigh Pressure H2 (50-100 atm)Organic SolventElevated Temp (50°C)ChemRoute->ChemCondBioCondAtmospheric PressureAqueous Buffer + CosolventAmbient Temp (25-30°C)BioRoute->BioCondChemProdChiral β-Hydroxy Ester(High Yield, High ee)ChemCond->ChemProdBioProdChiral β-Hydroxy Ester(High Yield, Excellent ee)BioCond->BioProd

Logical flow comparing chemical and biocatalytic synthesis of beta-hydroxy esters.

Quantitative Performance Comparison

The decision to scale a specific route depends heavily on the interplay between yield, stereochemical purity, and operational costs. The following table synthesizes the standard operational metrics for both paradigms,[1],[3].

ParameterChemical Synthesis (Ru-BINAP)Biocatalytic Synthesis (KRED/ADH)
Enantiomeric Excess (ee) 95% – 99.8%>99% (often >99.9%)
Typical Yield 85% – 99%80% – 95% (substrate dependent)
Operating Temperature 20°C – 70°C25°C – 35°C
Operating Pressure 5 – 100 atm ( H2​ )Atmospheric (1 atm)
Solvent System Organic (Methanol, Ethanol, Toluene)Aqueous Buffer (often with cosolvents)
Catalyst Cost & Recovery High initial cost; difficult heavy metal recoveryModerate/High; recyclable via immobilization
Environmental Impact High (Heavy metal disposal, VOCs)Low (Aqueous waste, biodegradable)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems, incorporating strict in-process controls and explicit causality for critical steps.

Protocol A: Chemical Synthesis (Noyori Hydrogenation)

Objective: Synthesis of ethyl (R)-3-hydroxybutanoate via asymmetric hydrogenation[1],[3].

  • Catalyst Preparation: In a rigorously oxygen-free glovebox, dissolve RuCl2​n​ in anhydrous, degassed ethanol.

    • Causality: Ruthenium(II) complexes are highly sensitive to oxidation; excluding O2​ prevents irreversible catalyst deactivation and maintains the active chiral species[1].

  • Substrate Loading: Add purified ethyl acetoacetate to the catalyst solution to achieve a Substrate/Catalyst (S/C) molar ratio of approximately 1000:1.

  • Pressurization: Transfer the mixture to a stainless-steel Parr autoclave. Purge the headspace three times with argon, then pressurize with H2​ gas to 100 atm.

    • Causality: High pressure increases the dissolved H2​ concentration in the ethanol solvent, driving the reaction kinetics forward and minimizing side reactions[3].

  • Reaction Execution: Stir the pressurized vessel at 50°C for 12–24 hours.

  • In-Process Control (Validation): Sample the reactor via a high-pressure dip tube, vent carefully, and analyze via chiral Gas Chromatography (GC). The reaction is self-validated as complete when the starting ketone peak is <1% and the product ee is >98%.

  • Workup: Vent the reactor, concentrate the solvent in vacuo, and purify the crude mixture via vacuum distillation to yield the pure β -hydroxy ester.

Protocol B: Biocatalytic Synthesis (KRED/GDH System)

Objective: Synthesis of ethyl (S)-3-hydroxybutanoate using a coupled enzyme system,[4],[2].

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO4​ .

    • Causality: Maintaining strict pH and ionic strength preserves the tertiary structure of the KRED enzyme, while Mg2+ acts as a critical structural cofactor for many dehydrogenases[4].

  • Cofactor & Recycling Setup: Dissolve D-glucose (1.5 eq relative to substrate), NADP+ (0.1 mol%), and Glucose Dehydrogenase (GDH) into the buffer.

    • Causality: GDH oxidizes glucose to gluconic acid, driving the continuous in situ regeneration of NADPH. This breaks the thermodynamic bottleneck and makes the process economically viable[2].

  • Enzyme & Substrate Addition: Add the engineered KRED, followed by the dropwise addition of ethyl acetoacetate (up to 100 g/L). For high substrate loadings, utilize a biphasic system (e.g., Buffer/MTBE) to act as a substrate reservoir.

    • Causality: A biphasic system prevents acute substrate inhibition and enzyme toxicity by keeping the aqueous concentration of the ketone low.

  • Reaction Execution: Incubate at 30°C with orbital shaking (200 rpm) for 24 hours. Maintain the pH strictly at 7.0 using an autotitrator dispensing 1M NaOH.

    • Causality: As GDH produces gluconic acid, the pH will drop rapidly. Uncorrected, this will denature the enzymes; continuous neutralization is mandatory.

  • In-Process Control (Validation): Extract a 100 μ L aliquot, partition into ethyl acetate, and analyze by chiral HPLC. The system is validated when conversion plateaus >95% with >99.5% ee.

  • Workup: Filter the mixture through Celite to remove denatured protein, extract the aqueous phase with MTBE, dry over anhydrous Na2​SO4​ , and evaporate to yield the highly enantioenriched product.

BiocatalyticWorkflowPrep1. Reaction SetupBuffer, Substrate, NAD(P)+Enzyme2. Enzyme AdditionKRED + GDH (Recycling)Prep->EnzymeReaction3. Biotransformation30°C, pH 7.0, StirringEnzyme->ReactionExtraction4. Downstream ProcessingMTBE/EtOAc ExtractionReaction->ExtractionRecycleCofactor RecyclingGlucose -> Gluconic AcidNAD(P)+ -> NAD(P)HReaction->RecyclePurification5. PurificationChromatography / CrystallizationExtraction->Purification

Step-by-step biocatalytic workflow featuring GDH-mediated cofactor recycling.

Application Scientist Insights & Strategic Selection

When choosing between these paradigms, drug development professionals must weigh production scale against environmental sustainability and downstream purification constraints.

Chemical synthesis remains a powerhouse for massive-scale industrial production due to the sheer robustness of Ru-BINAP systems and the high volumetric productivity of continuous high-pressure hydrogenation[3]. However, the cost of removing trace heavy metals (ruthenium) to meet stringent FDA/EMA limits for active pharmaceutical ingredients (APIs) introduces a significant downstream burden.

Conversely, biocatalysis has matured far beyond a niche technique. Modern directed evolution has yielded KREDs that tolerate high concentrations of organic solvents and elevated temperatures. The ability to achieve >99.9% ee at ambient temperature and pressure without the use of heavy metals drastically simplifies downstream purification and improves the overall E-factor[4],[2]. For novel drug development where stereochemical purity and environmental sustainability are paramount, biocatalytic synthesis is increasingly the method of choice.

References

  • Title: Comparative study of biocatalytic versus chemical synthesis of beta-hydroxy esters Source: Benchchem URL
  • Title: Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.
  • Title: Integrating Whole Cell Biotransformation of Aroma Compounds into a Novel Biorefinery Concept Source: IntechOpen URL
  • Title: A Comparative Study on Asymmetric Reduction of Ketones Using the Growing and Resting Cells of Marine-Derived Fungi Source: MDPI URL
  • Title: A Multi-Functional Heterogeneous Biocatalyst for the Oxygen-Free Oxidative Condensation of Primary Alcohols into β-Hydroxy Acids Source: ACS Publications URL

E-factor and process mass intensity of different synthetic routes to beta-hydroxy esters

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of chiral β -hydroxy esters is a cornerstone operation in pharmaceutical manufacturing, providing essential building blocks for blockbuster drugs such as statins, antibiotics, and anti-cancer agents. However, the chemical industry is undergoing a paradigm shift. Yield and enantiomeric excess ( ee ) are no longer the sole arbiters of a successful process; environmental sustainability, quantified by E-factor (kg waste / kg product) and Process Mass Intensity (PMI) (kg total mass in / kg product), is now a critical design parameter[1].

As a Senior Application Scientist, I have evaluated the three primary synthetic routes to β -hydroxy esters: the classical Reformatsky reaction, Noyori asymmetric hydrogenation, and biocatalytic reduction via ketoreductases (KREDs). This guide deconstructs the mechanistic causality, self-validating experimental protocols, and green metrics of each approach to help process chemists select the optimal route for scale-up.

Route 1: The Classical Benchmark – The Reformatsky Reaction

Historically, the Reformatsky reaction has been the default method for generating β -hydroxy esters via the condensation of an α -halo ester with a carbonyl compound in the presence of zinc metal[2].

Mechanistic Causality: The reaction relies on the oxidative addition of zero-valent zinc into the carbon-halogen bond to form a zinc enolate (Reformatsky reagent). Unlike Grignard reagents, this organozinc intermediate is less basic, allowing it to selectively attack the target carbonyl without self-condensing with its own ester group. However, the reaction suffers from poor atom economy. It requires stoichiometric amounts of metal, and the intermediate must be quenched with aqueous acid, generating massive volumes of zinc-laden aqueous waste[3][4].

Self-Validating Experimental Protocol:

  • Zinc Activation: Suspend zinc dust in 1M HCl for 2 minutes, filter, wash sequentially with water, ethanol, and diethyl ether, then dry under high vacuum. Causality: Native zinc is passivated by an inert ZnO layer that prevents electron transfer. Acid washing exposes the active zero-valent metal surface, ensuring reproducible initiation.

  • Organozinc Formation: In a flame-dried flask under N 2​ , add the activated zinc (1.5 equiv) in anhydrous THF. Slowly add the α -bromo ester (1.2 equiv) and the target ketone (1.0 equiv) while maintaining the temperature at 40°C. Causality: THF is chosen because ethereal solvents coordinate to the Zn 2+ cation, stabilizing the dimeric organozinc intermediate[5].

  • Quench & Extraction: After complete consumption of the ketone (monitored by TLC), cool to 0°C and quench dropwise with 1M HCl. Extract with ethyl acetate. Causality: The acid protonates the zinc alkoxide intermediate to yield the final β -hydroxy ester and solubilizes the zinc salts for phase separation.

Route 2: The Chemocatalytic Standard – Noyori Asymmetric Hydrogenation

The development of Ru(II)-BINAP diamine complexes revolutionized the synthesis of chiral β -hydroxy esters by enabling the direct, highly enantioselective hydrogenation of β -keto esters[6].

Mechanistic Causality: Unlike traditional inner-sphere reductions, the Noyori catalyst operates via an outer-sphere mechanism . The amine ligand (e.g., DPEN) is not a mere spectator; the N-H proton and the Ru-H hydride are transferred simultaneously to the carbonyl oxygen and carbon in a concerted, six-membered transition state. This eliminates the need for substrate pre-coordination to the metal, resulting in exceptional turnover numbers (TON > 100,000) and perfect atom economy (100%), drastically lowering the E-factor[6].

Self-Validating Experimental Protocol:

  • Catalyst Preparation: In a glovebox, dissolve RuCl 2​ [(R)-BINAP][(R,R)-DPEN] (0.01 mol%) in anhydrous, strictly degassed methanol. Causality: Ru(II) is highly susceptible to irreversible oxidation to inactive Ru(III) by atmospheric oxygen. Rigorous degassing is the primary self-validating step for catalyst longevity.

  • Pressurization: Transfer the catalyst solution and the β -keto ester (1.0 equiv) to a stainless-steel autoclave. Purge with H 2​ gas three times, then pressurize to 50 atm. Causality: High H 2​ pressure drives the dissolved gas concentration, ensuring rapid turnover and preventing off-cycle catalyst deactivation pathways.

  • Reaction: Heat the vessel to 50°C and stir vigorously for 12 hours. Vent the H 2​ and concentrate the mixture in vacuo to yield the product.

Route 3: The Green Frontier – Biocatalytic Reduction (KREDs)

Biocatalysis represents the apex of sustainable process chemistry. Engineered Ketoreductases (KREDs) can reduce β -keto esters with near-perfect stereoselectivity in aqueous media[7]. Recent industrial implementations have demonstrated that switching to KREDs can reduce the PMI of complex drug intermediates from >300 to <90[8].

Mechanistic Causality: KREDs utilize the cofactor NADPH to deliver a hydride to the prochiral face of the ketone. Because stoichiometric NADPH is economically unviable, a coupled enzyme system is employed. Glucose Dehydrogenase (GDH) oxidizes an inexpensive sacrificial substrate (glucose) to gluconolactone, simultaneously reducing NADP + back to NADPH. This self-sustaining hydride pool minimizes mass input and maximizes the Reaction Mass Efficiency (RME)[7][9].

Self-Validating Experimental Protocol:

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer at pH 7.0 containing 1 mM MgSO 4​ . Causality: Enzymes require strict pH control to maintain their active tertiary conformation. Mg 2+ ions are included to stabilize the structural integrity of the KRED.

  • Cofactor Coupling: To the buffer, add NADP + (0.05 equiv), D-glucose (1.5 equiv), and GDH (10 U/mL). Causality: This establishes the thermodynamic driving force. The irreversible oxidation of glucose ensures that the equilibrium is pushed entirely toward the formation of the β -hydroxy ester.

  • Biotransformation: Add the engineered KRED (2 wt% relative to substrate) and the β -keto ester. Stir gently at 30°C. Causality: 30°C is the optimal intersection; it is warm enough to ensure rapid reaction kinetics but cool enough to prevent thermal denaturation of the biocatalysts.

Visualization of Workflows and Mechanisms

Synthetic pathways to beta-hydroxy esters comparing classical and modern routes.

Biocatalytic cofactor recycling system utilizing KRED and GDH for atom economy.

Comparative Data Synthesis

The following table synthesizes the quantitative performance and green metrics of the three methodologies based on standard industrial batch processes[1][7][8].

Metric / FeatureReformatsky ReactionNoyori HydrogenationBiocatalytic Reduction (KRED)
Typical Yield 60 - 80%> 95%> 95%
Enantiomeric Excess ( ee ) Racemic (0%)90 - 99%> 99.5%
Atom Economy Poor (~40-50%)Excellent (100%)High (Coupled System)
Typical E-Factor 20 - 50 (High Waste)5 - 10 (Solvent driven)< 5 (Aqueous, highly efficient)
Process Mass Intensity (PMI) > 100 kg/kg 10 - 20 kg/kg 5 - 15 kg/kg
Primary Waste Stream Zinc salts, halogenated organicsOrganic solvents (Methanol)Aqueous buffer, extraction solvent
Scalability Pros Simple setup, no specialized equipmentLow catalyst loading, fast reaction timesAmbient conditions, supreme selectivity
Scalability Cons Exothermic initiation, heavy metal wasteRequires high-pressure H 2​ infrastructureRequires strict pH/temp control, DSP challenges

Conclusion

For modern drug development professionals, the selection of a synthetic route must balance chemical elegance with environmental responsibility. The Reformatsky reaction remains a useful tool for rapid library synthesis where stereocontrol is not required, but its high PMI and E-factor render it obsolete for sustainable manufacturing. The Noyori hydrogenation stands as the robust chemocatalytic workhorse, offering near-perfect atom economy provided high-pressure infrastructure is available. However, Biocatalytic Reduction via KREDs represents the ultimate state-of-the-art. By operating in water under ambient conditions with self-regenerating cofactor loops, it achieves the lowest possible Process Mass Intensity, proving that enzymatic systems are not just environmentally superior, but process-optimal.

References

  • Title: Chemical and Biochemical Approaches to an Enantiomerically Pure 3,4-Disubstituted Tetrahydrofuran Derivative at a Multikilogram Scale: The Power of KRED. Source: ACS Publications.
  • Title: En route to metal-mediated and metal-catalysed reactions in water. Source: RSC Publishing.
  • Title: In Defense of Chemistry: Molecular Innovation for a Sustainable Future. Source: ChemRxiv.
  • Title: A methodology for development of biocatalytic processes. Source: DTU Inside.
  • Title: Noyori Asymmetric Hydrogenation. Source: Chem-Station Int. Ed.
  • Title: Green chemistry and catalysis: An emerging sustainable approach in synthetic chemistry. Source: BIO Web of Conferences.
  • Title: The Stereochemistry of the Reformatsky Reaction of Methyl 4-Bromo-3-methylbut-2-enoate with β-Cyclocitral and Related Compounds. Source: Canadian Journal of Chemistry.
  • Title: A Combined DFT and NMR Investigation of the Zinc Organometallic Intermediate Proposed in the Syn-Selective Tandem Chain Extension-Aldol Reaction of β-Keto Esters. Source: PMC.
  • Title: The Reformatsky Reaction. Source: R Discovery.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 3-hydroxy-3-mesitylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of ethyl 3-hydroxy-3-mesitylpropanoate. As a trusted partner in your research, we are committed to providing information that ensures the safety of laboratory personnel and the protection of our environment. This guide is structured to deliver not just instructions, but a foundational understanding of the chemical principles that dictate these essential procedures.

Hazard Assessment: A Proactive Approach to Safety

The primary hazards are derived from the mesityl group. Mesitylene is recognized as a flammable liquid that causes skin, eye, and respiratory irritation.[1][2][3] Crucially, it is also classified as toxic to aquatic life with long-lasting effects.[1][4] The ester component, while generally of lower toxicity, contributes to the compound's classification as a combustible organic material.[5]

Based on this analysis, ethyl 3-hydroxy-3-mesitylpropanoate must be handled as a combustible liquid, a potential irritant, and an environmental hazard. This profile strictly prohibits disposal via the sanitary sewer system.[6][7]

Structural Component Known Hazards Primary Safety Concern Source
Mesityl Group Flammable, Skin/Eye/Respiratory Irritant, Aspiration Hazard, Aquatic ToxicityEnvironmental Contamination, Personnel Exposure[1][3][4]
β-Hydroxy Ester Core Combustible Liquid, Low Acute ToxicityFlammability[5][8]
Inferred Profile Combustible, Irritant, Environmentally HazardousImproper disposal can lead to ecological damage and regulatory non-compliance.-

Pre-Disposal Operations: Establishing a Safe Workflow

Prior to handling the chemical waste, it is imperative to establish a safe working environment. Adherence to these steps mitigates the risk of exposure and accidental release.

Personal Protective Equipment (PPE)

Given the irritant nature of the mesityl group, the following PPE is mandatory:

  • Eye Protection: Wear safety glasses with side shields or goggles, compliant with European Standard EN 166 or equivalent.[9]

  • Hand Protection: Use chemically resistant protective gloves. Inspect gloves for integrity before each use.[9]

  • Body Protection: A standard laboratory coat is required to prevent skin contact.[9]

Engineering Controls

All handling of ethyl 3-hydroxy-3-mesitylpropanoate waste should be conducted within a certified chemical fume hood to manage potentially irritating vapors.[10]

Step-by-Step Disposal Protocol

The disposal of ethyl 3-hydroxy-3-mesitylpropanoate is governed by regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][11] The following protocol ensures compliance.

Step 1: Waste Characterization and Segregation
  • Classification: This compound is classified as a non-halogenated organic solvent waste.

  • Segregation: Do not mix this waste with incompatible materials. Key incompatibilities include strong oxidizing agents and strong bases.[5][12] Store in a designated container for flammable/combustible organic liquids.

Step 2: Container Selection
  • Material: Use a clean, leak-proof container made of a material compatible with the waste, such as glass or high-density polyethylene.[13]

  • Closure: The container must have a secure, tight-fitting screw cap to prevent leaks and the escape of vapors.[13]

  • Headspace: Fill the container to no more than 90% of its capacity to allow for vapor expansion.[11][13]

Step 3: Labeling
  • Proper labeling is a critical regulatory requirement.[6] The label must be securely affixed to the container and include the following information:

    • The words "Hazardous Waste" .

    • The full chemical name: "Ethyl 3-hydroxy-3-mesitylpropanoate" .

    • The relevant hazard characteristics: "Combustible," "Irritant," "Environmental Hazard."

    • The accumulation start date (the date the first drop of waste was added to the container).[14]

Step 4: Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[13] This area must be at or near the point of waste generation and under the control of laboratory personnel.[6][13]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.

  • Container Status: Keep the waste container closed at all times except when adding waste.[13]

Step 5: Final Disposal
  • Professional Disposal: The final disposal must be handled by a licensed hazardous waste disposal company.[11]

  • EHS Coordination: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup. Provide them with an accurate description of the waste stream.[6] Never pour this chemical waste down the drain.[6]

Disposal Workflow Diagram

The following diagram illustrates the lifecycle of ethyl 3-hydroxy-3-mesitylpropanoate waste from generation to final disposal, ensuring a clear and compliant process.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS & Contractor Operations gen Waste Generation assess Hazard Assessment (Analog Method) gen->assess ppe Don PPE assess->ppe seg Segregate Waste (Non-Halogenated Organics) ppe->seg labeling Label Container ('Hazardous Waste') seg->labeling saa Store in SAA (Closed, Secondary Containment) labeling->saa pickup Schedule EHS Pickup saa->pickup disposal Transport to Licensed Disposal Facility pickup->disposal

Caption: Waste disposal workflow for Ethyl 3-hydroxy-3-mesitylpropanoate.

Emergency Procedures for Spills

In the event of an accidental spill, prompt and correct action is critical.

  • Small Spills (<50 mL):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill using an inert material such as vermiculite, sand, or cat litter.[15]

    • Collect the absorbent material using non-sparking tools and place it in a sealable, labeled container for hazardous waste disposal.

    • Clean the spill area with soap and water.

    • Ensure the area is well-ventilated.

  • Large Spills (>50 mL):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the nearest fire alarm if the spill poses a fire hazard.

    • Contact your institution's emergency response line and the EHS office from a safe location.

    • Provide details about the spilled chemical, quantity, and location.

By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of ethyl 3-hydroxy-3-mesitylpropanoate, upholding their commitment to laboratory safety and environmental stewardship.

References

  • Fisher Scientific. (2025, September 6). Safety Data Sheet: Butanoic acid, 3-hydroxy-, ethyl ester.
  • University of Nevada, Reno. Laboratory Waste Management Guidelines. Environmental Health & Safety.
  • Fisher Scientific. (2023, August 23). Safety Data Sheet: Ethyl 3-(4-hydroxyphenyl)
  • Fisher Scientific. (2025, December 19).
  • Chemos GmbH & Co. KG.
  • Loba Chemie. (2015, April 9). MESITYLENE FOR SYNTHESIS MSDS.
  • DC Fine Chemicals.
  • Carl ROTH.
  • ECHEMI.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Cheméo.
  • MED-PRO. (2022, September 13).
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Synquest Labs. Safety Data Sheet: Ethyl 3-(4-hydroxyphenyl)
  • National Center for Biotechnology Information.
  • CPAChem. Safety data sheet: 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone.
  • ChemicalBook. (2026, January 17). Ethyl (S)
  • University of Alaska Fairbanks. Introduction to Hazardous Waste Management.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • OSHA.com. (2024, September 5). What Materials Are Classified As Hazardous Waste?.
  • University of North Texas at Dallas. (2025, July 1).
  • Chemdor. (2026, March 9).
  • Chemsrc. (2025, August 22).
  • American Chemical Society.
  • Occupational Safety and Health Administr
  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • MiMeDB.
  • National Center for Biotechnology Information.
  • Chemsrc. (2025, August 25).
  • Science Forums. (2008, May 28). Ester Disposal.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • Thieme. (2014, October 29).

Sources

Personal protective equipment for handling Ethyl 3-hydroxy-3-mesitylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, scientifically grounded guide to handling Ethyl 3-hydroxy-3-mesitylpropanoate , designed specifically for researchers, synthetic chemists, and drug development professionals.

Mechanistic Context & Hazard Causality

Ethyl 3-hydroxy-3-mesitylpropanoate is a highly substituted β -hydroxy ester, frequently synthesized and utilized as a critical chiral building block in enantioselective Reformatsky reactions[1]. From a safety and handling perspective, the presence of the bulky mesityl (2,4,6-trimethylphenyl) group significantly alters its physicochemical behavior compared to simpler aliphatic esters.

The mesityl moiety drastically increases the molecule's lipophilicity (partition coefficient). Mechanistically, this enhances the compound's ability to penetrate the lipid bilayers of human skin. Consequently, while the ester lacks acute systemic toxicity, its potential as a dermal irritant and transdermal penetrating agent demands rigorous personal protective equipment (PPE) and strictly controlled operational environments[2].

Quantitative Data & PPE Specifications

To ensure rapid decision-making in the laboratory, the physicochemical properties and corresponding PPE requirements have been synthesized into the matrices below.

Table 1: Physicochemical Baseline & Hazard Causality

ParameterValue / CharacteristicMechanistic Safety Rationale
Molecular Structure β -hydroxy ester with mesityl groupHigh lipophilicity increases the risk of transdermal absorption; dictates the absolute necessity of non-polar resistant gloves.
Flash Point > 75°C (Closed Cup, Est.)Combustible material. Requires moderate heating before ignition can occur, reducing acute fire risk at standard room temperature.
Vapor Pressure Low at 20°CInhalation risk is primarily limited to aerosolized droplets generated during vigorous transfer, sonication, or rapid solvent evaporation.
Reactivity Stable under standard conditionsAvoid strong oxidizing agents and strong bases to prevent rapid, potentially exothermic hydrolysis[2].

Table 2: Personal Protective Equipment (PPE) Matrix

PPE CategorySpecificationOperational Causality
Hand Protection Nitrile gloves (Min. 0.4 mm thickness)Nitrile provides superior breakthrough resistance against lipophilic esters and organic solvents compared to standard latex.
Eye Protection ANSI Z87.1 / EN166 Splash GogglesEsters can cause severe corneal irritation; standard safety glasses lack the orbital seal required to block aerosol ingress.
Body Protection Flame-resistant (FR) Lab CoatMitigates risk in the event of secondary ignition during solvent-heavy reaction workups (e.g., CH2​Cl2​ / Hexane mixtures)[1].
Respiratory ABEK1 Cartridge (If outside hood)Multi-purpose organic vapor cartridges neutralize ester vapors if local exhaust ventilation fails or during bulk transfer.

Validated Operational Protocols

As a self-validating system, every handling procedure must incorporate built-in checks to confirm safety parameters before the chemical is exposed to the ambient environment.

Protocol 1: Safe Transfer and Reaction Setup

  • Ventilation Validation : Prior to opening the primary container, verify the fume hood monitor displays a face velocity of 80–120 feet per minute (fpm). Causality: This specific aerodynamic range ensures the containment of organic vapors without generating turbulent eddies that could pull the compound back into the operator's breathing zone.

  • PPE Integrity Check : Don heavy-duty nitrile gloves. Perform a pneumatic "inflation test" (trap air in the glove and squeeze) to validate the absence of micro-punctures before handling the ester.

  • Static-Free Dispensing : Tare an anti-static weigh boat. Dispense the Ethyl 3-hydroxy-3-mesitylpropanoate using a grounded stainless-steel spatula. Causality: Mitigates the accumulation of static charge, which is a known ignition source for combustible organic dusts and vapors[3].

  • Solvent Integration : If utilizing the compound in an asymmetric synthesis workflow, dissolve it in the reaction solvent (e.g., anhydrous CH2​Cl2​ ) directly within the fume hood[1]. This minimizes the duration the pure compound is exposed to ambient air.

  • Tool Decontamination : Rinse the spatula and weigh boat with a polar organic solvent (e.g., acetone) directly into a designated organic waste stream before removing the tools from the hood.

Spill Response & Decontamination Logistics

G A Pre-Operation Validation B Don Validated PPE (Nitrile, Goggles) A->B C Execute Transfer in Fume Hood B->C D Spill Detected? C->D E Contain with Inert Absorbent D->E Yes F Standard Workup & Synthesis D->F No G Hazardous Waste Disposal E->G F->G

Fig 1: Operational workflow and spill response logic for ethyl 3-hydroxy-3-mesitylpropanoate.

Protocol 2: Immediate Spill Response

  • Isolation & Assessment : Immediately halt operations. If the spill volume exceeds 50 mL outside of engineering controls, evacuate the immediate 5-meter radius to prevent tracking the highly lipophilic compound across the laboratory floor.

  • PPE Escalation : Upgrade to double-gloved nitrile and ensure chemical splash goggles are firmly secured.

  • Inert Containment : Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth. Causality: Using inert absorbents prevents unintended exothermic reactions that can occur when reactive chemical binders interact with functionalized esters[2].

  • Non-Sparking Collection : Sweep the absorbed mixture using non-sparking polypropylene tools to prevent electrostatic discharge[3]. Transfer the material to a sealable, solvent-resistant hazardous waste container.

  • Chemical Neutralization of Surfaces : Wash the affected benchtop or floor with a mild alkaline detergent and water. Causality: The surfactant and mild base work synergistically to hydrolyze and solubilize the residual lipophilic mesityl ester, ensuring complete, molecular-level decontamination of the surface.

References

  • Title : Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand | ACS Omega - ACS Publications Source : acs.org URL :[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.